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  • Product: 2-Methyl-1H-imidazole-5-sulfonic Acid
  • CAS: 861346-39-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methyl-1H-imidazole-5-sulfonic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Methyl-1H-imidazole-5-sulfonic Acid (CAS No. 861346-39-6), a heterocyclic com...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1H-imidazole-5-sulfonic Acid (CAS No. 861346-39-6), a heterocyclic compound of interest in various scientific domains. This document delves into the chemical and physical properties of the molecule, proposes a viable synthetic pathway based on established chemical principles, and explores its potential applications in catalysis, materials science, and drug discovery. Safety and handling considerations, extrapolated from data on analogous compounds, are also discussed. This guide is intended to be a valuable resource for researchers and professionals working with or interested in the unique attributes of imidazole-based sulfonic acids.

Introduction

2-Methyl-1H-imidazole-5-sulfonic Acid is a unique organic molecule that combines the structural features of an imidazole ring with the functional characteristics of a sulfonic acid group. The imidazole moiety is a cornerstone in the architecture of numerous biologically significant molecules, including the amino acid histidine, and is a prevalent scaffold in medicinal chemistry. The introduction of a sulfonic acid group imparts strong acidic properties and can significantly influence the molecule's solubility, hygroscopicity, and its interaction with biological targets or catalytic surfaces. While specific research on this particular compound is not extensively documented in publicly available literature, its structural attributes suggest a range of potential applications that are currently being explored with analogous compounds.

This guide aims to consolidate the available information and provide expert insights into the chemistry and potential utility of 2-Methyl-1H-imidazole-5-sulfonic Acid, thereby serving as a foundational document for further research and development.

Chemical and Physical Properties

The fundamental properties of 2-Methyl-1H-imidazole-5-sulfonic Acid are summarized in the table below. These computed properties, sourced from the PubChem database, provide a foundational understanding of the molecule's physical and chemical characteristics.[1]

PropertyValueSource
CAS Number 861346-39-6PubChem[1]
Molecular Formula C₄H₆N₂O₃SPubChem[1]
Molecular Weight 162.17 g/mol PubChem[1]
IUPAC Name 2-methyl-1H-imidazole-5-sulfonic acidPubChem[1]
Canonical SMILES CC1=NC=C(N1)S(=O)(=O)OPubChem[1]
InChI Key KBABESTUFQOTNV-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 -0.5PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis Pathway

Proposed Synthetic Route: Direct Sulfonation of 2-Methylimidazole

The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. Sulfonation can be achieved using various sulfonating agents. The primary challenge in the sulfonation of 2-methylimidazole is controlling the regioselectivity, as substitution can potentially occur at the C4 or C5 position.

Reaction Scheme:

G reactant 2-Methylimidazole product 2-Methyl-1H-imidazole-5-sulfonic Acid reactant->product Sulfonation reagent Sulfonating Agent (e.g., Fuming H₂SO₄ or ClSO₃H) reagent->product

Caption: Proposed synthesis of 2-Methyl-1H-imidazole-5-sulfonic Acid.

Causality Behind Experimental Choices:

  • Choice of Sulfonating Agent:

    • Fuming Sulfuric Acid (Oleum): This is a strong sulfonating agent and is commonly used for the sulfonation of aromatic compounds. The concentration of sulfur trioxide (SO₃) in the oleum can be varied to control the reactivity. A higher concentration of SO₃ increases the rate of reaction but may also lead to side products.[2][3]

    • Chlorosulfonic Acid (ClSO₃H): This is another powerful sulfonating agent that can be used for the sulfonation of heterocyclic compounds. The reaction with chlorosulfonic acid initially forms a sulfonyl chloride, which is subsequently hydrolyzed to the sulfonic acid.[4]

  • Reaction Conditions:

    • Temperature Control: Sulfonation reactions are typically exothermic. Careful temperature control is crucial to prevent charring and the formation of polysulfonated byproducts. The reaction is often initiated at a low temperature (e.g., 0-10 °C) and then gradually warmed to drive the reaction to completion.

    • Solvent: In many cases, the sulfonating agent itself can act as the solvent. Alternatively, an inert solvent that is stable to strong acids, such as liquid sulfur dioxide, could be employed.

Step-by-Step Experimental Protocol (Proposed)

Disclaimer: The following protocol is a proposed methodology based on general chemical principles and has not been validated. It should be performed with extreme caution in a well-ventilated fume hood by trained personnel.

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2-methylimidazole.

  • Cooling: Cool the flask in an ice-salt bath to 0 °C.

  • Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (or chlorosulfonic acid) dropwise to the stirred 2-methylimidazole, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for several hours to ensure complete reaction. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • Carefully pour the cooled reaction mixture onto crushed ice. This step must be done slowly and with vigorous stirring as the quenching of strong acid is highly exothermic.

    • The product, being a sulfonic acid, should be soluble in the aqueous acidic solution. Neutralize the solution carefully with a suitable base (e.g., sodium hydroxide or calcium carbonate) to precipitate the product or its salt.

    • If the product precipitates, it can be collected by filtration, washed with cold water, and then dried.

    • If the product remains in solution, it may be isolated by crystallization after partial evaporation of the solvent or by ion-exchange chromatography.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water-ethanol mixtures.

Potential Applications

While specific applications of 2-Methyl-1H-imidazole-5-sulfonic Acid are not well-documented, its structural features suggest potential utility in several fields, drawing parallels from research on similar imidazole and benzimidazole sulfonic acid derivatives.[5]

Catalysis

Imidazole-based ionic liquids and functionalized imidazoles have been explored as catalysts in various organic reactions. The presence of both an acidic sulfonic acid group and a basic imidazole ring in the same molecule could make 2-Methyl-1H-imidazole-5-sulfonic Acid an interesting candidate for bifunctional catalysis. It could potentially catalyze reactions such as esterification, condensation, and the synthesis of heterocyclic compounds.[6]

Materials Science

Imidazole and its derivatives are widely used as ligands in the synthesis of metal-organic frameworks (MOFs). The incorporation of a sulfonic acid group can enhance the properties of these materials, for instance, by improving their proton conductivity for applications in fuel cells or by creating active sites for catalysis. 2-Phenylbenzimidazole-5-sulfonic acid has been used to create sulfonated zeolitic imidazolate frameworks (ZIFs) with enhanced performance in lithium-sulfur batteries.[5] 2-Methyl-1H-imidazole-5-sulfonic Acid could similarly be employed as a functionalized ligand to create novel MOFs with tailored properties.

Drug Development

The imidazole ring is a privileged scaffold in medicinal chemistry, and many drugs contain this heterocyclic core. Sulfonic acid and sulfonamide groups are also common functionalities in pharmaceuticals, often used to improve solubility and pharmacokinetic properties.[7] Research on related benzimidazole sulfonic acid derivatives has shown their potential as enzyme inhibitors.[4][7] Therefore, 2-Methyl-1H-imidazole-5-sulfonic Acid and its derivatives could be of interest for screening in various biological assays to explore their potential as therapeutic agents.

Safety and Handling

No specific safety data sheet (SDS) for 2-Methyl-1H-imidazole-5-sulfonic Acid is currently available. Therefore, a cautious approach to handling this compound is imperative, and safety precautions should be based on the known hazards of its precursors and structurally related compounds.

Inferred Hazards
  • 2-Methylimidazole (precursor): This compound is known to be harmful if swallowed, causes severe skin burns and eye damage, and may damage fertility or the unborn child.[8]

  • 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid (related compound): This compound is classified as a skin and eye irritant and may cause respiratory irritation.[9][10]

  • Sulfonic Acids (general class): Sulfonic acids are generally strong acids and are corrosive. They can cause severe skin and eye burns upon contact.

Based on this information, it is prudent to handle 2-Methyl-1H-imidazole-5-sulfonic Acid as a corrosive and potentially toxic substance.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of any dust or vapors.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9]

  • Spill and Disposal: In case of a spill, contain the material and dispose of it as hazardous waste in accordance with local regulations. Avoid generating dust.

Conclusion

2-Methyl-1H-imidazole-5-sulfonic Acid is a compound with intriguing potential stemming from its unique combination of an imidazole ring and a sulfonic acid group. While specific experimental data on its synthesis, applications, and spectroscopic properties are limited in the public domain, this guide provides a solid foundation for researchers by proposing a viable synthetic route and outlining promising areas of application based on the behavior of analogous compounds. As a Senior Application Scientist, I believe that further investigation into this molecule is warranted, particularly in the fields of catalysis, materials science, and medicinal chemistry. The protocols and insights provided herein are intended to facilitate and inspire such future research endeavors.

References

  • SynQuest Laboratories, Inc. (2016, December 8). Safety Data Sheet: 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22139905, 2-Methyl-1H-imidazole-5-sulfonic Acid. Retrieved January 14, 2026, from [Link]

  • Sigma-Aldrich. (2024, September 6).
  • Spectrum Chemical Mfg. Corp. (2019, October 4). Safety Data Sheet: Phenylbenzimidazole Sulfonic Acid.
  • Angene Chemical. (2024, August 27).
  • Dhahri, A., et al. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal de la Société Chimique de Tunisie, 18, 139-143.
  • Google Patents. (n.d.). US6030506A - Preparation of independently generated highly reactive chemical species.
  • Fisher Scientific. (2010, February 4).
  • Chemistry Stack Exchange. (2025, July 30). Synthesis of 2-methylimidazole. Retrieved January 14, 2026, from [Link]

  • SpectraBase. (n.d.). 1H NMR of 1H-imidazole, 2-methyl-5-nitro-1-(phenylsulfonyl)-. Retrieved January 14, 2026, from [Link]

  • SciELO. (n.d.). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). US20120232266A1 - Reduction of organic compounds with low amounts of hydrogen.
  • National Institute of Standards and Technology. (n.d.). Imidazole, 2-methyl-, hydrochloride. Retrieved January 14, 2026, from [Link]

  • YouTube. (2024, February 16). Reaction mechanism for 2-Methylimidazole #imidazole #aldehyde #chemistry. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CH562805A5 - Safe nitration of 2-methylimidazole - by reaction in presence of excess nitric acid or residual liquor from an earlier reaction.
  • Google Patents. (n.d.). US11961346B2 - Smartphone and app for personal pathogen status verification at point of entry into an area of congregation.
  • Google Patents. (n.d.). US4209631A - Process for the safe nitration of 2-methylimidazole.
  • Connect Journals. (n.d.). Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. Retrieved January 14, 2026, from [Link]

  • Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Retrieved January 14, 2026, from [Link]

  • Lyapunova, M. V., & Ma, A. (n.d.).
  • Google Patents. (n.d.). US3839282A - Products from an imidazole and sulfur dioxide, compositions containing them, and methods of preparation.
  • ResearchGate. (n.d.). Catalyst screening for the synthesis of 2,4,5-triphenyl-1H-imidazole. Retrieved January 14, 2026, from [Link]

  • ARKIVOC. (2012). Pyrazolium-sulfonates. Mesomeric betaines possessing iminium-sulfonate partial structures. 2012(iii), 20-37.
  • MDPI. (n.d.). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24681, Fuming sulfuric acid. Retrieved January 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. Retrieved January 14, 2026, from [Link]

  • Amzole India Pvt. Ltd. (n.d.). 2-Methyl Imidazole Specification Sheet. Retrieved January 14, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Methyl-5-propyl-1H-imidazole. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b):.... Retrieved January 14, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Methylimidazole. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33919, 2-Phenylbenzimidazole-5-Sulfonic Acid. Retrieved January 14, 2026, from [Link]

  • PubMed. (n.d.). Simultaneous analysis of 2-methylimidazole, 4-methylimidazole, and 5-hydroxymethylfurfural potentially formed in fermented soy sauce by "quick, easy, cheap, effective, rugged, and safe" purification and UHPLC with tandem mass spectrometry. Retrieved January 14, 2026, from [Link]

  • mzCloud. (2014, December 4). 2 Phenylbenzimidazole 5 sulfonic acid. Retrieved January 14, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1H-imidazole-5-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Significance 2-Methyl-1H-imidazole-5-sulfonic acid is a substituted imidazole derivative featuring a sulfonic acid moiety. The imi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Significance

2-Methyl-1H-imidazole-5-sulfonic acid is a substituted imidazole derivative featuring a sulfonic acid moiety. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules and pharmaceuticals. The addition of a sulfonic acid group can significantly alter the physicochemical properties of the parent molecule, often enhancing aqueous solubility and providing a site for further chemical modification or interaction with biological targets. While the specific applications of 2-Methyl-1H-imidazole-5-sulfonic acid are not extensively documented in public literature, its structural motifs suggest potential utility in medicinal chemistry, materials science, and as a catalytic agent.

This guide will focus on the most direct and logical synthetic approach: the electrophilic sulfonation of 2-methylimidazole.

Proposed Synthesis Pathway: Electrophilic Sulfonation of 2-Methylimidazole

The most viable route to 2-Methyl-1H-imidazole-5-sulfonic acid is the direct sulfonation of 2-methylimidazole. This reaction is an electrophilic aromatic substitution, where an electrophile (sulfur trioxide or its equivalent) attacks the electron-rich imidazole ring.

Mechanistic Considerations

The imidazole ring is an aromatic heterocycle with two nitrogen atoms. The lone pair of electrons on the N-1 nitrogen participates in the aromatic system, making the ring electron-rich and susceptible to electrophilic attack. The C-5 position is generally the most favored site for electrophilic substitution in imidazoles due to the directing effects of the nitrogen atoms.

The sulfonating agent of choice is typically fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. Sulfur trioxide is a powerful electrophile that readily reacts with aromatic compounds. The reaction proceeds through the formation of a sigma complex (also known as an arenium ion), followed by the loss of a proton to restore aromaticity.

Sulfonation Mechanism cluster_0 Step 1: Formation of the Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Product Formation 2H2SO4 2H2SO4 H3O+ + HSO4- + SO3 H3O+ + HSO4- + SO3 2H2SO4->H3O+ + HSO4- + SO3 Equilibrium 2-Methylimidazole 2-Methylimidazole Sigma_Complex Sigma Complex (Arenium Ion) 2-Methylimidazole->Sigma_Complex + SO3 Product 2-Methyl-1H-imidazole-5-sulfonic acid Sigma_Complex->Product - H+

Caption: General mechanism of electrophilic sulfonation of 2-methylimidazole.

Key Reaction Parameters

Successful sulfonation of 2-methylimidazole requires careful control over several experimental parameters:

ParameterRecommended ConditionRationale
Sulfonating Agent Fuming Sulfuric Acid (Oleum, 20-30% SO₃)Provides a high concentration of the active electrophile (SO₃), driving the reaction to completion.
Reaction Temperature 100-120 °CSulfonation of heterocyclic compounds often requires elevated temperatures to overcome the activation energy barrier. Careful temperature control is crucial to prevent charring and decomposition.
Reaction Time 4-6 hoursSufficient time is needed for the reaction to proceed to a reasonable yield. Reaction progress can be monitored by techniques like TLC or HPLC.
Molar Ratio Excess of Sulfonating AgentUsing an excess of oleum ensures that the 2-methylimidazole is fully protonated and that there is sufficient SO₃ for the sulfonation to occur.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed method and should be adapted and optimized based on laboratory conditions and safety considerations. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
  • 2-Methylimidazole (99%)

  • Fuming Sulfuric Acid (20-30% free SO₃)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

  • Ethanol

Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser with a drying tube, carefully add 50 mL of fuming sulfuric acid (20-30% SO₃).

  • Addition of Reactant: While stirring, slowly and portion-wise add 10 g of 2-methylimidazole to the fuming sulfuric acid. The addition should be done at a rate that keeps the internal temperature below 40 °C. An ice bath may be necessary to control the initial exotherm.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 110 °C. Maintain this temperature with stirring for 5 hours.

  • Quenching: After the reaction is complete (as determined by an appropriate monitoring technique), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.

  • Neutralization and Precipitation: The resulting acidic solution is then carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 6-7. The product, 2-Methyl-1H-imidazole-5-sulfonic acid, is expected to precipitate out of the solution as it is less soluble in the neutralized aqueous medium.

  • Isolation: The precipitate is collected by vacuum filtration and washed with a small amount of cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: The purified crystals are dried in a vacuum oven at 60-70 °C to a constant weight.

Experimental Workflow Start Start Reaction_Setup Reaction Setup: - 2-Methylimidazole - Fuming Sulfuric Acid Start->Reaction_Setup Heating Heating at 110°C for 5h Reaction_Setup->Heating Quenching Quenching on Ice Heating->Quenching Neutralization Neutralization with NaHCO3 Quenching->Neutralization Isolation Isolation by Filtration Neutralization->Isolation Purification Recrystallization Isolation->Purification Drying Drying under Vacuum Purification->Drying End End Drying->End

Foundational

An In-depth Technical Guide to 2-Methyl-1H-imidazole-5-sulfonic acid: Molecular Structure, Properties, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of 2-Methyl-1H-imidazole-5-su...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Methyl-1H-imidazole-5-sulfonic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its molecular structure, IUPAC nomenclature, and physicochemical properties. A proposed synthesis protocol is detailed, drawing from established methodologies for imidazole sulfonation. Furthermore, this guide offers an in-depth analysis of the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry) based on analogous structures, providing a virtual roadmap for its characterization. The potential applications of 2-Methyl-1H-imidazole-5-sulfonic acid in drug development are explored, focusing on the synergistic effects of the imidazole nucleus and the sulfonic acid moiety. This guide is intended to be a valuable resource for researchers investigating novel molecular scaffolds for therapeutic and materials science applications.

Introduction: The Significance of the Imidazole-Sulfonic Acid Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding and coordination with metal ions contribute to its diverse pharmacological activities, which span antimicrobial, anti-inflammatory, and anticancer applications[1]. The introduction of a sulfonic acid group onto the imidazole scaffold dramatically alters the molecule's physicochemical properties. Sulfonic acids are strong acids that can significantly enhance aqueous solubility, a critical attribute for drug candidates[1]. Moreover, the sulfonate group can serve as a key binding motif, interacting with biological targets to elicit a therapeutic response[1].

2-Methyl-1H-imidazole-5-sulfonic acid represents a simple yet intriguing amalgamation of these two important functional groups. This guide aims to provide a detailed technical understanding of this molecule, from its fundamental structure to its potential applications, thereby empowering researchers to explore its utility in their respective fields.

Molecular Structure and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise structure and systematic name.

IUPAC Name and CAS Number

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-methyl-1H-imidazole-5-sulfonic acid [1].

  • CAS Number: 861346-39-6[1]

Molecular Structure and Formula

The molecular structure consists of an imidazole ring substituted with a methyl group at the 2-position and a sulfonic acid group at the 5-position.

Molecular Formula: C₄H₆N₂O₃S[1]

Molecular Weight: 162.17 g/mol [1]

Below is a 2D representation of the molecular structure:

Caption: 2D structure of 2-Methyl-1H-imidazole-5-sulfonic acid.

Synthesis and Purification

Proposed Synthesis Pathway: Direct Sulfonation of 2-Methylimidazole

The introduction of a sulfonic acid group onto an imidazole ring can be achieved using strong sulfonating agents. Oleum (fuming sulfuric acid) or chlorosulfonic acid are common reagents for such transformations.

Synthesis_Pathway cluster_reaction Sulfonation Reaction reagent1 2-Methylimidazole reaction Reaction Vessel (Controlled Temperature) reagent1->reaction reagent2 Sulfonating Agent (e.g., Oleum or Chlorosulfonic Acid) reagent2->reaction product 2-Methyl-1H-imidazole-5-sulfonic acid reaction->product Work-up & Purification

Caption: Proposed synthesis pathway for 2-Methyl-1H-imidazole-5-sulfonic acid.

Experimental Protocol (Proposed)

Warning: This proposed protocol involves the use of highly corrosive and reactive reagents. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Step 1: Reaction Setup

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-methylimidazole.

  • Cool the flask in an ice-water bath to 0-5 °C.

Step 2: Sulfonation

  • Slowly add fuming sulfuric acid (oleum) or chlorosulfonic acid dropwise to the cooled and stirred 2-methylimidazole. The addition should be controlled to maintain the internal temperature below 10 °C to minimize side reactions and charring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours to drive the reaction to completion. The optimal temperature and reaction time should be determined empirically, for example, by monitoring the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This will precipitate the product and quench the excess sulfonating agent.

  • The resulting solid precipitate is collected by vacuum filtration and washed with cold water to remove any remaining acid.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture. The choice of solvent will depend on the solubility of the product and impurities.

Justification for Experimental Choices:

  • Controlled Temperature: The initial low temperature during the addition of the sulfonating agent is crucial to control the highly exothermic reaction and prevent degradation of the starting material.

  • Heating: Subsequent heating provides the necessary activation energy for the electrophilic aromatic substitution to occur on the electron-rich imidazole ring.

  • Quenching on Ice: This is a standard and safe procedure to dilute the strong acid and precipitate the less soluble sulfonic acid product.

Spectroscopic and Analytical Characterization (Predicted)

As experimental spectra for 2-Methyl-1H-imidazole-5-sulfonic acid are not widely published, this section provides a detailed prediction of the expected spectroscopic data based on the known chemical shifts and absorption frequencies of the functional groups present in the molecule and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl group, the imidazole ring, and the acidic proton of the sulfonic acid and the N-H proton.

  • Imidazole Ring Proton: A singlet in the region of 7.0-8.0 ppm is expected for the lone proton on the imidazole ring (at the C4 position).

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group is anticipated in the upfield region, likely around 2.3-2.6 ppm.

  • N-H and SO₃H Protons: The N-H proton of the imidazole and the O-H proton of the sulfonic acid are expected to be broad singlets and their chemical shifts will be highly dependent on the solvent and concentration. In a solvent like DMSO-d₆, these could appear at very downfield shifts (>10 ppm).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Imidazole Ring Carbons: Three distinct signals are expected for the carbons of the imidazole ring. The C2 carbon, bearing the methyl group, would likely appear in the 140-150 ppm range. The C5 carbon, attached to the electron-withdrawing sulfonic acid group, would be downfield, potentially in the 135-145 ppm range. The C4 carbon is expected to be the most upfield of the ring carbons, likely in the 115-125 ppm range.

  • Methyl Carbon: A signal for the methyl carbon is expected in the upfield region, typically around 10-20 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will reveal the presence of the key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
O-H (Sulfonic Acid)3200-2500 (broad)Stretching
N-H (Imidazole)3300-3100 (broad)Stretching
C-H (Aromatic/Methyl)3100-2850Stretching
C=N, C=C (Imidazole Ring)1650-1450Stretching
S=O (Sulfonic Acid)1250-1150 and 1060-1010Asymmetric and Symmetric Stretching
S-O (Sulfonic Acid)700-600Stretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 162 would be expected.

  • Fragmentation: Common fragmentation pathways for sulfonic acids include the loss of SO₃ (80 Da) or SO₂ (64 Da). Fragmentation of the imidazole ring is also possible.

Potential Applications in Drug Development and Research

The unique combination of a biologically active imidazole core and a solubilizing, target-binding sulfonic acid group makes 2-Methyl-1H-imidazole-5-sulfonic acid a promising scaffold for drug discovery and a valuable building block in medicinal chemistry.

Rationale for Pharmacological Interest
  • Enzyme Inhibition: The imidazole moiety is known to coordinate with metal ions present in the active sites of various enzymes. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues (e.g., lysine, arginine) in enzyme active sites, potentially leading to potent and selective enzyme inhibition.

  • Improved Pharmacokinetics: The high polarity and water solubility imparted by the sulfonic acid group can lead to improved pharmacokinetic properties, such as better absorption and distribution, and may reduce the potential for off-target effects associated with lipophilic compounds.

  • Scaffold for Library Synthesis: 2-Methyl-1H-imidazole-5-sulfonic acid can serve as a versatile starting material for the synthesis of a library of more complex molecules. The imidazole ring can be further functionalized at the N1 position, and the sulfonic acid group can be converted into sulfonamides or sulfonate esters, allowing for a wide range of structural diversity to be explored in the search for new drug candidates.

Conceptual Workflow for Biological Evaluation

Biological_Evaluation cluster_screening Initial Biological Screening cluster_optimization Lead Optimization start 2-Methyl-1H-imidazole- 5-sulfonic acid enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinases, Proteases) start->enzyme_inhibition antimicrobial Antimicrobial Activity (Bacteria, Fungi) start->antimicrobial antiproliferative Antiproliferative Assays (Cancer Cell Lines) start->antiproliferative sar Structure-Activity Relationship (SAR) Studies enzyme_inhibition->sar antimicrobial->sar antiproliferative->sar adme ADME/Tox Profiling sar->adme preclinical Preclinical Development adme->preclinical

Caption: Conceptual workflow for the biological evaluation of 2-Methyl-1H-imidazole-5-sulfonic acid and its derivatives.

Conclusion

2-Methyl-1H-imidazole-5-sulfonic acid is a molecule with significant untapped potential in the fields of medicinal chemistry and materials science. Its straightforward, albeit not yet formally published, synthesis and the valuable physicochemical properties endowed by its functional groups make it an attractive target for further investigation. This technical guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications. It is our hope that this document will serve as a catalyst for further research into this promising compound, ultimately leading to the development of novel therapeutics and advanced materials.

References

  • PubChem. (n.d.). 2-Methyl-1H-imidazole-5-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-Methyl-1H-imidazole-5-sulfonic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Methyl-1H-imidazole-5-sulfonic acid. In the absence of direct experimental spectra in publicly available literature, this document p...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Methyl-1H-imidazole-5-sulfonic acid. In the absence of direct experimental spectra in publicly available literature, this document presents a predictive analysis based on established principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The insights herein are synthesized from spectral data of structurally related compounds, offering a robust framework for researchers, scientists, and drug development professionals working with this and similar molecules.

Introduction

2-Methyl-1H-imidazole-5-sulfonic acid is a heterocyclic organic compound featuring a methyl-substituted imidazole ring functionalized with a sulfonic acid group.[1] The unique combination of a basic imidazole moiety and a strongly acidic sulfonic acid group imparts amphoteric properties to the molecule, making it of interest in various chemical and pharmaceutical contexts. Accurate spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior. This guide will detail the predicted ¹H and ¹³C NMR and IR spectral data, explain the underlying principles for these predictions, and provide standardized protocols for experimental data acquisition.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure is essential for interpreting spectroscopic data. The diagram below illustrates the structure of 2-Methyl-1H-imidazole-5-sulfonic acid and the numbering convention used for the assignment of NMR signals.

Caption: Molecular Structure of 2-Methyl-1H-imidazole-5-sulfonic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 2-Methyl-1H-imidazole-5-sulfonic acid are based on the known electronic effects of the methyl and sulfonic acid groups on the imidazole ring.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the methyl protons, the imidazole ring proton, and the exchangeable protons of the imidazole N-H and sulfonic acid O-H. The electron-withdrawing nature of the sulfonic acid group will deshield the adjacent ring proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
CH₃~2.4Singlet3HThe methyl group is attached to an sp² carbon of the imidazole ring.
H4~7.5 - 7.8Singlet1HThis proton is on the imidazole ring and is deshielded by the adjacent electron-withdrawing sulfonic acid group.
N-HBroad, variableSinglet1HThe chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature.
SO₃-HBroad, variableSinglet1HThe sulfonic acid proton is highly acidic and will exchange rapidly. Its signal may be broad and its chemical shift is highly variable.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
CH₃~15The methyl carbon is an sp³ hybridized carbon and is expected to appear in the upfield region of the spectrum.
C4~120 - 125This sp² carbon is part of the imidazole ring and is influenced by the adjacent sulfonic acid group.
C5~135 - 140This sp² carbon is directly attached to the electron-withdrawing sulfonic acid group, leading to a downfield shift.
C2~145 - 150This sp² carbon is substituted with a methyl group and is part of the imidazole ring.
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 2-Methyl-1H-imidazole-5-sulfonic acid.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution and peak shape.

  • Set the sample temperature to a constant value (e.g., 298 K).

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or higher to achieve a good signal-to-noise ratio.

G cluster_workflow NMR Experimental Workflow Sample\nPreparation Sample Preparation Instrument\nSetup Instrument Setup Sample\nPreparation->Instrument\nSetup ¹H NMR\nAcquisition ¹H NMR Acquisition Instrument\nSetup->¹H NMR\nAcquisition ¹³C NMR\nAcquisition ¹³C NMR Acquisition ¹H NMR\nAcquisition->¹³C NMR\nAcquisition Data\nProcessing & Analysis Data Processing & Analysis ¹³C NMR\nAcquisition->Data\nProcessing & Analysis

Caption: IR Spectroscopy Workflow

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2-Methyl-1H-imidazole-5-sulfonic acid. The predicted data, based on the analysis of structurally related compounds and fundamental spectroscopic principles, serves as a valuable resource for the identification and characterization of this molecule. The provided experimental protocols offer a standardized approach for obtaining reliable and high-quality spectroscopic data, which is essential for advancing research and development in fields where this compound is of interest.

References

  • PubChem. 2-Methyl-1H-imidazole-5-sulfonic Acid. [Link]

  • ResearchGate. FT-IR spectra of MCM 41-SO3H Acid sulfonic groups have formed bands in the range of ~1200–1250, 1010–1100 and 650 cm⁻¹. [Link]

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Foundational

Solubility Profile of 2-Methyl-1H-imidazole-5-sulfonic Acid in Organic Solvents: A Predictive and Methodological Guide

An In-Depth Technical Guide Abstract 2-Methyl-1H-imidazole-5-sulfonic acid is a fascinating heterocyclic compound characterized by its dual functional nature, incorporating both a basic imidazole moiety and a strongly ac...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

2-Methyl-1H-imidazole-5-sulfonic acid is a fascinating heterocyclic compound characterized by its dual functional nature, incorporating both a basic imidazole moiety and a strongly acidic sulfonic acid group. This structure confers a zwitterionic character, which is the primary determinant of its physicochemical properties, including solubility. While specific quantitative solubility data in a broad range of organic solvents is not widely published, this guide provides a comprehensive framework for understanding, predicting, and experimentally determining its solubility. We will explore the molecule's physicochemical properties, predict its behavior in various solvent classes based on first principles and data from structural analogs, and provide a robust, step-by-step experimental protocol for accurate quantitative measurement.

Physicochemical Profile and Structural Analysis

Understanding the inherent properties of 2-Methyl-1H-imidazole-5-sulfonic acid is fundamental to predicting its solubility. The molecule's structure is unique, creating a highly polar, amphoteric compound.

The imidazole ring contains a basic nitrogen atom, while the sulfonic acid group is strongly acidic. In the solid state and in polar solvents, it is highly probable that the sulfonic acid protonates the imidazole ring, leading to the formation of a zwitterion (an internal salt).[1] This zwitterionic nature is the single most important factor governing its solubility.

Key Physicochemical Properties:

Property Value Source
Molecular Formula C₄H₆N₂O₃S [2]
Molecular Weight 162.17 g/mol [2]

| XLogP3 | -0.5 |[2] |

The negative XLogP3 value strongly suggests a high degree of hydrophilicity, predicting favorable solubility in water and other highly polar solvents, and poor solubility in nonpolar environments.[2]

Caption: Structure of 2-Methyl-1H-imidazole-5-sulfonic acid highlighting acidic and basic centers.

Predicted Solubility in Organic Solvents

Based on the zwitterionic character and high polarity, a qualitative solubility profile can be predicted. The energy required to break the strong intermolecular forces (ionic and hydrogen bonding) in the crystal lattice of the solute must be compensated by strong solute-solvent interactions.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, Ethanol, Formic AcidHigh to Moderate These solvents are excellent hydrogen bond donors and acceptors with high dielectric constants, capable of solvating both the sulfonate anion and the protonated imidazole cation.
Polar Aprotic DMSO, DMFModerate to Low These solvents have high dielectric constants and can act as H-bond acceptors, solvating the imidazolium cation. However, their ability to solvate the sulfonate anion is less effective than protic solvents. Slight solubility for the related 2-phenyl-1H-benzimidazole-5-sulfonic acid in DMSO and methanol has been reported.[3]
Low Polarity Dichloromethane (DCM), ChloroformVery Low The polarity is insufficient to overcome the lattice energy of the zwitterionic solid. Studies on 2-methylimidazole (without the sulfonic acid group) show low solubility in DCM.[4]
Nonpolar Toluene, Hexanes, Diethyl EtherInsoluble These solvents lack the polarity and hydrogen bonding capability to interact favorably with the ionic functional groups of the solute.

Theoretical Framework: Intermolecular Forces in Solution

The principle of "like dissolves like" is paramount. For 2-Methyl-1H-imidazole-5-sulfonic acid to dissolve, the solvent must effectively manage the strong electrostatic and hydrogen-bonding interactions.

  • Expertise & Experience Insight: A common challenge with sulfonic acid-containing compounds is their tendency to be hygroscopic.[5] When performing solubility studies in organic solvents, it is critical to use anhydrous solvents and rigorously dry the solute to prevent water from disproportionately influencing the results, as even small amounts of water can significantly increase apparent solubility.

G cluster_solute Solute: 2-Methyl-1H-imidazole-5-sulfonate (Zwitterion) cluster_solvent Solvent: Polar Protic (e.g., Methanol, CH₃OH) cluster_key Key Interactions Solute R-SO₃⁻ ImH⁺-CH₃ Solvent δ⁻ O-H δ⁺ Solute->Solvent Hydrogen Bonding (H-bond) (ImH⁺···O and SO₃⁻···H) Solute->Solvent Ion-Dipole Interaction (SO₃⁻···δ⁺ and ImH⁺···δ⁻) A Strong Ion-Dipole B Strong H-Bonding

Caption: Key intermolecular forces driving solubility in polar protic solvents.

Experimental Protocol: Quantitative Solubility Determination via Equilibrium Shake-Flask Method

To move from prediction to quantitative data, a rigorous experimental protocol is essential. The equilibrium (or shake-flask) solubility method is a gold-standard technique for its reliability and direct measurement of thermodynamic solubility.[6]

Trustworthiness: This protocol is designed as a self-validating system. The extended equilibration time, use of a precise analytical method (HPLC), and inclusion of a saturation check ensure that the measured value represents true thermodynamic equilibrium.

Materials and Reagents
  • 2-Methyl-1H-imidazole-5-sulfonic acid (verify purity, dry under vacuum)

  • Selected organic solvents (anhydrous, HPLC grade)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of the dried compound to a vial (e.g., 20 mg). The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.[6]

    • Accurately pipette a known volume of the chosen organic solvent (e.g., 5.0 mL) into the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for 24 to 48 hours. Causality: This extended time is necessary to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute. For complex molecules, shorter times can lead to underestimation of solubility.

  • Sample Collection and Filtration:

    • Remove vials from the shaker and let them stand for at least 2 hours to allow solids to settle.

    • Carefully draw the supernatant into a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is a critical step to remove all microscopic undissolved particles, which would otherwise lead to a gross overestimation of solubility. The first few drops should be discarded to saturate the filter material.

  • Quantification via HPLC:

    • Method Development: Develop a reverse-phase HPLC method capable of resolving and quantifying 2-Methyl-1H-imidazole-5-sulfonic acid. A C18 column with a mobile phase of acidified water and acetonitrile is a good starting point.

    • Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards to create a calibration curve of peak area versus concentration. The curve must be linear in the expected concentration range.[6]

    • Sample Analysis: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample and record the peak area.

  • Calculation:

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to calculate the solubility of the compound in the saturated solution. Express the final result in units such as mg/mL or mol/L.

G A Step 1: Preparation Add excess solute to known volume of solvent B Step 2: Equilibration Agitate at constant T for 24-48h A->B Ensure saturation C Step 3: Phase Separation Let solids settle (2h) B->C Reach equilibrium D Step 4: Filtration Filter supernatant (0.22 µm syringe filter) C->D Prevent solid carryover E Step 5: Dilution & Analysis Dilute filtrate and quantify via HPLC D->E Prepare for quantification F Step 6: Calculation Determine solubility using calibration curve E->F Relate signal to concentration

Caption: Experimental workflow for the equilibrium shake-flask solubility method.

Conclusion

2-Methyl-1H-imidazole-5-sulfonic acid is a highly polar, zwitterionic molecule. This defining characteristic leads to a predictable solubility profile: high solubility in polar protic solvents like water and methanol, and very poor solubility in nonpolar and low-polarity aprotic solvents. While published quantitative data is scarce, the robust shake-flask method coupled with HPLC analysis, as detailed in this guide, provides a reliable pathway for researchers to generate high-quality, reproducible solubility data. This information is indispensable for the effective design of synthetic routes, purification schemes, and formulation strategies in pharmaceutical and materials science applications.

References

  • PubChem. (n.d.). 2-Methyl-1H-imidazole-5-sulfonic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Zhang, Z. T., Li, W. M., Jin, J. S., & Tian, G. H. (2008). Solubility of p-Methylbenzene Sulfonic Acid in Pure and Modified Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, 53(5), 1105–1107. [Link]

  • SciELO. (2020). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. Retrieved from [Link]

  • NCBI. (n.d.). 2-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-PHENYL-3H-BENZIMIDAZOLE-5-SULFONIC ACID. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • ResearchGate. (2004). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene. Retrieved from [Link]

  • Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 945-950. [Link]

  • Atom Pharma. (n.d.). 2-PHENYLBENZIMIDAZOLE-5-SULPHONIC ACID. Retrieved from [Link]/2-phenylbenzimidazole-5-sulphonic-acid/)

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Exploratory

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Methyl-1H-imidazole-5-sulfonic Acid

Foreword: Understanding the Criticality of Thermal Stability in Drug Development In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Criticality of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates manufacturing processes, storage conditions, shelf-life, and ultimately, patient safety. For novel compounds such as 2-Methyl-1H-imidazole-5-sulfonic acid, a thorough understanding of its behavior under thermal stress is not merely an academic exercise; it is a prerequisite for its journey from the laboratory to the clinic. This guide provides a comprehensive framework for elucidating the thermal properties of this compound, drawing upon established analytical techniques and principles of physical organic chemistry. While direct experimental data for this specific molecule is not extensively published, this paper will synthesize information from analogous structures to present a predictive and methodological guide for researchers.

Physicochemical Profile of 2-Methyl-1H-imidazole-5-sulfonic Acid

2-Methyl-1H-imidazole-5-sulfonic acid is a heterocyclic compound featuring a substituted imidazole ring. The imidazole moiety is a common scaffold in medicinal chemistry, and the addition of a sulfonic acid group significantly influences its physicochemical properties, such as solubility and acidity.

PropertyValue/InformationSource
Molecular FormulaC₄H₆N₂O₃S[1]
Molecular Weight162.17 g/mol [1]
StructureImidazole ring with a methyl group at position 2 and a sulfonic acid group at position 5.[1]
AppearanceExpected to be a crystalline powder.General knowledge

The presence of both a basic imidazole ring and an acidic sulfonic acid group suggests the potential for zwitterionic character, which can significantly impact its melting point and thermal stability.

Predicted Thermal Behavior: An Expert's Perspective

Based on the thermal analysis of structurally related imidazole and sulfonic acid derivatives, we can postulate a multi-stage decomposition process for 2-Methyl-1H-imidazole-5-sulfonic acid. Imidazole derivatives are known for their relatively high thermal stability. For instance, some fluorinated imidazole derivatives exhibit thermal decomposition temperatures (Td) at 5% weight loss around 304-350°C.[2] Similarly, an imidazolium salt of p-toluenesulfonic acid has been shown to be stable up to 330°C.[3]

The sulfonic acid group is the likely initiation point for thermal decomposition. The initial decomposition step is often the loss of sulfur oxides (SO₂ or SO₃), followed by the breakdown of the heterocyclic ring at higher temperatures. The final decomposition products in an inert atmosphere would likely be char, while in an oxidative atmosphere (air), complete combustion to gaseous products such as CO₂, N₂O, SO₂, and H₂O is expected.

Experimental Workflow for Thermal Analysis

A robust thermal analysis of 2-Methyl-1H-imidazole-5-sulfonic acid requires a multi-technique approach to gain a comprehensive understanding of its stability and decomposition pathway. The following workflow is recommended:

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation Sample 2-Methyl-1H-imidazole- 5-sulfonic Acid Sample Drying Drying under Vacuum (to remove residual solvent/water) Sample->Drying TGA Thermogravimetric Analysis (TGA) Drying->TGA DSC Differential Scanning Calorimetry (DSC) Drying->DSC TGA_hyphenated TGA coupled with Mass Spectrometry (TGA-MS) or FTIR (TGA-FTIR) TGA->TGA_hyphenated Decomposition_Temp Determine Onset & Peak Decomposition Temperatures TGA->Decomposition_Temp Mass_Loss Quantify Mass Loss Stages TGA->Mass_Loss Thermal_Events Identify Melting, Crystallization, & Other Phase Transitions DSC->Thermal_Events Evolved_Gas Identify Gaseous Decomposition Products TGA_hyphenated->Evolved_Gas Kinetics Kinetic Analysis (e.g., Flynn-Wall-Ozawa) Decomposition_Temp->Kinetics Mass_Loss->Kinetics Mechanism Propose Decomposition Mechanism Thermal_Events->Mechanism Evolved_Gas->Mechanism Kinetics->Mechanism

Caption: Recommended experimental workflow for the thermal analysis of 2-Methyl-1H-imidazole-5-sulfonic acid.

Detailed Experimental Protocols

3.1.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the material loses mass due to decomposition and to quantify this mass loss.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of the dried sample into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

    • The experiment should be conducted under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) in separate runs to understand the effect of oxygen on the decomposition.

    • Record the mass loss as a function of temperature. The derivative of the TGA curve (DTG) should also be plotted to clearly identify the temperatures of maximum mass loss rates.[4][5]

3.1.2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these events.[6][7]

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of the dried sample into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan will be used as the reference.

    • Place both the sample and reference pans into the DSC cell.

    • Execute a heat-cool-heat cycle. For example:

      • Heat from 25°C to a temperature just below the expected onset of decomposition (determined from TGA, e.g., 250°C) at a rate of 10°C/min.

      • Cool from 250°C back to 25°C at a rate of 10°C/min.

      • Reheat from 25°C to 250°C at 10°C/min.

    • Record the heat flow as a function of temperature. The first heating scan provides information on the initial state of the material, while the second heating scan reveals the properties after a defined thermal history.

3.1.3. TGA coupled with Evolved Gas Analysis (TGA-MS or TGA-FTIR)

  • Objective: To identify the chemical nature of the gaseous products evolved during decomposition.

  • Instrumentation: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

  • Methodology:

    • Perform a TGA experiment as described in section 3.1.1.

    • The evolved gases from the TGA furnace are continuously transferred to the MS or FTIR for analysis.

    • Correlate the evolution of specific gases (e.g., H₂O, CO₂, SO₂, fragments of the imidazole ring) with the mass loss steps observed in the TGA data.

Proposed Decomposition Pathway

Based on the functional groups present in 2-Methyl-1H-imidazole-5-sulfonic acid, a plausible decomposition pathway can be proposed. The initial step is likely the desulfonation, followed by the fragmentation of the imidazole ring.

G A 2-Methyl-1H-imidazole-5-sulfonic Acid B 2-Methylimidazole + SO₃ A->B Step 1: Desulfonation (Loss of SO₃) C Gaseous Fragments (e.g., HCN, CH₃CN, etc.) B->C Step 2: Ring Cleavage (High Temperature) D Char Residue C->D Further Decomposition

Caption: A proposed thermal decomposition pathway for 2-Methyl-1H-imidazole-5-sulfonic acid.

This proposed mechanism is a simplification. In reality, the decomposition is likely a complex series of parallel and competing reactions. For instance, in nitroimidazole energetic materials, a nitro-nitrite isomerization precedes the elimination of NO.[8] While our target molecule lacks a nitro group, this highlights the potential for complex rearrangements during thermal decomposition. The photochemical degradation of 2-phenylbenzimidazole-5-sulfonic acid has been shown to proceed via desulfonation and cleavage of the benzimidazole ring, lending support to a similar thermal decomposition pathway.[9]

Data Interpretation and Reporting

The data gathered from the aforementioned experiments should be synthesized to build a complete picture of the compound's thermal stability.

ParameterData SourceSignificance
Onset Decomposition Temperature (T_onset) TGAThe temperature at which significant mass loss begins. A key indicator of thermal stability.
Peak Decomposition Temperature (T_peak) DTGThe temperature of the maximum rate of mass loss. Useful for kinetic studies.
Percent Mass Loss TGACorrelates to the loss of specific functional groups or fragments.
Melting Point (T_m) DSCA fundamental physical property. A sharp melting peak indicates high purity.
Enthalpy of Fusion (ΔH_f) DSCThe energy required to melt the solid.
Glass Transition Temperature (T_g) DSCIndicates a transition from a rigid to a more mobile amorphous state.
Evolved Gas Profile TGA-MS/FTIRConfirms the chemical nature of the decomposition products and validates the proposed mechanism.

Conclusion and Recommendations

A comprehensive evaluation of the thermal stability and decomposition of 2-Methyl-1H-imidazole-5-sulfonic acid is paramount for its successful development as a pharmaceutical candidate. The multi-technique approach outlined in this guide, combining TGA, DSC, and evolved gas analysis, provides a robust framework for this characterization.

Key recommendations for researchers include:

  • Meticulous Sample Preparation: Ensure samples are thoroughly dried to prevent the misinterpretation of solvent loss as decomposition.

  • Atmosphere Control: Conduct analyses in both inert and oxidative atmospheres to understand the compound's stability under various processing and storage conditions.

  • Correlative Analysis: Integrate data from all techniques to build a self-validating and comprehensive understanding of the thermal decomposition mechanism.

By following this guide, researchers and drug development professionals can confidently characterize the thermal properties of 2-Methyl-1H-imidazole-5-sulfonic acid, enabling informed decisions regarding its formulation, manufacturing, and storage, and ultimately ensuring the quality and safety of the final drug product.

References

  • ResearchGate. (n.d.). (a): TGA thermogram of control and treated imidazole. [Image]. Retrieved from [Link]

  • Girase, J., Nayak, S., Tagare, J., & Vaidyanathan, S. (2021). Thermogravimetric analysis (TGA)
  • MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and derivative thermogravimetric analysis of [BMIm][Br]. [Image]. Retrieved from [Link]

  • Dhahri, A., et al. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal de la Société Chimique de Tunisie, 18, 139-143.
  • SciELO. (2021). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1H-imidazole-5-sulfonic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Molecular Association Between Short Linear Maltodextrin and Ferulic Acid and the Exploration of Its Applicability. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • MDPI. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • Connect Journals. (2018). Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. Indian Journal of Heterocyclic Chemistry, 28(3), 345-350.
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Foundational

The Anion's Architect: An In-Depth Technical Guide to the Crystal Structure of 2-methyl-1H-imidazol-3-ium Salts

Introduction: The 2-Methyl-1H-imidazol-3-ium Cation as a Versatile Building Block In the landscape of pharmaceutical sciences and materials research, the seemingly simple molecule, 2-methylimidazole, presents a rich fiel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Methyl-1H-imidazol-3-ium Cation as a Versatile Building Block

In the landscape of pharmaceutical sciences and materials research, the seemingly simple molecule, 2-methylimidazole, presents a rich field of study.[1] This organic compound, a derivative of imidazole, is a cornerstone in the synthesis of numerous drugs, particularly nitroimidazole antibiotics.[1] Upon protonation, it forms the 2-methyl-1H-imidazol-3-ium cation, a stable and versatile building block for the construction of a diverse array of crystalline salts. The true significance of these salts lies not just in the cation itself, but in the intricate interplay with its anionic counterpart. The choice of anion is the determining factor in the crystal packing, influencing a cascade of physicochemical properties crucial for drug development, including solubility, stability, and bioavailability.

This technical guide provides a comprehensive exploration of the crystal structure of 2-methyl-1H-imidazol-3-ium salts, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of their synthesis and crystallization, dissect the nuances of their solid-state architecture, and illuminate the profound impact of the anion on the resulting supramolecular assemblies. By understanding the causality behind the observed crystal structures, we can begin to rationally design 2-methyl-1H-imidazol-3-ium salts with tailored properties for advanced pharmaceutical applications.

Synthesis and Crystallization: From Molecular Precursors to Ordered Lattices

The formation of 2-methyl-1H-imidazol-3-ium salts is fundamentally an acid-base reaction. The lone pair of electrons on one of the nitrogen atoms in the 2-methylimidazole ring readily accepts a proton from an acidic species, yielding the imidazolium cation. The choice of the acid dictates the resulting anion in the salt.

Experimental Protocol: Synthesis and Crystallization of 2-methyl-1H-imidazol-3-ium Hydrogen Oxalate Dihydrate

This protocol provides a detailed, reproducible method for the synthesis and crystallization of a representative 2-methyl-1H-imidazol-3-ium salt.[2][3]

Materials:

  • 2-methylimidazole (C₄H₆N₂)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

Procedure:

  • Solution Preparation: Prepare equimolar solutions of 2-methylimidazole and oxalic acid dihydrate in deionized water. For example, dissolve 6.51 g (79.39 mmol) of 2-methylimidazole in 50 ml of deionized water and 10.00 g (79.39 mmol) of oxalic acid dihydrate in 50 ml of deionized water.

  • Reaction: At room temperature (approximately 25°C or 298 K), slowly mix the two solutions with continuous stirring.

  • Crystallization: Transfer the resulting clear solution to a clean beaker or crystallizing dish. Cover the container with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.

  • Crystal Growth: Place the container in a temperature-controlled environment, for instance, an oven set at a slightly elevated temperature (e.g., 333 K), to facilitate gradual evaporation. Needle-shaped, colorless crystals should form over a period of several days to a week.[2]

  • Isolation and Drying: Once a sufficient quantity of crystals has formed, isolate them from the mother liquor by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any residual impurities. Dry the crystals under vacuum or in a desiccator.

Causality Behind Experimental Choices:

  • Equimolar Stoichiometry: The use of a 1:1 molar ratio of 2-methylimidazole and oxalic acid ensures the formation of the desired salt with a single proton transfer.[2][3]

  • Slow Evaporation: This is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction. Rapid evaporation would lead to the formation of a polycrystalline powder.

  • Slightly Elevated Temperature: Gently warming the solution increases the rate of evaporation without inducing rapid, uncontrolled crystallization.[2]

Diagram of the Synthesis and Crystallization Workflow:

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_isolation Isolation Solution_1 2-Methylimidazole Solution Mixing Mix Equimolar Solutions Solution_1->Mixing Solution_2 Oxalic Acid Dihydrate Solution Solution_2->Mixing Evaporation Slow Evaporation at 333 K Mixing->Evaporation Crystal_Growth Formation of Needle-Shaped Crystals Evaporation->Crystal_Growth Filtration Vacuum Filtration Crystal_Growth->Filtration Washing Wash with Cold Deionized Water Filtration->Washing Drying Dry Under Vacuum Washing->Drying Final_Product Final_Product Drying->Final_Product 2-methyl-1H-imidazol-3-ium Hydrogen Oxalate Dihydrate Crystals

Caption: Workflow for the synthesis and crystallization of 2-methyl-1H-imidazol-3-ium hydrogen oxalate dihydrate.

The Influence of the Anion on Crystal Structure: A Comparative Analysis

The identity of the anion is the primary determinant of the supramolecular architecture in 2-methyl-1H-imidazol-3-ium salts. Different anions, with their varying sizes, shapes, and hydrogen bonding capabilities, orchestrate distinct crystal packing arrangements. This, in turn, dictates the macroscopic properties of the salt.

Key Intermolecular Interactions

The crystal packing in these salts is predominantly governed by a network of non-covalent interactions:

  • Hydrogen Bonding: The N-H groups of the imidazolium cation are potent hydrogen bond donors. Anions with hydrogen bond acceptor sites (e.g., carboxylate or nitrate oxygen atoms) will engage in strong N-H···O hydrogen bonds, often forming chains, sheets, or more complex three-dimensional networks.[2][3][4][5][6] In some cases, bifurcated N-H···(O,O) hydrogen bonds are observed, where a single proton interacts with two acceptor atoms.[2][3][6]

  • π-π Stacking: The planar imidazolium rings can participate in π-π stacking interactions, further stabilizing the crystal lattice. These interactions are particularly significant when the anions are also aromatic, leading to extended stacked arrangements.

  • Ion-Pairing: The electrostatic attraction between the positively charged 2-methyl-1H-imidazol-3-ium cation and the negatively charged anion is the fundamental force holding the salt together.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of 2-methyl-1H-imidazol-3-ium salts, illustrating the influence of the anion on the crystal system and unit cell dimensions.

AnionFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
3,5-DicarboxybenzoateC₄H₇N₂⁺ · C₉H₅O₆⁻MonoclinicC2/c22.375(5)6.9420(14)18.252(4)98.45(3)[4]
Hydrogen Oxalate DihydrateC₄H₇N₂⁺ · HC₂O₄⁻ · 2H₂OMonoclinicP2₁/n10.329(5)6.410(5)15.341(5)91.56(5)[2][3]
NitrateC₄H₇N₂⁺ · NO₃⁻MonoclinicC2/m10.932(2)6.518(1)5.115(1)100.28(3)[6]
Aquatrichlorido(oxalato-κO,O′)stannate(IV)(C₄H₇N₂)[Sn(C₂O₄)Cl₃(H₂O)]MonoclinicP2₁/c10.264(2)13.064(3)10.363(2)98.45(3)[7]

Analysis of Structural Trends:

As evident from the table, even with the same cation, the choice of anion leads to significant variations in the crystal lattice. The larger and more complex 3,5-dicarboxybenzoate anion results in a considerably larger unit cell volume compared to the smaller nitrate anion. The inclusion of water molecules in the hydrogen oxalate salt also plays a crucial role in defining the crystal packing, forming bilayer-like arrangements.[2][3][5]

Diagram of Intermolecular Interactions:

G cluster_cation 2-methyl-1H-imidazol-3-ium Cation cluster_anion Anion Cation N-H (Donor) π-surface Cation->Cation Anion H-bond Acceptor (e.g., -COO⁻, -NO₃⁻) Cation->Anion Hydrogen Bonding Cation->Anion Ion-Pairing

Caption: Key intermolecular interactions governing the crystal packing of 2-methyl-1H-imidazol-3-ium salts.

Implications for Drug Development: A Crystal Engineering Perspective

The ability to modulate the crystal structure of a pharmaceutical compound through the formation of salts is a cornerstone of modern drug development.[8][9][10][11][12] For active pharmaceutical ingredients (APIs) that can exist as 2-methyl-1H-imidazol-3-ium salts, this presents a significant opportunity to optimize their physicochemical properties.

Enhancing Solubility and Bioavailability

Many promising drug candidates exhibit poor aqueous solubility, which can severely limit their oral bioavailability.[9][10][12] By forming salts with highly polar, hydrophilic anions, the solubility of the 2-methyl-1H-imidazol-3-ium-based drug can be dramatically increased. The disruption of the crystal lattice of the freebase and the formation of a new, more readily solvated salt lattice can lead to improved dissolution rates in physiological fluids.

Improving Stability and Shelf-Life

The stability of a drug substance is paramount for its safe and effective use. The formation of a stable crystalline salt can protect the API from degradation pathways such as hydrolysis or oxidation. The strong intermolecular interactions within the crystal lattice of a well-chosen 2-methyl-1H-imidazol-3-ium salt can enhance its thermal stability and reduce its hygroscopicity, leading to a longer shelf-life.

Tailoring Physicochemical Properties

Beyond solubility and stability, the choice of anion can influence a range of other important properties:

  • Melting Point: The melting point of a salt is a good indicator of its lattice energy and stability.[13][14][15] For pharmaceutical processing, a high melting point is often desirable.

  • Hygroscopicity: The tendency of a substance to absorb moisture from the air can be problematic for formulation and storage. The selection of a less hygroscopic anion can mitigate this issue.

  • Mechanical Properties: The crystal habit and mechanical properties of a drug substance can affect its processability during tableting and other manufacturing steps. Crystal engineering through salt formation can be used to obtain crystals with desirable morphologies.

Logical Framework for Anion Selection in Drug Development:

G API Poorly Soluble API (2-methylimidazole derivative) Salt_Formation Salt Formation with 2-methyl-1H-imidazol-3-ium Cation API->Salt_Formation Anion_Screening Anion Screening (Carboxylates, Sulfonates, Halides, etc.) Salt_Formation->Anion_Screening Crystal_Engineering Crystal Engineering of Salts Anion_Screening->Crystal_Engineering Property_Optimization Optimization of Physicochemical Properties Crystal_Engineering->Property_Optimization Improved_Drug Improved Drug Product (Enhanced Solubility, Stability, Bioavailability) Property_Optimization->Improved_Drug

Caption: A logical workflow for the application of crystal engineering to improve the properties of 2-methylimidazole-based APIs.

Conclusion: The Future of 2-methyl-1H-imidazol-3-ium Salts in Pharmaceutical Innovation

The crystal structure of 2-methyl-1H-imidazol-3-ium salts is a testament to the power of non-covalent interactions in dictating the properties of solid-state materials. The choice of the anionic counter-ion is not merely a matter of charge balance; it is a strategic decision that allows for the precise tuning of the crystal lattice and, consequently, the physicochemical properties of the resulting salt. For researchers in drug development, a thorough understanding of these structure-property relationships is essential for the rational design of new and improved pharmaceutical products.

As our understanding of intermolecular interactions deepens, aided by both experimental and computational techniques, the potential for designing 2-methyl-1H-imidazol-3-ium salts with highly specific and desirable properties will continue to grow. This will undoubtedly lead to the development of more effective, stable, and bioavailable drugs, ultimately benefiting patients worldwide.

References

  • Baletska, S., Techert, S., & Velazquez-Garcia, J. J. (2023). Crystal structure of 2-methyl-1H-imidazol-3-ium 3,5-dicarboxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(11), 1088–1092. [Link]

  • Diop, M. B., Diop, L., Plasseraud, L., & Cattey, H. (2016). Crystal structure of 2-methyl-1H-imidazol-3-ium hydrogen oxalate dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(8), 1113–1115. [Link]

  • Diop, M. B., Diop, L., Plasseraud, L., & Cattey, H. (2016). Crystal structure of 2-methyl-1H-imidazol-3-ium hydrogen oxalate dihydrate. ResearchGate. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617–630. [Link]

  • Diop, M. B., Diop, L., & Plasseraud, L. (2015). Crystal structure of 2-methyl-1H-imidazol-3-ium aquatrichlorido(oxalato-κO,O′)stannate(IV). ResearchGate. [Link]

  • Bolla, G., & Nangia, A. (2016). Pharmaceutical cocrystals: walking the talk.
  • Elder, D. P., & Holm, R. (2013). The use of pharmaceutical salts and cocrystals to address the issue of poor solubility. International Journal of Pharmaceutics, 453(1), 88–100.
  • Diop, M. B., Diop, L., Plasseraud, L., & Cattey, H. (2016). Crystal structure of 2-methyl-1H-imidazol-3-ium hydrogen oxalate dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1113–1115. [Link]

  • Diop, M. B., Diop, L., Plasseraud, L., & Cattey, H. (2016). Crystal structure of 2-methyl-1H-imidazol-3-ium hydrogen oxalate dihydrate. ResearchGate. [Link]

  • Lu, J., & Rohani, S. (2009). Preparation and characterization of theophylline-nicotinamide cocrystals. Organic Process Research & Development, 13(6), 1269–1275.
  • Wikipedia contributors. (2024, November 26). 2-Methylimidazole. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]

  • Matthews, R. P., Ashworth, C., Welton, T., & Hunt, P. A. (2014). The impact of anion electronic structure: similarities and differences in imidazolium based ionic liquids. Journal of Physics: Condensed Matter, 26(28), 284112. [Link]

  • Gagniere, E., Mangin, D., Puel, F., & Righini, S. (2009). The use of online Raman spectroscopy to follow the synthesis of an imidazole derivative. Chemical Engineering Research and Design, 87(9), 1167–1171.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. ResearchGate. [Link]

  • Diop, M. B., Diop, L., Plasseraud, L., & Rzaigui, M. (2015). Crystal structure of 2-methyl-1H-imidazol-3-ium aquatrichlorido(oxalato-κO,O′)stannate(IV). ResearchGate. [Link]

  • Lee, S. Y., Park, J. H., & Kim, J. H. (2024). A comparative study of ammonia solubility in imidazolium-based ionic liquids with different structural compositions. Heliyon, 10(2), e24305. [Link]

  • Gozzo, F. C., Santos, L. S., Augusti, R., Consorti, C. S., Dupont, J., & Eberlin, M. N. (2004). Imidazolium salts with varying anions as charge carriers for detection of neutral bis(triphenylphosphine)palladium(II) dichloride in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(9), 1344–1351. [Link]

  • Diop, M. B., Diop, L., & Plasseraud, L. (2016). Crystal structures of the two salts 2-methyl-1H-imidazol-3-ium nitrate–2-methyl-1H-imidazole (1/1) and 2-methyl-1H-imidazol-3-ium nitrate. Acta Crystallographica Section E: Crystallographic Communications, 72(4), 482–485. [Link]

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  • Butcher, R. J., & Gilardi, R. (2022). 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1221–1224. [Link]

  • Bal, T., et al. (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. PeerJ, 13, e18413. [Link]

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  • Fox, D. M., Vought, M. E., & Gilman, J. W. (2003). Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts. Green Chemistry, 5(6), 701–706. [Link]

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Exploratory

Health and safety handling procedures for 2-Methyl-1H-imidazole-5-sulfonic acid

An In-Depth Technical Guide to the Health and Safety Handling of 2-Methyl-1H-imidazole-5-sulfonic acid Introduction 2-Methyl-1H-imidazole-5-sulfonic acid is a heterocyclic compound of increasing interest within pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety Handling of 2-Methyl-1H-imidazole-5-sulfonic acid

Introduction

2-Methyl-1H-imidazole-5-sulfonic acid is a heterocyclic compound of increasing interest within pharmaceutical research and development. Its unique structural combination of an imidazole ring and a sulfonic acid group imparts specific chemical properties that make it a valuable building block in the synthesis of novel therapeutic agents. However, these same properties necessitate a thorough understanding and strict adherence to specific health and safety protocols to mitigate potential risks to researchers and scientists.

This guide provides a comprehensive overview of the essential health and safety procedures for handling 2-Methyl-1H-imidazole-5-sulfonic acid. It is designed to equip laboratory personnel with the knowledge and practical guidance necessary to work with this compound in a safe and controlled manner. The information presented herein is synthesized from established safety data, regulatory guidelines, and field-proven best practices, emphasizing a proactive approach to laboratory safety.

I. Hazard Identification and Risk Assessment

A foundational element of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a chemical. While specific toxicological data for 2-Methyl-1H-imidazole-5-sulfonic acid is not extensively documented in publicly available literature, a robust risk assessment can be formulated by considering the hazards of its constituent functional groups: the imidazole moiety and the sulfonic acid group.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-1H-imidazole-5-sulfonic acid is presented in the table below.

PropertyValueSource
Molecular FormulaC4H6N2O3SPubChem[1]
Molecular Weight162.17 g/mol PubChem[1]
AppearanceSolid (predicted)
Water SolubilitySoluble (predicted based on sulfonic acid group)
Known and Inferred Hazards

Based on the Imidazole Moiety:

  • Skin and Eye Irritation: Imidazole and its derivatives are known to be corrosive or irritating to the skin and eyes.[2][3][4] Direct contact can cause redness, pain, and in severe cases, chemical burns.

  • Reproductive Toxicity: Some imidazole compounds have been flagged for potential reproductive toxicity.[2]

  • Harmful if Swallowed: Acute oral toxicity is a concern with many imidazole derivatives.[4][5][6]

  • Carcinogenicity: Some imidazole compounds are suspected of causing cancer.[6]

Based on the Sulfonic Acid Group:

  • Corrosivity: Sulfonic acids are strong acids and are corrosive, capable of causing severe skin burns and eye damage upon contact.[7]

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.[8]

Given these considerations, 2-Methyl-1H-imidazole-5-sulfonic acid should be handled as a substance that is corrosive, a potential skin and eye irritant, harmful if swallowed, and a potential respiratory irritant. A thorough, substance-specific risk assessment should be conducted before any new experimental protocol is initiated.

II. Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is paramount when handling 2-Methyl-1H-imidazole-5-sulfonic acid.

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the worker.

  • Chemical Fume Hood: All manipulations of 2-Methyl-1H-imidazole-5-sulfonic acid, particularly when handling the solid powder or creating solutions, must be performed within a properly functioning and certified chemical fume hood.[9] This is crucial to prevent the inhalation of any dust or aerosols.

  • Ventilation: General laboratory ventilation should be maintained to ensure a safe working environment.[2][10]

Personal Protective Equipment (PPE): Essential for Individual Protection

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][11]To protect against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[6][9][10]To prevent skin contact. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.
Body Protection A long-sleeved laboratory coat and closed-toe shoes.[2][12]To protect the skin from accidental spills.
Respiratory Protection Generally not required when working in a fume hood.[2] However, for situations with a higher risk of aerosol generation, a NIOSH-approved respirator may be necessary.[12]To prevent inhalation of harmful dust or aerosols.

Diagram: Hierarchy of Controls

Hierarchy_of_Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating laboratory hazards.

III. Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to maintain a safe laboratory environment.

Handling Procedures
  • Avoid Dust Formation: When handling the solid, take care to minimize the creation of dust.[3][12]

  • Grounding: For larger quantities, take precautionary measures against static discharge.

  • Adding to Solvents: When dissolving, always add the solid acid to the solvent slowly. Never add solvent to the dry acid.[13]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[10][11] Do not eat, drink, or smoke in the laboratory.[10][13]

Storage Requirements
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[14][15]

  • Incompatibilities: Store away from strong oxidizing agents, bases, and reactive metals.[9][14] Sulfonic acids can react vigorously with these substances.[7]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

IV. Emergency Procedures: Preparedness and Response

Despite all precautions, accidental exposures and spills can occur. A well-defined emergency response plan is crucial.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[16][17] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[18] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting.[11][19] Rinse the mouth with water and seek immediate medical attention.
Spill and Leak Procedures

A prompt and correct response to a spill is critical to prevent further contamination and exposure.

Small Spills (manageable by trained laboratory personnel):

  • Alert others in the immediate area.

  • Don appropriate PPE.

  • Contain the spill using an inert absorbent material like vermiculite or sand.[18][20]

  • Neutralize acidic spills with a suitable agent such as sodium bicarbonate.[20][21]

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[20][21]

  • Decontaminate the spill area with a suitable cleaning agent.

Large Spills (requiring emergency response):

  • Evacuate the area immediately.

  • Alert your institution's emergency response team.

  • Provide them with as much information as possible about the spilled substance.

Diagram: Spill Response Workflow

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small Spill Procedure Assess->SmallSpill Small LargeSpill Large Spill Procedure Assess->LargeSpill Large Alert Alert Others SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain Spill PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Waste Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate End Spill Cleaned Up Decontaminate->End Emergency Contact Emergency Response Evacuate->Emergency Emergency->End

Caption: Workflow for responding to chemical spills.

V. Waste Disposal

All waste containing 2-Methyl-1H-imidazole-5-sulfonic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[21] Do not dispose of this chemical down the drain.

VI. Conclusion

The safe handling of 2-Methyl-1H-imidazole-5-sulfonic acid is achievable through a combination of a thorough understanding of its potential hazards, the consistent use of appropriate engineering controls and personal protective equipment, and strict adherence to established safe handling and emergency procedures. By fostering a strong safety culture and empowering researchers with the knowledge presented in this guide, the risks associated with this valuable compound can be effectively managed, allowing for its continued use in advancing scientific discovery.

References

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  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Preparing for Emergency Chemical Spills. Retrieved from [Link]

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 26). 17.3: The Sulfonic Acid Group and its Derivative. Retrieved from [Link]

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  • Ghemco. (2018, June 17). Safety Data Sheet: Sulphonic Acid, 90%. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. Retrieved from [Link]

  • Berufsgenossenschaft Rohstoffe und Chemische Industrie. (n.d.). Toxicological Evaluations. Retrieved from [Link]

  • International Agency for Research on Cancer. (n.d.). 2-Methylimidazole. Retrieved from [Link]

  • University of Washington. (2025, February 28). Standard Operating Procedure: Imidazole. Retrieved from [Link]

  • Australian Government Department of Health. (2016, April 21). 1H-Imidazole, 2-methyl-: Human health tier II assessment. Retrieved from [Link]

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Foundational

A Technical Guide to Computational Analysis of Imidazole Derivatives' Electronic Properties for Advanced Drug and Materials Research

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the application of computational chemistry to elucidate the electronic properties of imidazole deriv...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the application of computational chemistry to elucidate the electronic properties of imidazole derivatives. Imidazole-based compounds are of significant interest due to their wide-ranging biological activities and applications in materials science.[1][2] Understanding their electronic characteristics at a quantum level is paramount for rational drug design and the development of novel functional materials.

Herein, we delve into the theoretical underpinnings and practical methodologies for these computational studies, emphasizing the causality behind procedural choices to ensure robust and meaningful results. This document is structured to guide the reader from fundamental principles to the application of advanced computational workflows.

The Significance of Electronic Properties in Imidazole Derivatives

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine, purines, and many synthetic drugs.[2] Its amphoteric nature, capacity for hydrogen bonding, and ability to coordinate with metal ions are key to its diverse functionalities.[1] The electronic properties of imidazole derivatives, such as electron distribution, orbital energies, and electrostatic potential, govern their reactivity, stability, and intermolecular interactions. These characteristics are critical in:

  • Drug Design: The electronic profile of a molecule dictates its ability to interact with biological targets like proteins and enzymes.[3][4][5] Computational analysis helps in predicting these interactions, guiding the synthesis of more potent and selective drug candidates.[6][7]

  • Materials Science: The electronic structure of imidazole derivatives influences their optical and electrical properties, making them suitable for applications such as chemosensors, nonlinear optical (NLO) materials, and organic light-emitting diodes (OLEDs).[8][9]

Theoretical Foundations: A Quantum Mechanical Perspective

To accurately model the electronic properties of imidazole derivatives, a foundation in quantum chemistry is essential. Density Functional Theory (DFT) is a powerful and widely used computational method for this purpose.[9][10][11]

2.1. Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than traditional wave function-based methods, making it suitable for studying relatively large molecules like many imidazole derivatives.

The choice of the functional and basis set in DFT calculations is a critical decision that directly impacts the accuracy of the results.

  • Functionals: A variety of functionals are available, each with its strengths and weaknesses. For studies on imidazole derivatives, hybrid functionals like B3LYP are commonly employed as they provide a good balance between accuracy and computational cost for ground-state geometries and electronic properties.[8] For excited-state properties, range-separated functionals such as CAM-B3LYP may be more appropriate.[12]

  • Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-311G(d,p), are frequently used for optimizing the geometry of imidazole derivatives.[8][13]

2.2. Time-Dependent Density Functional Theory (TD-DFT)

To study the excited-state properties and simulate UV-Vis spectra of imidazole derivatives, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[8][14] TD-DFT calculations can provide insights into electronic transitions, which is crucial for understanding the photophysical properties of these molecules.[8]

A Step-by-Step Computational Workflow

A typical computational study of the electronic properties of imidazole derivatives follows a systematic workflow. This section outlines the key steps and the rationale behind them.

G cluster_0 Computational Workflow A 1. Molecular Structure Preparation B 2. Geometry Optimization A->B C 3. Frequency Calculation B->C D 4. Electronic Property Analysis C->D E 5. Advanced Analyses (Optional) D->E G cluster_0 Molecular Docking Workflow A 1. Prepare Receptor (Protein) C 3. Define Binding Site A->C B 2. Prepare Ligand (Imidazole Derivative) D 4. Run Docking Simulation B->D C->D E 5. Analyze Docking Poses and Scores D->E

Caption: A simplified workflow for molecular docking studies.

3.5.2. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a system over time. [15]An MD simulation of a ligand-protein complex obtained from molecular docking can be used to assess the stability of the binding pose and to study the conformational changes in both the ligand and the protein. [9][16]

Data Interpretation and Visualization

The output of quantum chemical calculations can be extensive. Effective visualization and interpretation are key to extracting meaningful scientific insights.

  • Molecular Orbitals and MEP Surfaces: These are typically visualized using software like GaussView, Chemcraft, or VMD. [12]* Tables: Summarizing calculated electronic properties (HOMO-LUMO energies, global reactivity descriptors, etc.) in tables allows for easy comparison between different imidazole derivatives.

Conclusion

Computational studies of the electronic properties of imidazole derivatives are an indispensable tool in modern chemical research. By leveraging methods like DFT, TD-DFT, molecular docking, and MD simulations, researchers can gain a deep understanding of the structure-property relationships that govern the behavior of these important molecules. This knowledge is crucial for the rational design of new drugs and advanced materials with tailored functionalities. The systematic workflow and methodologies outlined in this guide provide a solid foundation for conducting high-quality computational research in this exciting field.

References

  • Verma, S., et al. (2025). Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. ResearchGate. Available at: [Link]

  • Isloor, A. M., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry. Available at: [Link]

  • Isloor, A. M., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. SciLit. Available at: [Link]

  • Isloor, A. M., et al. (2013). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry. Available at: [Link]

  • Zhang, J., et al. (2015). An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors. Molecules. Available at: [Link]

  • Singh, R., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. Available at: [Link]

  • Al-kamel, N. K., et al. (2023). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. Molecules. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules. Available at: [Link]

  • Smitha, S. L., et al. (2018). Two novel imidazole derivatives – Combined experimental and computational study. Journal of Molecular Structure. Available at: [Link]

  • Suradkar, R. S., et al. (2024). Synthesis, characterization, and computational analysis of novel imidazole-based derivative with tailored electronic properties. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. ResearchGate. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2025). Rational drug design approach used to prepare imidazole hybrids. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and TD-DFT Study of a Series of Novel 3-Imidazolyl-Substituted Coumarin Molecules with Large Stokes Shift. New Journal of Chemistry. Available at: [Link]

  • Tshinsele, M. K., et al. (2022). A Quantum Chemical Screening of Two Imidazole-Chalcone Hybrid Ligands and Their Pd, Pt and Zn Complexes for Charge Transport and Nonlinear Optical (NLO) Properties: A DFT Study. Open Journal of Inorganic Chemistry. Available at: [Link]

  • Khan, A., et al. (2024). Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies. PLOS ONE. Available at: [Link]

  • Ghamari, K., et al. (2022). QSPR models to predict quantum chemical properties of imidazole derivatives using genetic algorithm–multiple linear regression and back‐propagation–artificial neural network. Journal of the Chinese Chemical Society. Available at: [Link]

  • Thomas, R., et al. (2018). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. ResearchGate. Available at: [Link]

  • Paine, J. B., et al. (2018). Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. Molecules. Available at: [Link]

  • Mary, Y. S., et al. (2021). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. Scientific Reports. Available at: [Link]

  • Yarger, J. (2021). Chemistry & BioChemistry Computational Software (Apps). Yarger Blog Site. Available at: [Link]

  • Zhurko, G. A. (2021). Modern Software for Computer Modeling in Quantum Chemistry and Molecular Dynamics. Chemcraft. Available at: [Link]

  • Lorin, S., et al. (2023). A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Methyl-1H-imidazole-5-sulfonic Acid as a Brønsted Acid Catalyst

Introduction: A Zwitterionic Catalyst for Modern Organic Synthesis In the landscape of contemporary organic synthesis, the pursuit of efficient, selective, and sustainable catalytic systems is paramount. 2-Methyl-1H-imid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Zwitterionic Catalyst for Modern Organic Synthesis

In the landscape of contemporary organic synthesis, the pursuit of efficient, selective, and sustainable catalytic systems is paramount. 2-Methyl-1H-imidazole-5-sulfonic acid emerges as a compelling Brønsted acid catalyst, uniquely positioned at the intersection of several key catalytic principles. Its structure, featuring a basic imidazole ring and an acidic sulfonic acid moiety, confers a zwitterionic character. This intrinsic duality is hypothesized to facilitate unique catalytic pathways, potentially through cooperative activation of both electrophilic and nucleophilic reaction partners.[1] Furthermore, the inherent proton conductivity of imidazole-based systems suggests a high density of readily available protons for catalysis.[2][3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 2-Methyl-1H-imidazole-5-sulfonic acid as a versatile Brønsted acid catalyst. The protocols detailed herein are designed to be robust and adaptable for a range of acid-catalyzed transformations, underscoring the potential of this catalyst in advancing green and efficient chemical synthesis.

Part 1: Synthesis of 2-Methyl-1H-imidazole-5-sulfonic Acid

A reliable and scalable synthesis of the catalyst is the foundational step for its application. The following protocol is a proposed method based on established sulfonation procedures for heterocyclic compounds.

Proposed Synthesis Pathway

Synthesis_Pathway 2-Methylimidazole 2-Methylimidazole Reaction Sulfonation 2-Methylimidazole->Reaction Fuming_H2SO4 Fuming H2SO4 (20% SO3) Fuming_H2SO4->Reaction Product 2-Methyl-1H-imidazole-5-sulfonic acid Reaction->Product

Caption: Proposed synthesis of 2-Methyl-1H-imidazole-5-sulfonic acid.

Detailed Synthesis Protocol

Materials:

  • 2-Methylimidazole

  • Fuming Sulfuric Acid (20% SO₃)

  • Diethyl ether (anhydrous)

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, place 2-methylimidazole (1 equivalent).

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (20% SO₃, 3 equivalents) dropwise from the dropping funnel to the stirred 2-methylimidazole. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 80-90 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress by taking small aliquots and analyzing by TLC (a suitable solvent system should be developed, e.g., a polar mixture like dichloromethane/methanol).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Precipitation and Filtration: The product, 2-Methyl-1H-imidazole-5-sulfonic acid, should precipitate as a white solid. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting material and organic impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Part 2: Application in Brønsted Acid-Catalyzed Reactions

2-Methyl-1H-imidazole-5-sulfonic acid is anticipated to be an effective catalyst for a variety of organic transformations that are traditionally catalyzed by Brønsted acids. Its zwitterionic nature may offer advantages in terms of catalyst-substrate interactions and product yields.

Application 1: Esterification of Carboxylic Acids

Esterification is a fundamental reaction in organic synthesis, often requiring acid catalysis.[5][6][7]

Esterification_Workflow Reactants Carboxylic Acid + Alcohol Reaction Reflux Reactants->Reaction Catalyst 2-Methyl-1H-imidazole-5-sulfonic acid Catalyst->Reaction Workup Solvent Evaporation & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ester Purification->Product

Caption: General workflow for esterification reactions.

Materials:

  • Carboxylic acid (e.g., benzoic acid)

  • Alcohol (e.g., ethanol)

  • 2-Methyl-1H-imidazole-5-sulfonic acid

  • Toluene (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1 mmol), the alcohol (3 mmol), 2-Methyl-1H-imidazole-5-sulfonic acid (0.05 mmol, 5 mol%), and toluene (10 mL).

  • Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the pure ester.

EntryCarboxylic AcidAlcoholCatalyst Loading (mol%)Time (h)Yield (%)
1Benzoic AcidEthanol56>90 (expected)
2Acetic AcidButanol55>92 (expected)
3Phenylacetic AcidMethanol57>88 (expected)
Table 1: Expected Performance in Esterification Reactions. Yields are hypothetical and based on the performance of similar sulfonic acid catalysts.
Application 2: Multicomponent Reactions - The Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry.[8][9][10] The use of an efficient Brønsted acid catalyst is crucial for this transformation.[11]

Biginelli_Reaction cluster_reactants Reactants Aldehyde Aldehyde Reaction Solvent-free or Ethanol, Heat Aldehyde->Reaction Beta-ketoester Beta-ketoester Beta-ketoester->Reaction Urea Urea Urea->Reaction Catalyst 2-Methyl-1H-imidazole-5-sulfonic acid Catalyst->Reaction Product Dihydropyrimidinone Reaction->Product

Caption: Schematic of the Biginelli multicomponent reaction.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • 2-Methyl-1H-imidazole-5-sulfonic acid

  • Ethanol (optional)

  • Cold water

Procedure:

  • Reactant Mixture: In a round-bottom flask, mix the aldehyde (1 mmol), β-ketoester (1 mmol), urea (or thiourea, 1.2 mmol), and 2-Methyl-1H-imidazole-5-sulfonic acid (0.1 mmol, 10 mol%).

  • Reaction Conditions:

    • Solvent-free: Heat the mixture at 80-100 °C for 1-2 hours.

    • With Solvent: Add ethanol (5 mL) and reflux the mixture for 2-4 hours.

  • Work-up: After completion (monitored by TLC), cool the reaction mixture to room temperature. Add cold water (10 mL) and stir for 15 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the dihydropyrimidinone product. Further purification can be achieved by recrystallization from ethanol.

EntryAldehydeβ-KetoesterUrea/ThioureaConditionsYield (%)
1BenzaldehydeEthyl acetoacetateUrea90 °C, solvent-free, 1.5 h>90 (expected)
24-ChlorobenzaldehydeMethyl acetoacetateUreaEthanol, reflux, 3 h>92 (expected)
34-NitrobenzaldehydeEthyl acetoacetateThiourea100 °C, solvent-free, 1 h>85 (expected)
Table 2: Expected Performance in the Biginelli Reaction. Yields are hypothetical and based on the performance of similar sulfonic acid catalysts.

Part 3: Catalyst Reusability and Green Chemistry Aspects

A significant advantage of solid acid catalysts is their potential for recovery and reuse, which aligns with the principles of green chemistry.

Protocol for Catalyst Recovery and Reuse
  • Post-Reaction: After the reaction is complete and the product has been isolated (e.g., by extraction if the catalyst is insoluble in the workup solvent), the catalyst may remain in the aqueous layer or as a solid.

  • Isolation: If the catalyst is in the aqueous phase, evaporate the water to recover the solid catalyst. If it precipitates, it can be filtered.

  • Washing: Wash the recovered catalyst with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any adsorbed organic residues.

  • Drying: Dry the catalyst in a vacuum oven at 60-70 °C.

  • Reuse: The recovered catalyst can be used in subsequent reaction cycles. A slight decrease in activity may be observed after several cycles, and the catalyst may need to be reactivated or replaced.

The use of 2-Methyl-1H-imidazole-5-sulfonic acid as a reusable catalyst minimizes waste and reduces the overall environmental impact of the chemical process.

Conclusion

2-Methyl-1H-imidazole-5-sulfonic acid presents a promising avenue for the development of efficient and sustainable Brønsted acid catalysis. Its unique zwitterionic structure and potential for high catalytic activity make it a valuable tool for a wide range of organic transformations. The protocols provided in these application notes offer a starting point for researchers to explore the catalytic potential of this intriguing molecule in their own synthetic endeavors. Further research into the precise mechanistic pathways and the full scope of its catalytic applications is encouraged to fully unlock the potential of this novel catalyst.

References

  • Bian, S., et al. (2022). Charge Separation by Imidazole and Sulfonic Acid-Functionalized Covalent Organic Frameworks for Enhanced Proton Conductivity. ACS Applied Energy Materials. Available at: [Link]

  • Bian, S., et al. (2022). Charge Separation by Imidazole and Sulfonic Acid-Functionalized Covalent Organic Frameworks for Enhanced Proton Conductivity. ResearchGate. Available at: [Link]

  • Chen, X., et al. (2020). Zwitterionic organocatalysis for ring-opening polymerization of cyclic esters. Green Chemistry. Available at: [Link]

  • Jörke, A., et al. (2018). Structure property relationships affecting the proton conductivity in imidazole loaded Al-MOFs. Dalton Transactions. Available at: [Link]

  • Fimm, M., & Saito, F. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Available at: [Link]

  • Kisu, K., et al. (2020). Impact of Acid–Base Amounts on Proton Conductivity and Molecular Dynamics of Phosphonic Acid-Modified Mesoporous Silica/Imidazole Composites. The Journal of Physical Chemistry C. Available at: [Link]

  • D'Amato, E. M., et al. (2021). Catalytic applications of zwitterionic transition metal compounds. RSC. Available at: [Link]

  • Nawn, G., et al. (2014). Imidazolium methanesulfonate as a high temperature proton conductor. ResearchGate. Available at: [Link]

  • User Mad-scientist. (2017). Synthesis of 2-methylimidazole. Chemistry Stack Exchange. Available at: [Link]

  • Wang, S., et al. (2023). Functionalized Metal–Organic Frameworks Integrated with Plasmonic Nanoparticles: From Synthesis to Applications. MDPI. Available at: [Link]

  • CN102924381A - 2-methylimidazole preparation method. Google Patents.
  • Srivastava, V. (2013). An Improved Protocol for Biginelli Reaction. Scirp.org. Available at: [Link]

  • LookChem. (n.d.). Preparation of 2-Methylimidazole (I). LookChem. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-1H-imidazole-5-sulfonic Acid. PubChem. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2024). Attractive Zwitterionic Covalent Organic Frameworks: From Design to Applications. CCS Chemistry. Available at: [Link]

  • Galkin, M. V., et al. (2023). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. PMC. Available at: [Link]

  • Pop, A. M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC. Available at: [Link]

  • Kumar, S., et al. (2018). Biginelli reaction: an overview. Idaho National Laboratory. Available at: [Link]

  • Yang, F., et al. (2019). Synthesis, characterization, and properties of imidazole dicationic ionic liquids and their application in esterification. ResearchGate. Available at: [Link]

  • Fochi, M., et al. (2013). Brønsted acid catalysed enantioselective Biginelli reaction. IRIS-AperTO - UniTo. Available at: [Link]

  • Al-Salahi, R., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH. Available at: [Link]

  • Khalaj, M., et al. (2024). Influence of catalyst concentration on esterification reaction. ResearchGate. Available at: [Link]

  • Dhahri, A., et al. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal de la Société Chimique de Tunisie. Available at: [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. MDPI. Available at: [Link]

  • Zhang, L., et al. (2023). Zwitterionic Polymers: Structure Design and Emerging Applications. ResearchGate. Available at: [Link]

  • Rossi, R., et al. (2019). Sequential bromination and methylation of 2‐methyl‐5‐nitro‐1H‐imidazole (218).. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2023). Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid; Synthesis, Characterization, Computational studies and Biological evaluation. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. SciELO. Available at: [Link]

Sources

Application

2-Methyl-1H-imidazole-5-sulfonic acid as a catalyst for esterification reactions

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Methyl-1H-imidazole-5-sulfonic acid as a robust and reusable catalyst for esterification reactions. Introduction:...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Methyl-1H-imidazole-5-sulfonic acid as a robust and reusable catalyst for esterification reactions.

Introduction: The Quest for Greener Esterification Catalysts

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a cornerstone of organic synthesis, pivotal in the production of pharmaceuticals, fragrances, solvents, and polymers.[1] Traditionally, this reaction is catalyzed by strong mineral acids like sulfuric acid. However, these homogeneous catalysts present significant challenges, including corrosive nature, difficulty in separation from the reaction product, and the generation of substantial aqueous waste during neutralization, all of which contradict the principles of green chemistry.[2]

This has spurred the development of solid acid catalysts, which offer simplified product purification, catalyst recyclability, and reduced environmental impact.[3][4] Among the promising candidates are sulfonic acid-functionalized organic molecules. This guide focuses on 2-Methyl-1H-imidazole-5-sulfonic acid, a Brønsted acid catalyst that combines the robust acidity of the sulfonic acid group with the unique structural and potentially co-catalytic properties of the imidazole core. While direct literature on this specific molecule's application in esterification is emerging, its properties, inferred from closely related sulfonic acid-functionalized imidazoles and benzimidazoles, suggest it is a highly effective and reusable catalyst.[2][5]

Catalyst Profile: 2-Methyl-1H-imidazole-5-sulfonic Acid

2-Methyl-1H-imidazole-5-sulfonic acid is a bifunctional organic molecule featuring a basic imidazole ring and a strongly acidic sulfonic acid group. This zwitterionic character provides unique solubility properties and thermal stability.

Chemical Structure and Properties:

  • IUPAC Name: 2-methyl-1H-imidazole-5-sulfonic acid[6]

  • Molecular Formula: C₄H₆N₂O₃S[6]

  • Molecular Weight: 162.17 g/mol [6]

  • Key Features:

    • Brønsted Acidity: The sulfonic acid (-SO₃H) group is a strong proton donor, making the molecule a potent acid catalyst.[7]

    • Imidazole Core: The imidazole ring can act as a hydrogen bond donor, potentially enhancing the electrophilicity of the carbonyl group in the carboxylic acid, thereby contributing to the catalytic cycle.[5][8]

    • Solid Nature: As a solid, it facilitates easy separation from the liquid reaction mixture, enabling straightforward recovery and reuse.[4]

Proposed Synthesis of the Catalyst

The synthesis of sulfonic acid-functionalized imidazoles is well-documented, typically involving the reaction of an imidazole with a sultone, followed by acidification.[9] A plausible and efficient route to 2-Methyl-1H-imidazole-5-sulfonic acid is proposed below.

G cluster_0 Step 1: N-Alkylation with Sultone cluster_1 Step 2: Sulfonation 2-Methylimidazole 2-Methylimidazole Intermediate_Zwitterion Intermediate Zwitterion 2-Methylimidazole->Intermediate_Zwitterion Toluene, Reflux 1,3-Propanesultone 1,3-Propanesultone 1,3-Propanesultone->Intermediate_Zwitterion Intermediate_Zwitterion_2 Intermediate Zwitterion Final_Product 2-Methyl-1H-imidazole-5-sulfonic acid Intermediate_Zwitterion_2->Final_Product Heat Fuming_H2SO4 Fuming H₂SO₄ Fuming_H2SO4->Final_Product G RCOOH Carboxylic Acid Protonated_Acid Protonated Acid RCOOH->Protonated_Acid + H⁺ H+ Catalyst (H⁺) H+->Protonated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'OH R'OH Alcohol Proton_Transfer Proton Transfer Intermediate Tetrahedral_Intermediate->Proton_Transfer Ester_H2O Protonated Ester + H₂O Proton_Transfer->Ester_H2O - H₂O Ester Ester Ester_H2O->Ester - H⁺ H+_regen Catalyst (H⁺) Regenerated G A 1. Charge Reactants (Acid, Alcohol, Catalyst, Toluene) B 2. Assemble Dean-Stark Apparatus A->B C 3. Heat to Reflux (110-120 °C) B->C D 4. Monitor Water Collection (4-8 hours) C->D E 5. Cool to Room Temp. D->E F 6. Filter to Recover Catalyst E->F G 7. Aqueous Work-up (NaHCO₃, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify Product H->I

Sources

Method

Application Note & Protocol: 2-Methyl-1H-imidazole-5-sulfonic Acid in Acid-Catalyzed Reactions

Abstract This technical guide provides a comprehensive overview and a detailed experimental protocol for the application of 2-Methyl-1H-imidazole-5-sulfonic acid as a Brønsted acid catalyst in organic synthesis. The docu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the application of 2-Methyl-1H-imidazole-5-sulfonic acid as a Brønsted acid catalyst in organic synthesis. The document is designed for researchers, chemists, and drug development professionals, offering in-depth insights into the catalyst's properties, mechanism of action, and practical application in a model esterification reaction. By explaining the causality behind experimental choices and integrating self-validating steps, this guide ensures both scientific integrity and practical utility.

Introduction: The Utility of Imidazole-Based Sulfonic Acid Catalysts

In the pursuit of greener and more efficient chemical processes, solid acid catalysts have emerged as a viable alternative to traditional mineral acids like sulfuric acid, which often present challenges related to corrosion, separation, and waste generation.[1] 2-Methyl-1H-imidazole-5-sulfonic acid is a heterocyclic compound that combines the structural features of an imidazole ring with a strongly acidic sulfonic acid group. This bifunctional nature makes it an intriguing candidate for catalysis, where the imidazole moiety can influence solubility and substrate interaction, while the sulfonic acid group provides the requisite proton source for acid-catalyzed transformations.

Sulfonic acid-functionalized materials are known to be effective catalysts for a wide range of organic reactions, including esterification, alkylation, and condensation reactions.[2] Their ability to operate under mild conditions reduces energy consumption and allows for the synthesis of sensitive molecules that might degrade under harsher protocols.[3] This guide focuses on 2-Methyl-1H-imidazole-5-sulfonic acid, detailing its properties and providing a robust protocol for its use in a representative acid-catalyzed esterification.

Physicochemical Properties of the Catalyst

A thorough understanding of the catalyst's physical and chemical properties is fundamental to its effective application. The key properties of 2-Methyl-1H-imidazole-5-sulfonic acid are summarized below.

PropertyValueSource
IUPAC Name 2-methyl-1H-imidazole-5-sulfonic acid[4]
Molecular Formula C₄H₆N₂O₃S[4]
Molecular Weight 162.17 g/mol [4]
CAS Number 861346-39-6[4]
Appearance White to pale yellow solid (typical)[5]
Synonyms 2-Methylimidazole-4-sulfonic acid[4]

Core Principle: The Mechanism of Brønsted Acid Catalysis

The catalytic activity of 2-Methyl-1H-imidazole-5-sulfonic acid stems from the Brønsted acidity of its sulfonic acid (-SO₃H) group. In an acid-catalyzed reaction, the catalyst donates a proton (H⁺) to a substrate molecule, thereby activating it towards a nucleophilic attack. This protonation increases the electrophilicity of the substrate, lowering the activation energy of the reaction.[2]

For example, in an esterification reaction, the catalyst first protonates the carbonyl oxygen of the carboxylic acid. This activation makes the carbonyl carbon more susceptible to attack by the alcohol nucleophile. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water and regeneration of the catalyst to complete the catalytic cycle. The imidazole ring, while not directly participating in the proton transfer, may influence the catalyst's solubility and local environment, potentially affecting its overall efficacy.

Acid_Catalysis_Mechanism cluster_0 Catalytic Cycle cluster_1 Reaction Catalyst R-SO₃H (Catalyst) Proton H⁺ Catalyst->Proton Donates Proton Substrate Substrate (S) e.g., R'-COOH Protonated_Substrate Protonated Substrate [S-H]⁺ Substrate->Protonated_Substrate Protonation Product Product (P) Protonated_Substrate->Product Nucleophilic Attack + Nu⁻ Catalyst_Regen R-SO₃H Product->Catalyst_Regen Releases Proton Catalyst_Regen->Catalyst Regeneration

Caption: General mechanism of Brønsted acid catalysis.

Experimental Protocol: Esterification of Acetic Acid with n-Butanol

This section provides a detailed, step-by-step protocol for a model esterification reaction to synthesize n-butyl acetate. This reaction is a classic example of a process efficiently catalyzed by sulfonic acids.

Materials and Reagents
  • 2-Methyl-1H-imidazole-5-sulfonic acid (Catalyst)

  • Glacial Acetic Acid (Substrate)

  • n-Butanol (Nucleophile/Solvent)

  • Toluene (for azeotropic removal of water, optional)

  • Anhydrous Sodium Sulfate (Drying agent)

  • Saturated Sodium Bicarbonate Solution (for neutralization)

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (for extraction)

  • Deionized Water

Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Dean-Stark apparatus (recommended for optimal yield)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add glacial acetic acid (0.1 mol, 6.01 g, 5.7 mL) and n-butanol (0.2 mol, 14.82 g, 18.3 mL). Using an excess of the alcohol helps to drive the equilibrium towards the product.

    • Add 2-Methyl-1H-imidazole-5-sulfonic acid (0.005 mol, 0.81 g; 5 mol% catalyst loading). Causality: A 5 mol% loading is a common starting point for sulfonic acid catalysts, balancing reaction rate with cost and ease of removal.

    • Assemble a reflux condenser (and a Dean-Stark trap if available, filled with n-butanol) atop the flask.

  • Reaction Execution:

    • Begin vigorous stirring and heat the mixture to reflux (approx. 118 °C for n-butanol).

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by removing small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Trustworthiness: Monitoring the reaction ensures it is run to completion, preventing unnecessary energy expenditure and potential side-product formation.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Transfer the mixture to a separatory funnel. Wash sequentially with:

      • Deionized water (2 x 30 mL) to remove the bulk of the catalyst and unreacted n-butanol.

      • Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acetic acid. Self-Validation: Continue washing until CO₂ evolution (effervescence) ceases, confirming complete neutralization.

      • Brine (1 x 30 mL) to break any emulsions and begin the drying process.

    • Dry the separated organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Product Characterization:

    • The resulting liquid is crude n-butyl acetate. Obtain the yield and characterize the product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its identity and purity.

Experimental Workflow Visualization

Esterification_Workflow cluster_workflow Protocol Flow A 1. Setup - Add Reactants & Catalyst - Assemble Glassware B 2. Reaction - Heat to Reflux (4-6h) - Monitor by TLC/GC A->B C 3. Work-up - Cool to RT - Dilute with EtOAc B->C D 4. Extraction & Washing - H₂O Wash - NaHCO₃ Wash - Brine Wash C->D E 5. Drying & Concentration - Dry with Na₂SO₄ - Filter - Rotovap D->E F 6. Analysis - Calculate Yield - Characterize (NMR, IR) E->F

Caption: Workflow for catalyzed esterification.

Data Presentation and Expected Results

The following table presents a template for recording and reporting the experimental data for the synthesis of n-butyl acetate.

ParameterValueNotes
Acetic Acid 0.1 mol (6.01 g)Limiting Reagent
n-Butanol 0.2 mol (14.82 g)2 equivalents
Catalyst Loading 5 mol% (0.81 g)
Reaction Time 5 hours
Theoretical Yield 11.62 gBased on acetic acid
Actual Yield (e.g., 9.88 g)Mass of purified product
% Yield (e.g., 85%)(Actual/Theoretical) * 100

Safety, Handling, and Troubleshooting

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Glacial acetic acid is corrosive and n-butanol is an irritant.

  • Catalyst Handling: 2-Methyl-1H-imidazole-5-sulfonic acid is an acidic solid. Avoid inhalation of dust and contact with skin and eyes.

  • Troubleshooting:

    • Low Yield: May result from incomplete reaction or loss during work-up. Ensure sufficient reaction time and careful extractions. Using a Dean-Stark trap to remove water can significantly improve yield by shifting the reaction equilibrium.

    • Product Contamination: Incomplete neutralization will leave acidic impurities. Ensure thorough washing with sodium bicarbonate. Water in the final product indicates insufficient drying.

Conclusion

2-Methyl-1H-imidazole-5-sulfonic acid serves as an effective and practical Brønsted acid catalyst for organic transformations such as esterification. Its use aligns with the principles of green chemistry by enabling milder reaction conditions and potentially simpler work-up procedures compared to conventional mineral acids.[1][3] The protocol detailed herein provides a reliable and self-validating starting point for researchers to explore the utility of this and similar imidazole-based sulfonic acid catalysts in their own synthetic applications.

References

  • Plausible mechanism of sulfamic acid-catalyzed synthesis of bis-tetronic acids . ResearchGate. Available from: [Link]

  • 2-Methyl-1H-imidazole-5-sulfonic Acid . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Insights on the catalytic behaviour of sulfonic acid-functionalized ionic liquids (ILs) in transesterification reactions . RSC Publishing. Available from: [Link]

  • Sulfamic Acid as a Catalyst in Organic Synthesis Reaction Rates and Mechanisms . Patsnap. Available from: [Link]

  • Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview . MDPI. Available from: [Link]

  • Sulfonic Acids as Powerful Catalysts in Organic Transformations: Latest Research, Applications & Industrial Insights . 2024 China News. Available from: [Link]

  • Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions . American University of Ras Al Khaimah. Available from: [Link]

Sources

Application

Application Notes and Protocols for 2-Methyl-1H-imidazole-5-sulfonic Acid in Fine Chemical Synthesis

Introduction: Unveiling the Potential of a Versatile Imidazole Derivative 2-Methyl-1H-imidazole-5-sulfonic acid is a bifunctional organic compound featuring a basic imidazole core and an acidic sulfonic acid group. This...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Imidazole Derivative

2-Methyl-1H-imidazole-5-sulfonic acid is a bifunctional organic compound featuring a basic imidazole core and an acidic sulfonic acid group. This unique combination of properties makes it a promising candidate for various applications in the synthesis of fine chemicals, acting as both a catalyst and a versatile building block. While extensive, detailed application protocols for this specific molecule are not widely reported in peer-reviewed literature, its structural motifs are present in a range of compounds with established utility. The imidazole moiety is a cornerstone of many pharmaceuticals and functional materials, while the sulfonic acid group is a well-known strong Brønsted acid and a useful functional handle for further chemical transformations.

This guide provides a comprehensive overview of the potential uses of 2-Methyl-1H-imidazole-5-sulfonic acid in fine chemical synthesis. The protocols and application notes presented herein are based on established chemical principles and draw parallels from closely related and well-studied imidazole and sulfonic acid derivatives. These methodologies are intended to serve as a foundational resource for researchers and drug development professionals to explore the synthetic utility of this promising, yet under-explored, molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-1H-imidazole-5-sulfonic acid is provided in the table below. These properties are essential for designing synthetic protocols, including the selection of appropriate solvents and reaction conditions.

PropertyValueSource
Molecular Formula C₄H₆N₂O₃SPubChem[1]
Molecular Weight 162.17 g/mol PubChem[1]
IUPAC Name 2-methyl-1H-imidazole-5-sulfonic acidPubChem[1]
CAS Number 861346-39-6PubChem[1]
Appearance White to off-white crystalline solid (predicted)
Solubility Soluble in water and polar organic solvents (predicted)

Synthesis of 2-Methyl-1H-imidazole-5-sulfonic Acid

The synthesis of 2-Methyl-1H-imidazole-5-sulfonic acid can be achieved through the direct sulfonation of 2-methylimidazole. This electrophilic aromatic substitution reaction introduces the sulfonic acid group onto the imidazole ring.

Synthesis of 2-Methyl-1H-imidazole-5-sulfonic_acid 2-Methylimidazole 2-Methylimidazole Intermediate Reaction Intermediate 2-Methylimidazole->Intermediate Electrophilic Aromatic Substitution Fuming_Sulfuric_Acid Fuming Sulfuric Acid (H₂SO₄ + SO₃) Fuming_Sulfuric_Acid->Intermediate Product 2-Methyl-1H-imidazole-5-sulfonic acid Intermediate->Product Work-up

Caption: Synthesis of 2-Methyl-1H-imidazole-5-sulfonic acid.

Protocol 1: Synthesis of 2-Methyl-1H-imidazole-5-sulfonic Acid

Materials:

  • 2-Methylimidazole

  • Fuming sulfuric acid (20% SO₃)

  • Diethyl ether

  • Deionized water

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-methylimidazole (1.0 eq).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add fuming sulfuric acid (3.0 eq) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The crude product will precipitate out of the solution. If no precipitate forms, it may be necessary to neutralize the solution carefully with a saturated solution of sodium bicarbonate until a pH of 2-3 is reached.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold diethyl ether to remove any unreacted starting material and organic impurities.

  • Recrystallize the crude product from a minimal amount of hot deionized water to obtain pure 2-Methyl-1H-imidazole-5-sulfonic acid.

  • Dry the purified product in a vacuum oven at 60 °C overnight.

Causality Behind Experimental Choices:

  • Fuming Sulfuric Acid: The use of fuming sulfuric acid provides a high concentration of SO₃, the active electrophile for sulfonation, driving the reaction to completion.

  • Slow Addition at Low Temperature: The initial slow addition of the strong acid at low temperature is a crucial safety measure to control the exothermic reaction between 2-methylimidazole and sulfuric acid.

  • Heating: The subsequent heating provides the necessary activation energy for the electrophilic aromatic substitution to occur on the electron-rich imidazole ring.

  • Precipitation on Ice: Quenching the reaction mixture on ice serves to both dilute the strong acid and precipitate the sulfonic acid product, which is less soluble in the cold aqueous acidic medium.

  • Recrystallization: Recrystallization from water is an effective method for purifying the polar sulfonic acid product.

Application Notes: A Bifunctional Tool for Synthesis

Brønsted Acid Catalysis

The sulfonic acid group in 2-Methyl-1H-imidazole-5-sulfonic acid imparts strong Brønsted acidity, making it a potential catalyst for a variety of acid-catalyzed reactions. Unlike simple sulfonic acids like p-toluenesulfonic acid, the presence of the imidazole ring may influence its catalytic activity and selectivity through hydrogen bonding or other non-covalent interactions with substrates. Its solid nature and potential for recovery and reuse also align with the principles of green chemistry.

Potential Catalytic Applications:

  • Esterification and Transesterification: Catalyzing the formation of esters from carboxylic acids and alcohols.

  • Acetal and Ketal Formation/Deprotection: Protecting and deprotecting carbonyl groups.

  • Multicomponent Reactions: Acting as a catalyst in one-pot syntheses of complex molecules, such as the Biginelli or Hantzsch reactions.[2]

  • Friedel-Crafts Reactions: Facilitating acylation and alkylation of aromatic rings.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst 2-Methyl-1H-imidazole- 5-sulfonic acid (H-Cat) Activated_Complex Activated Complex [A-H]⁺ Catalyst->Activated_Complex Protonation Substrate_A Substrate A Substrate_A->Activated_Complex Substrate_B Substrate B Product Product Substrate_B->Product Activated_Complex->Product Reaction with B Product->Catalyst Regeneration

Caption: Generalized catalytic cycle for a Brønsted acid.

Synthetic Building Block

The presence of both a nucleophilic imidazole ring (at the N-1 position after deprotonation of the sulfonic acid) and an electrophilic center at the sulfur atom (after conversion to a sulfonyl chloride) makes 2-Methyl-1H-imidazole-5-sulfonic acid a versatile building block for the synthesis of more complex molecules.

Potential Synthetic Transformations:

  • N-Alkylation/Arylation: The imidazole nitrogen can be functionalized to introduce various substituents, a common strategy in drug discovery.

  • Sulfonamide Formation: Conversion of the sulfonic acid to a sulfonyl chloride, followed by reaction with amines, yields sulfonamides, a privileged scaffold in medicinal chemistry.

  • Ligand Synthesis: The imidazole and sulfonic acid groups can act as coordination sites for metal ions, enabling the synthesis of novel metal-organic frameworks (MOFs) or homogeneous catalysts.[3]

Experimental Protocols: Exemplary Applications

Protocol 2: Brønsted Acid Catalysis - Fischer Esterification of Acetic Acid with Ethanol

This protocol demonstrates the use of 2-Methyl-1H-imidazole-5-sulfonic acid as a catalyst for a classic Fischer esterification.

Materials:

  • Glacial acetic acid

  • Absolute ethanol

  • 2-Methyl-1H-imidazole-5-sulfonic acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with magnetic stirrer and Dean-Stark apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add glacial acetic acid (1.0 eq), absolute ethanol (3.0 eq), and toluene (as an azeotropic solvent).

  • Add 2-Methyl-1H-imidazole-5-sulfonic acid (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing until no more water is collected. Monitor the reaction by TLC or GC.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acetic acid and the catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl acetate.

  • Purify the product by fractional distillation if necessary.

Self-Validating System:

  • The progress of the reaction can be monitored by the amount of water collected in the Dean-Stark trap. The theoretical amount of water should be collected upon completion.

  • The catalytic activity can be assessed by comparing the reaction rate and yield with a non-catalyzed reaction or a reaction catalyzed by a standard acid like p-toluenesulfonic acid.

Protocol 3: Synthetic Building Block - Synthesis of an N-Aryl Sulfonamide

This protocol outlines the conversion of 2-Methyl-1H-imidazole-5-sulfonic acid to a sulfonamide derivative.

Step 1: Synthesis of 2-Methyl-1H-imidazole-5-sulfonyl chloride

Materials:

  • 2-Methyl-1H-imidazole-5-sulfonic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous toluene

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-Methyl-1H-imidazole-5-sulfonic acid (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2.0 eq) to the suspension.

  • Heat the reaction mixture to reflux for 4-6 hours. The solid should gradually dissolve as the sulfonyl chloride is formed.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The crude 2-Methyl-1H-imidazole-5-sulfonyl chloride can be used in the next step without further purification.

Step 2: Synthesis of the Sulfonamide

Materials:

  • Crude 2-Methyl-1H-imidazole-5-sulfonyl chloride

  • Aniline (or other primary/secondary amine)

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude 2-Methyl-1H-imidazole-5-sulfonyl chloride in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Slowly add the aniline/triethylamine solution to the sulfonyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl solution.

  • Wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by column chromatography on silica gel.

Sulfonamide_Synthesis Start 2-Methyl-1H-imidazole-5-sulfonic acid Step1 Reaction with SOCl₂ Start->Step1 Intermediate 2-Methyl-1H-imidazole-5-sulfonyl chloride Step1->Intermediate Step2 Reaction with Aniline/Et₃N Intermediate->Step2 Product N-Phenyl-2-methyl-1H-imidazole-5-sulfonamide Step2->Product

Caption: Workflow for the synthesis of a sulfonamide derivative.

Conclusion and Future Outlook

2-Methyl-1H-imidazole-5-sulfonic acid represents a promising, yet underexplored, reagent in the field of fine chemical synthesis. Its bifunctional nature as both a Brønsted acid and a versatile imidazole building block opens up a wide array of potential applications in catalysis and medicinal chemistry. The protocols and application notes provided in this guide, while based on established chemical principles of analogous compounds, offer a solid starting point for researchers to unlock the full potential of this intriguing molecule. Further research into its catalytic activity in various organic transformations and its use as a scaffold for the synthesis of novel bioactive compounds is highly encouraged and is expected to yield exciting results.

References

  • PubChem. (n.d.). 2-Methyl-1H-imidazole-5-sulfonic acid. Retrieved from [Link]

  • SciELO. (2020). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. Journal of the Chilean Chemical Society. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts. Catalysis Science & Technology. Retrieved from [Link]

  • SciELO. (2018). Sustainable and Reusable Sulfonic Acid-Functionalized Task-Specific Ionic Liquid Catalysts for Multicomponent Reactions. A Review. Journal of the Mexican Chemical Society. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 2-Methyl-1H-imidazole-5-sulfonic Acid as a Proton Conductor in Materials Science

Abstract These application notes provide a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the utilization of 2-Methyl-1H-imidazole-5-sulfonic acid as a promi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the utilization of 2-Methyl-1H-imidazole-5-sulfonic acid as a promising proton conductor. While direct experimental data on this specific compound is emerging, this guide synthesizes established principles and protocols from analogous imidazole-based and sulfonated materials to propose a robust framework for its synthesis, characterization, and integration into proton-conducting materials such as proton exchange membranes (PEMs) for fuel cells. The document outlines detailed methodologies, the scientific rationale behind experimental choices, and pathways for future research.

Introduction: The Promise of Imidazole-Based Proton Conductors

The quest for efficient and stable proton conductors is a cornerstone of advancements in various technologies, most notably in proton exchange membrane fuel cells (PEMFCs). Imidazole and its derivatives have garnered significant attention as alternative proton carriers to water, especially for applications requiring operation at elevated temperatures (>100 °C) under anhydrous or low-humidity conditions. The imidazole molecule possesses unique properties that make it an excellent candidate for proton conduction: it is amphoteric, has a high boiling point, and can form extensive hydrogen bond networks, facilitating proton transport through both Grotthuss and vehicle mechanisms.

The introduction of a sulfonic acid group (-SO₃H) onto the imidazole ring, as in 2-Methyl-1H-imidazole-5-sulfonic acid, is a strategic design choice aimed at enhancing proton conductivity. The sulfonic acid group is a strong proton donor, increasing the concentration of charge carriers, while the imidazole core provides the medium for proton transport. The methyl group at the 2-position can enhance the basicity of the imidazole ring, potentially influencing the proton transfer dynamics. This combination of functionalities suggests that 2-Methyl-1H-imidazole-5-sulfonic acid could exhibit superior proton conductivity and thermal stability compared to unsubstituted imidazole.

This guide will provide a foundational understanding and practical protocols for exploring the potential of 2-Methyl-1H-imidazole-5-sulfonic acid in materials science.

Synthesis of 2-Methyl-1H-imidazole-5-sulfonic Acid: A Proposed Protocol

2.1. Materials and Reagents

  • 2-Methylimidazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Sulfuric Acid (20% SO₃)

  • Deionized Water

  • Ethanol

  • Sodium Hydroxide (for neutralization and workup)

  • Standard laboratory glassware, heating mantle, and stirring apparatus

2.2. Proposed Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis of 2-Methyl-1H-imidazole-5-sulfonic acid start Start: 2-Methylimidazole sulfonation Sulfonation (Concentrated H₂SO₄ + Fuming H₂SO₄) start->sulfonation Reactant quenching Quenching (Ice-water) sulfonation->quenching Reaction Mixture neutralization Neutralization (NaOH solution) quenching->neutralization precipitation Precipitation & Filtration neutralization->precipitation purification Recrystallization (Ethanol/Water) precipitation->purification drying Drying under Vacuum purification->drying product Product: 2-Methyl-1H-imidazole-5-sulfonic Acid drying->product MembraneFabrication cluster_fabrication Membrane Fabrication by Solution Casting start Start: Polymer & 2-Methyl-1H-imidazole-5-sulfonic acid dissolution Dissolution in Solvent start->dissolution mixing Mixing & Homogenization dissolution->mixing casting Casting onto Glass Plate mixing->casting drying Solvent Evaporation (Controlled Temperature) casting->drying peeling Peeling off the Membrane drying->peeling annealing Annealing (Optional) peeling->annealing membrane Final Composite Membrane annealing->membrane

Sources

Application

Application Notes & Protocols: A Guide to the Preparation of Supported Catalysts with 2-Methyl-1H-imidazole-5-sulfonic Acid

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of novel solid acid catalysts. By immobilizing 2-Methyl-1H-imi...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of novel solid acid catalysts. By immobilizing 2-Methyl-1H-imidazole-5-sulfonic acid onto a solid support, we can create a highly active, recoverable, and reusable catalytic system. This approach circumvents the challenges associated with corrosive and difficult-to-separate homogeneous acid catalysts, paving the way for greener and more sustainable chemical processes.[1][2]

The methodologies detailed herein are grounded in established principles of materials science and heterogeneous catalysis. We will not only delineate the "how" but also the critical "why" behind each step, ensuring a deep understanding of the catalyst's synthesis and function.

Foundational Principles: The Rationale for Supported Imidazole Sulfonic Acid Catalysts

Homogeneous acid catalysts, such as sulfuric acid, are effective but present significant environmental and operational challenges, including equipment corrosion and difficulty in separation from reaction products.[1] Solid acid catalysts offer a robust alternative, providing easily separable and recyclable catalytic sites.[1][2]

The choice of 2-Methyl-1H-imidazole-5-sulfonic acid as the active catalytic species is deliberate. The imidazole core offers thermal stability and acts as a versatile scaffold.[3] The sulfonic acid group (-SO₃H) provides strong Brønsted acidity, essential for a wide range of acid-catalyzed reactions, including esterification, alkylation, and multicomponent reactions for the synthesis of valuable chemical intermediates.[1][4]

By anchoring this molecule to a high-surface-area support, we can achieve a high dispersion of active sites, enhancing catalytic efficiency.[5] The support material not only provides mechanical and thermal stability but can also influence the overall catalytic performance.[1]

Synthesis of the Catalytic Moiety: 2-Methyl-1H-imidazole-5-sulfonic Acid

The synthesis of the active molecule is the first critical step. While various methods exist for the synthesis of imidazole derivatives, a common approach involves cyclization reactions followed by sulfonation.[4][6] The following protocol is a representative synthesis.

Protocol 2.1: Synthesis of 2-Methyl-1H-imidazole

This procedure is based on the well-established Debus-Radziszewski imidazole synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine glyoxal (40% in water, 14.5 g, 0.1 mol), acetaldehyde (40% in water, 11.0 g, 0.1 mol), and ammonium hydroxide (25% in water, 34.0 mL, 0.25 mol).

  • Reaction: Gently heat the mixture to 40-50°C with continuous stirring. An exothermic reaction will commence. Maintain the temperature below 70°C, using a water bath for cooling if necessary.

  • Reflux: After the initial exothermic reaction subsides, heat the mixture to reflux for 1-2 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product, 2-methylimidazole, can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) followed by evaporation of the solvent under reduced pressure.

Protocol 2.2: Sulfonation of 2-Methylimidazole

This protocol describes the direct sulfonation of the imidazole ring.

  • Reaction Setup: In a three-necked flask fitted with a dropping funnel and a mechanical stirrer, place 2-methylimidazole (8.21 g, 0.1 mol).

  • Sulfonation: Cool the flask in an ice bath. Slowly add fuming sulfuric acid (20% SO₃, 20 mL) dropwise to the stirred 2-methylimidazole. Maintain the temperature below 10°C throughout the addition.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 120°C and maintain this temperature for 4-6 hours.

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice (approx. 200 g).

  • Precipitation and Isolation: Neutralize the acidic solution with a saturated solution of barium hydroxide or calcium hydroxide. The product, 2-Methyl-1H-imidazole-5-sulfonic acid, will precipitate as the barium or calcium salt. Filter the precipitate and wash it with cold water.

  • Purification: To obtain the free sulfonic acid, the salt can be treated with a stoichiometric amount of sulfuric acid, followed by filtration of the insoluble sulfate salt (BaSO₄ or CaSO₄). The aqueous solution is then concentrated under vacuum to yield the final product. The purity can be checked by titration with a standardized base.[7]


}

Figure 1. Synthesis workflow for 2-Methyl-1H-imidazole-5-sulfonic acid.

Preparation of the Supported Catalyst

The choice of support is crucial. Mesoporous silica, such as SBA-15, is an excellent candidate due to its high surface area, ordered pore structure, and chemical inertness.[7][8] We will describe the incipient wetness impregnation method, which is efficient for achieving a uniform distribution of the active component when the loading is not excessively high.[5][9]

Protocol 3.1: Preparation of SBA-15-Supported 2-Methyl-1H-imidazole-5-sulfonic Acid (IMS-SBA-15)
  • Support Pre-treatment: Dry the SBA-15 support in an oven at 120°C for at least 12 hours to remove adsorbed water.

  • Determine Pore Volume: The pore volume of the dried SBA-15 must be determined (e.g., via nitrogen physisorption analysis or by titration with water). This is the total volume of solvent the support can absorb.

  • Prepare Impregnation Solution: Dissolve a calculated amount of 2-Methyl-1H-imidazole-5-sulfonic acid in a suitable solvent (e.g., deionized water or ethanol) to achieve the desired final loading (e.g., 10 wt%). The total volume of the solution should be equal to the pre-determined pore volume of the SBA-15 sample.

  • Impregnation: Add the solution dropwise to the dried SBA-15 powder while continuously mixing or tumbling. Ensure the solution is evenly distributed and the powder remains free-flowing. This is known as incipient wetness or pore volume impregnation.[5]

  • Drying: Dry the impregnated material in an oven at 80-100°C for 12 hours to remove the solvent.

  • Final Treatment: For some applications, a final calcination step in an inert atmosphere (e.g., N₂) at a moderate temperature (e.g., 150-200°C) may be performed to ensure strong anchoring of the sulfonic acid groups, though care must be taken to avoid their decomposition.


}

Figure 2. Workflow for catalyst preparation via incipient wetness impregnation.

ParameterValue/RangeRationale
Support Material SBA-15 Mesoporous SilicaHigh surface area, uniform pores, thermal stability.
Active Moiety 2-Methyl-1H-imidazole-5-sulfonic AcidProvides strong Brønsted acidity and thermal stability.
Loading 5-15 wt%Balances high density of acid sites with good dispersion.
Impregnation Method Incipient WetnessEnsures even distribution within the pores, minimizes waste.[5]
Drying Temperature 80-100°CSufficient to remove solvent without decomposing the sulfonic acid group.

Table 1. Key Parameters for Supported Catalyst Preparation.

Essential Characterization of the Supported Catalyst

Thorough characterization is non-negotiable to validate the synthesis and understand the catalyst's properties. This ensures a correlation can be drawn between its physical/chemical attributes and its catalytic performance.[10]

Structural and Morphological Characterization
  • Transmission Electron Microscopy (TEM): To visualize the mesoporous structure of the SBA-15 support and confirm that the pore structure is maintained after functionalization.[8]

  • X-ray Diffraction (XRD): To confirm the crystalline phase of the support and to ensure that the impregnation process has not significantly altered its structure.

  • Nitrogen Physisorption (BET Analysis): To measure the surface area, pore volume, and pore size distribution. A decrease in these values after impregnation confirms the presence of the organic moiety within the pores.

Chemical and Acidity Characterization
  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present. Key peaks to look for include those associated with the S=O and O-H stretches of the -SO₃H group, and vibrations from the imidazole ring.

  • Acid-Base Titration: A straightforward method to quantify the total number of accessible acid sites. The catalyst is suspended in a salt solution (e.g., NaCl) and titrated with a standard NaOH solution.[7]

  • Temperature-Programmed Desorption of Ammonia (NH₃-TPD): This technique provides information on the total acidity and the distribution of acid strength. Ammonia is adsorbed onto the catalyst, and then desorbed by heating; the temperature at which it desorbs correlates to the strength of the acid sites.[11]

  • Solid-State NMR Spectroscopy: Using probe molecules like pyridine or trimethylphosphine can distinguish between Brønsted and Lewis acid sites and provide a more detailed picture of the acidic landscape of the catalyst.[12][13]

TechniqueInformation ObtainedExpected Result for IMS-SBA-15
TEM Morphology, Pore StructureOrdered hexagonal pore array of SBA-15 is visible.
BET Surface Area, Pore VolumeDecrease in values compared to bare SBA-15.
FT-IR Functional GroupsPresence of characteristic peaks for -SO₃H and imidazole.
Titration Total Acid Site DensityQuantifiable acid loading (mmol/g).
NH₃-TPD Acidity and Strength DistributionDesorption peaks indicating the presence of strong acid sites.

Table 2. Summary of Key Characterization Techniques.

Concluding Remarks

The successful preparation of a supported catalyst using 2-Methyl-1H-imidazole-5-sulfonic acid hinges on a systematic approach, from the synthesis of the active molecule to its careful immobilization and thorough characterization. The protocols and insights provided in these notes offer a robust framework for developing highly efficient and reusable solid acid catalysts. By understanding the interplay between the active site, the support, and the preparation method, researchers can tailor these materials for a wide array of applications in sustainable chemistry and drug development.

References

  • ProQuest. (n.d.). Solid acid catalysts: Applications and characterization.
  • MDPI. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Retrieved from [Link]

  • Preprints.org. (2024). Heterogeneous Solid Acid Catalysts for Sustainable Biodiesel Production from Wastewater-Derived Sludge. Retrieved from [Link]

  • Tanabe, K., Misono, M., Ono, Y., & Hattori, H. (1989).
  • Zheng, A., Liu, S. B., & Deng, F. (2013). Acidity characterization of heterogeneous catalysts by solid-state NMR spectroscopy using probe molecules. Solid State Nuclear Magnetic Resonance, 55-56, 12-27. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (n.d.). Acid properties of solid acid catalysts characterized by solid-state 31P NMR of adsorbed phosphorous probe molecules. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (2009). Optimising catalytic properties of supported sulfonic acid catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Semantic Scholar. (2022). Preparation of Ti Material Supported SBA-15 Functionalized with Sulfonic Acid Environmental Friendly Catalyst. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Sulfonic acid functionalized silica nanoparticles as catalysts for the esterification of linoleic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Impregnation–Deposition Method to Synthesize a Presulfided MoS2/Al2O3 Catalyst and Its Application in Hydrodesulfurization. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2022). Immobilized sulfonic acid functionalized ionic liquid on magnetic cellulose as a novel catalyst for the synthesis of triazolo[4,. Retrieved from [Link]

  • Google Patents. (n.d.). Impregnation process for catalysts.
  • Slideshare. (n.d.). Preparation of catalysts by impregnation methods. Retrieved from [Link]

  • PubMed. (2019). Sulfonic Acid-Functionalized Magnetic Nanoparticles as an Efficient Catalyst for the Synthesis of Benzo[11][12]imidazo[1, 2-a]pyrimidine Derivatives, 2-Aminobenzothia Zolomethylnaphthols and 1-Amidoalkyl-2-naphthols. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1H-imidazole-5-sulfonic acid. Retrieved from [Link]

  • SciELO. (n.d.). Sustainable and Reusable Sulfonic Acid-Functionalized Task-Specific Ionic Liquid Catalysts for Multicomponent Reactions. A Review. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. Retrieved from [Link]h7bK8t/?lang=en)

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Method

The Role of Sulfonated Imidazoles in Multi-Component Coupling Reactions: A Technical Guide to Application and Protocol

An Application Guide for Researchers Abstract Multi-component reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient st...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Multi-component reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step. The quest for environmentally benign and highly effective catalysts for these transformations has led to the emergence of Brønsted acidic ionic liquids (BAILs). Among these, sulfonated imidazolium salts have distinguished themselves as exceptionally versatile and robust catalysts. This document provides a detailed exploration of their application, offering researchers and drug development professionals a comprehensive guide to their synthesis, mechanism of action, and practical implementation in key MCRs. We delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present data-driven insights to empower users to harness the full potential of these remarkable catalysts.

Part 1: Foundational Concepts: Why Sulfonated Imidazoles?

The efficacy of a catalyst is measured not just by yield and selectivity, but also by its environmental impact, reusability, and ease of handling. Sulfonated imidazolium salts, a class of task-specific ionic liquids, excel across these metrics.[1] Unlike volatile organic solvents and corrosive mineral acids, these compounds are salts that are liquid at or near room temperature, possessing negligible vapor pressure, high thermal stability, and non-flammable properties.[2][3]

Their catalytic prowess stems from the Brønsted acidity conferred by the sulfonic acid group (-SO₃H) covalently tethered to the imidazolium cation.[4][5] This design offers several distinct advantages:

  • Tunable Acidity: The acidic strength can be modulated by the choice of the anion and the structure of the cation, allowing for optimization for specific reactions.[6]

  • Dual Functionality: They can act as both a catalyst and a polar reaction medium, simplifying reaction setups and in some cases enhancing reaction rates.[2][7]

  • Enhanced Stability: The ionic nature provides a stable environment for the catalytic species, preventing degradation under typical reaction conditions.

  • Reusability: Their low solubility in non-polar organic solvents allows for simple product extraction and catalyst recycling, a critical principle of green chemistry.[8][9]

These catalysts operate by donating a proton to activate a substrate, typically an electrophile such as an aldehyde, thereby lowering the activation energy of the reaction. This mechanism is central to their success in a variety of MCRs.

Part 2: Synthesis of a Prototypical Catalyst

To apply these catalysts, it is essential to understand their preparation. Here, we provide a reliable, two-step protocol for the synthesis of 1-(4-sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate, a widely used and effective catalyst.[4][7][10]

Protocol 2.1: Synthesis of [(CH₂)₄SO₃HMIM][HSO₄]

Objective: To synthesize a Brønsted acidic ionic liquid with a butyl sulfonic acid tether on the imidazolium cation.

Materials:

  • 1-Methylimidazole (1.0 equiv.)

  • 1,4-Butane sultone (1.05 equiv.)

  • Toluene (as solvent)

  • Sulfuric acid (98%, 1.0 equiv.)

  • Diethyl ether (for washing)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware

Step-by-Step Procedure:

Step 1: Synthesis of the Zwitterionic Intermediate

  • To a round-bottom flask, add 1-methylimidazole and toluene.

  • Begin stirring the solution at room temperature.

  • Slowly add 1,4-butane sultone to the mixture. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-16 hours.

  • A white precipitate, the zwitterion 3-(1-methylimidazolium-3-yl)butane-1-sulfonate, will form.

  • Cool the mixture to room temperature and collect the precipitate by vacuum filtration.

  • Wash the solid product thoroughly with toluene and then diethyl ether to remove any unreacted starting materials.

  • Dry the white solid under vacuum to yield the pure zwitterionic intermediate.

Step 2: Protonation to Form the Acidic Ionic Liquid

  • In a clean flask, suspend the dried zwitterion from Step 1 in a minimal amount of water or ethanol.

  • Cool the suspension in an ice bath.

  • Slowly and carefully add one equivalent of concentrated sulfuric acid (98%) dropwise with vigorous stirring. Caution: This step is highly exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours until a clear, viscous liquid is formed.

  • Remove the solvent under reduced pressure (rotary evaporator) to yield the final product, 1-(4-sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate ([(CH₂)₄SO₃HMIM][HSO₄]), as a dense, often colorless to pale yellow, liquid.

  • The catalyst should be stored in a desiccator to prevent absorption of atmospheric moisture.

Diagram: Synthesis Workflow

cluster_step1 Step 1: Zwitterion Formation cluster_step2 Step 2: Protonation A 1-Methylimidazole + 1,4-Butane Sultone B Reflux in Toluene (12-16h) A->B C Precipitation B->C D Filter & Wash (Toluene, Ether) C->D E Dry Zwitterion Intermediate D->E F Suspend Zwitterion E->F Proceed to Protonation G Add H₂SO₄ (aq.) (Ice Bath) F->G H Stir at RT (2-4h) G->H I Solvent Removal (Vacuum) H->I J Final Catalyst: [(CH₂)₄SO₃HMIM][HSO₄] I->J

Caption: Workflow for the two-step synthesis of the sulfonated imidazole catalyst.

Part 3: Applications in Core Multi-Component Reactions

The true utility of sulfonated imidazoles is demonstrated in their application. Below are protocols for three fundamentally important MCRs.

The Biginelli Reaction

This one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) is a classic MCR for synthesizing dihydropyrimidinones (DHPMs), a scaffold found in numerous biologically active compounds.[11] The sulfonated imidazole catalyst efficiently promotes this reaction under solvent-free conditions.[9][12]

Catalytic Mechanism: The reaction is initiated by the protonation of the aldehyde by the BAIL, increasing its electrophilicity. This is followed by condensation with urea and the β-ketoester, and subsequent cyclization and dehydration to yield the DHPM.

Diagram: Biginelli Reaction Mechanism

cluster_mechanism Biginelli Reaction Catalytic Cycle Catalyst R-SO₃H (BAIL) Aldehyde R'-CHO Catalyst->Aldehyde Protonation Activated_Aldehyde Activated Aldehyde [R'-CH=OH]⁺ Aldehyde->Activated_Aldehyde Urea Urea Activated_Aldehyde->Urea + Urea Imine N-Acyliminium Ion Urea->Imine Condensation - H₂O Adduct Michael Adduct Imine->Adduct Ketoester β-Ketoester Ketoester->Adduct Michael Addition DHPM Final DHPM Product Adduct->DHPM Cyclization & Dehydration (-H₂O) Regen_Catalyst R-SO₃H (Regenerated) DHPM->Regen_Catalyst Catalyst Regeneration cluster_product Product Stream cluster_catalyst Catalyst Stream A Reaction Completion (Product + Catalyst) B Add Extraction Solvent (e.g., Ethyl Acetate) A->B C Phase Separation B->C D Decant/Filter Organic Layer C->D Organic Phase G Wash Catalyst Phase (e.g., Diethyl Ether) C->G Ionic Liquid Phase E Evaporate Solvent D->E F Purify Product (Recrystallization) E->F H Dry Under Vacuum G->H I Re-use Catalyst in Next Reaction Cycle H->I

Sources

Application

Synthesis, Characterization, and Application of Novel Ionic Liquids from 2-Methyl-1H-imidazole-5-sulfonic Acid

An Application Guide for Researchers Abstract This comprehensive guide details the synthesis and characterization of novel Brønsted acidic ionic liquids (ILs) derived from 2-Methyl-1H-imidazole-5-sulfonic acid. Due to th...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This comprehensive guide details the synthesis and characterization of novel Brønsted acidic ionic liquids (ILs) derived from 2-Methyl-1H-imidazole-5-sulfonic acid. Due to the unique zwitterionic nature of this precursor, the primary synthesis route explored is a direct acid-base neutralization, which avoids the formation of halide impurities common in metathesis-based procedures.[1] We provide detailed, step-by-step protocols for the synthesis, purification, and subsequent characterization using a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and thermal analysis (TGA/DSC). The causality behind experimental choices is explained to provide researchers with a deep, mechanistic understanding of the process. This document is intended for chemists, materials scientists, and drug development professionals interested in the design and application of task-specific ionic liquids.

Foundational Principles: A Zwitterionic Precursor

The core of this methodology revolves around the unique chemical structure of 2-Methyl-1H-imidazole-5-sulfonic acid. Unlike typical imidazolium salt precursors, this molecule exists as a zwitterion, or inner salt. It possesses both a basic site (the imidazole ring) and a strongly acidic site (the sulfonic acid group, -SO₃H). The proton from the sulfonic acid group readily protonates the nitrogen atom of the imidazole ring in the same molecule.

This inherent structure dictates the synthesis strategy. The goal is not to add a functional group, but to perform a targeted acid-base reaction. We will deprotonate the acidic imidazolium proton using a suitable organic base. This forms an ionic liquid where the anion is the 2-methylimidazole-5-sulfonate moiety and the cation is the protonated form of the base used. This approach is a clean, direct, and atom-economical route to producing halide-free ionic liquids.[1][2]

Caption: Acid-base neutralization of the zwitterionic precursor.

Experimental Protocols

Synthesis of [Triethylammonium][2-Methylimidazole-5-sulfonate]

This protocol details the synthesis using triethylamine (TEA) as a representative organic base. The choice of base is critical; a base with a suitable pKa and low volatility (if post-synthesis heating is required) should be selected.

Materials and Equipment:

  • 2-Methyl-1H-imidazole-5-sulfonic acid (≥98% purity)

  • Triethylamine (TEA, ≥99%, distilled)

  • Acetonitrile (anhydrous, ≥99.8%)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Condenser and nitrogen/argon inlet

  • Addition funnel

  • Rotary evaporator

  • Schlenk line or vacuum oven

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Methyl-1H-imidazole-5-sulfonic acid (e.g., 10.0 g, 62.4 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature. The zwitterion has limited solubility, so a slurry is expected.

  • Base Addition: Dissolve an equimolar amount of triethylamine (6.32 g, 8.70 mL, 62.4 mmol) in 20 mL of anhydrous acetonitrile and add it to an addition funnel.

  • Reaction Execution: Add the TEA solution dropwise to the stirring suspension over 30 minutes. A gradual dissolution of the solid starting material should be observed as the ionic liquid forms.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 24 hours to ensure complete neutralization.[3] The reaction mixture should become a clear, homogeneous solution.

  • Purification - Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator. The resulting product will be a viscous oil or a waxy solid.

  • Purification - Washing: Add 100 mL of anhydrous diethyl ether to the flask and stir vigorously for 1 hour. Diethyl ether is used to precipitate the ionic liquid and wash away any unreacted triethylamine or other non-ionic impurities.

  • Isolation and Drying: Decant the diethyl ether. Repeat the washing step two more times. After the final wash, place the product under high vacuum at 40-50°C for 12-24 hours to remove all residual volatile solvents.

  • Final Product: The final product is a viscous liquid or low-melting solid, which should be stored in a desiccator to prevent water absorption.

Synthesis_Workflow Start 1. Charge Reactor (Zwitterion + Anhydrous Acetonitrile) AddBase 2. Dropwise Addition of Base (Equimolar Triethylamine) Start->AddBase React 3. Stir at Room Temp (24 hours) AddBase->React Rotovap 4. Solvent Removal (Rotary Evaporator) React->Rotovap Wash 5. Wash with Diethyl Ether (3 times) Rotovap->Wash Dry 6. Dry Under High Vacuum (40-50°C, 12-24h) Wash->Dry Product 7. Final Ionic Liquid Product (Store in Desiccator) Dry->Product

Caption: Workflow for the synthesis and purification of the ionic liquid.

Protocol: Purity Assessment via Acid-Base Titration

This protocol verifies the 1:1 stoichiometric formation of the ionic liquid by titrating any unreacted acidic precursor.

  • Sample Preparation: Accurately weigh ~0.5 g of the synthesized ionic liquid into a 100 mL beaker and dissolve in 50 mL of deionized water.

  • Titration Setup: Use a standardized 0.1 M NaOH solution as the titrant in a burette. Use a pH meter to monitor the reaction.

  • Execution: Slowly titrate the IL solution with the NaOH solution, recording the pH after each addition.

  • Analysis: A sharp inflection point in the titration curve indicates the neutralization of any residual acidic starting material. For a pure, 1:1 neutralized product, no significant initial buffering or sharp inflection point corresponding to the pKa of the imidazolium proton should be observed.[4][5]

Characterization Protocols

Thorough characterization is essential to confirm the structure, purity, and physical properties of the synthesized ionic liquid.

Structural Verification: NMR Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structural confirmation.[6][7]

Protocol:

  • Prepare a sample by dissolving 10-20 mg of the dried ionic liquid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquire ¹H NMR and ¹³C NMR spectra.[8][9]

  • Analysis of ¹H NMR:

    • Confirm the disappearance of the acidic N-H proton from the imidazolium ring of the starting material (typically >10 ppm).

    • Identify the characteristic peaks for the protonated base cation (e.g., for triethylammonium, a quartet around 3.1 ppm and a triplet around 1.2 ppm).

    • Observe the signals for the 2-methyl group and the protons on the imidazolium ring of the anion.

  • Analysis of ¹³C NMR:

    • Confirm the presence of carbons from both the cation and the anion in the expected regions.

Expected ¹H NMR Shifts (DMSO-d₆) Chemical Shift (δ, ppm) Rationale
Imidazole Ring Protons7.0 - 8.0Signals corresponding to the C4-H of the sulfonate anion.
Imidazole Methyl Group~2.4Singlet for the -CH₃ group on the anion.
TEA Cation -CH₂-~3.1 (quartet)Methylene protons of the triethylammonium cation.
TEA Cation -CH₃~1.2 (triplet)Methyl protons of the triethylammonium cation.
Functional Group Analysis: FTIR Spectroscopy

FTIR is used to verify the presence of key functional groups and confirm the ionic structure.[10][11]

Protocol:

  • Acquire a spectrum of the neat ionic liquid sample using an ATR-FTIR spectrometer.

  • Collect data from 4000 to 400 cm⁻¹.

  • Analysis:

    • Identify the strong, characteristic stretching vibrations of the sulfonate group (SO₃⁻) typically found in the 1250-1120 cm⁻¹ and 1070-1030 cm⁻¹ regions.

    • Confirm the presence of a broad N-H stretch around 3100-3400 cm⁻¹ corresponding to the ammonium cation.[11]

    • Observe C-H stretching vibrations from the alkyl groups of the cation and anion around 2850-3000 cm⁻¹.[12]

Expected FTIR Absorption Bands Wavenumber (cm⁻¹) Vibrational Mode
N-H Stretch (Cation)3100 - 3400 (broad)Stretching of the N-H bond in the [Et₃NH]⁺ cation.
C-H Stretch (Aliphatic)2850 - 3000Stretching of C-H bonds in cation and anion.
Asymmetric SO₃⁻ Stretch~1200Asymmetric S=O stretching in the sulfonate group.
Symmetric SO₃⁻ Stretch~1050Symmetric S=O stretching in the sulfonate group.
Thermal Properties: TGA and DSC

Thermal analysis provides critical information on the operational temperature range and stability of the ionic liquid.[13]

Protocol for TGA:

  • Place 5-10 mg of the dried ionic liquid in an alumina TGA pan.

  • Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Analysis: Determine the onset decomposition temperature (T_onset), which indicates the thermal stability of the IL.[14][15] Many imidazolium-based ILs are stable up to 200-300°C.[16]

Protocol for DSC:

  • Seal 5-10 mg of the dried IL in a hermetic aluminum DSC pan.

  • Perform a heat-cool-heat cycle, for example:

    • Cool from room temperature to -90°C at 10°C/min.

    • Hold for 5 minutes.

    • Heat from -90°C to 150°C at 10°C/min.

  • Analysis: Identify the glass transition temperature (T_g) from the second heating scan. If applicable, melting (T_m) and crystallization (T_c) temperatures can also be determined.[17]

Characterization_Workflow cluster_structural Structural & Purity Verification cluster_physical Physical Property Analysis Titration Acid-Base Titration (Purity Check) NMR NMR Spectroscopy (¹H, ¹³C) FTIR FTIR Spectroscopy (Functional Groups) TGA TGA (Thermal Stability) DSC DSC (Phase Transitions) Product Synthesized Ionic Liquid Product->Titration Product->NMR Product->FTIR Product->TGA Product->DSC

Caption: Comprehensive workflow for ionic liquid characterization.

Applications and Future Scope

Ionic liquids synthesized from 2-Methyl-1H-imidazole-5-sulfonic acid are a class of Brønsted acidic ILs. The sulfonic acid group, now part of the anion, imparts significant acidic character to the material.[18] This makes them highly promising candidates for use as recyclable, homogeneous acid catalysts in a variety of organic transformations, such as esterifications, alkylations, and condensation reactions.[19][20] Their ionic nature results in negligible vapor pressure, positioning them as greener alternatives to volatile mineral acids.[18] Future research can focus on tuning the properties of these ILs by varying the organic base used in the synthesis to modulate properties like viscosity, solubility, and thermal stability for task-specific applications, including biomass processing and biodiesel production.[18][21]

References

  • Ranke, J., et al. (2007). Surface Characterization of Functionalized Imidazolium-Based Ionic Liquids . Langmuir. Available from: [Link]

  • Marincola, F. C., et al. (2012). NMR Investigation of Imidazolium-Based Ionic Liquids and Their Aqueous Mixtures . ChemPhysChem. Available from: [Link]

  • CUNY Academic Works. (2018). Nuclear Magnetic Resonance Studies of Imidazolium-Based Ionic Liquids and Garnet-Type Li7La3Zr2O12 . Available from: [Link]

  • Fodor, D., et al. (2018). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals . Molecules. Available from: [Link]

  • Nandwani, S., et al. (2021). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants . Molecules. Available from: [Link]

  • Fayer, M. D., et al. (2012). Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids . Journal of Visualized Experiments. Available from: [Link]

  • Zhang, Y., et al. (2014). Synthesis, structure and properties of imidazolium-based energetic ionic liquids . RSC Advances. Available from: [Link]

  • Ferreira, A. (2015). Ionic Liquids Synthesis – Methodologies . Organic Chemistry: Current Research. Available from: [Link]

  • Saha, S., et al. (2020). Comprehensive NMR Investigation of Imidazolium-Based Ionic Liquids [BMIM][OSU] and [BMIM][Cl] Impact on Binding and Dynamics of the Anticancer Drug Doxorubicin Hydrochloride . The Journal of Physical Chemistry B. Available from: [Link]

  • Kim, K. S., et al. (2005). Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy . The Journal of Physical Chemistry B. Available from: [Link]

  • Scientific.Net. (2019). Physicochemical Characterizations of Imidazolium-Based Ionic Liquids Functionalized on Mesoporous SBA-15 . Key Engineering Materials. Available from: [Link]

  • Luning, P. E., et al. (2008). Flammability and Thermal Analysis Characterization of Imidazolium-Based Ionic Liquids . Industrial & Engineering Chemistry Research. Available from: [Link]

  • Curate ND. (2017). Thermal Analysis and Thermal Hazard Analysis of Ionic Liquids . University of Notre Dame. Available from: [Link]

  • IntechOpen. (2018). Synthesis of Ionic Liquids, Typical Ionic Liquid Synthetic Route . Ionic Liquids. Available from: [Link]

  • AIChE. (2012). (494e) Thermal Stability of Ionic Liquids Studied by TGA, DSC and GC/MS . AIChE Annual Meeting. Available from: [Link]

  • Longdom Publishing. (2015). Ionic Liquids Synthesis – Methodologies . Organic Chemistry: Current Research. Available from: [Link]

  • Chemical Communications (RSC Publishing). (2005). Sulfonic acid functionalized ionic liquids for dissolution of metal oxides and solvent extraction of metal ions . Available from: [Link]

  • NIH. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process . Materials (Basel). Available from: [Link]

  • MDPI. (2023). Physicochemical Recycling of Cotton from Textile Waste Driven by the Ionic Liquid [DBNH][AcO] via Wet Spinning Through Factorial Design of Experiments . Polymers. Available from: [Link]

  • ResearchGate. (2014). Sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts . Available from: [Link]

  • NIH. (2023). Investigation of Hydration States of Ionic Liquids by Fourier Transform Infrared Absorption Spectroscopy: Relevance to Stabilization of Protein Molecules . International Journal of Molecular Sciences. Available from: [Link]

  • SciELO. (2021). Sustainable and Reusable Sulfonic Acid-Functionalized Task-Specific Ionic Liquid Catalysts for Multicomponent Reactions. A Review . Journal of the Mexican Chemical Society. Available from: [Link]

  • MDPI. (2023). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol . Catalysts. Available from: [Link]

  • MDPI. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development . Molecules. Available from: [Link]

  • ResearchGate. (2018). Ionic Liquids Synthesis – Methodologies . Available from: [Link]

  • ajer.org. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium . American Journal of Engineering Research. Available from: [Link]

  • ResearchGate. (2019). FT-IR spectra of the ionic liquid (a), porous ionic liquid polymer (b), and magnetic porous ionic liquid polymer (c) . Available from: [Link]

  • Fibres & Textiles in Eastern Europe. (2014). Study of Ionic Liquids UV-VIS and FTIR Spectra before and after Heating and Spruce Groundwood Dissolution . Available from: [Link]

  • ACS Omega. (2018). Characteristic Spectroscopic Features because of Cation–Anion Interactions Observed in the 700–950 cm–1 Range of Infrared Spectroscopy for Various Imidazolium-Based Ionic Liquids . Available from: [Link]

  • Journal of Chemical Health Risks. (2017). Synthesis and physical study of new ionic liquids based imidazolium salts . Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains . Available from: [Link]

  • PubMed Central. (2022). Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans . Frontiers in Cellular and Infection Microbiology. Available from: [Link]

  • ResearchGate. (2018). Titration results of basic ionic liquids . Available from: [Link]

  • ResearchGate. (2018). Route of synthesis of imidazole‐based sulfonated ionic liquids . Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Preparation of ionic liquids and tion of ionic liquids and synthesis of DHPM using ILS of DHPM using ILS . Available from: [Link]

  • ResearchGate. (2002). Acids and Bases in Ionic Liquids . Available from: [Link]

  • Frontiers. (2019). Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction . Frontiers in Chemistry. Available from: [Link]

  • GCSE Chemistry. (2024). How To Do Acid-Base Titrations (And Calculate Concentration) . Available from: [Link]

  • ResearchGate. (2019). Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts . Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalysis with 2-Methyl-1H-imidazole-5-sulfonic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 2-Methyl-1H-imidazole-5-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Methyl-1H-imidazole-5-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing reaction conditions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and maximize the potential of this versatile catalyst.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methyl-1H-imidazole-5-sulfonic acid and what are its key catalytic features?

A: 2-Methyl-1H-imidazole-5-sulfonic acid is a heterocyclic organic compound.[1] Its structure is unique in that it combines two functional groups with distinct chemical properties on the same molecule: a Brønsted acidic sulfonic acid group (-SO₃H) and a basic/nucleophilic imidazole ring. This bifunctional nature allows it to act as a highly effective organocatalyst in various reactions. The sulfonic acid group typically serves as a proton donor to activate electrophiles, while the imidazole nitrogen can act as a proton acceptor or a nucleophile, facilitating different steps of a catalytic cycle.[2][3]

Q2: What types of reactions are commonly catalyzed by this compound?

A: Due to its bifunctional acidic and basic sites, 2-Methyl-1H-imidazole-5-sulfonic acid and its derivatives are effective in a range of multi-component reactions (MCRs) and condensation reactions.[3] A prime example is the Biginelli reaction, a one-pot cyclocondensation to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry.[4][5][6] The catalyst's ability to activate both the aldehyde and the keto-ester components while facilitating proton transfer steps makes it highly efficient for this transformation.[7]

Q3: How should I handle and store 2-Methyl-1H-imidazole-5-sulfonic acid?

A: Like most sulfonic acids, this catalyst is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent absorption of atmospheric moisture. Water can compete for active sites and may negatively impact reaction kinetics in water-sensitive applications.[8] Always handle the compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: Is the catalyst recoverable and reusable?

A: Yes, one of the significant advantages of using a solid organocatalyst like 2-Methyl-1H-imidazole-5-sulfonic acid is its potential for recovery and reuse.[9] After the reaction, the catalyst can typically be separated by simple filtration, washed with an appropriate solvent to remove any adsorbed products or unreacted starting materials, and dried under vacuum before being used in subsequent reactions. Its reusability makes it a cost-effective and environmentally friendly option.[9]

Troubleshooting Guide: From Low Yields to Catalyst Deactivation

This section addresses specific experimental issues in a question-and-answer format, providing a logical workflow to diagnose and solve common problems.

Problem: Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. A systematic approach is crucial for diagnosis.

1. Catalyst Activity and Loading:
  • Cause: The catalyst may be hydrated or impure. Insufficient catalyst loading will also result in a low conversion rate.

  • Solution:

    • Dry the Catalyst: Before use, dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove adsorbed water.

    • Optimize Loading: Start with a catalyst loading of 5-10 mol%. If the yield remains low, incrementally increase the loading to 15 or 20 mol%. However, be aware that excessive catalyst can sometimes lead to side reactions.

2. Reaction Temperature:
  • Cause: The reaction may require more thermal energy to overcome the activation barrier, or conversely, excessive heat could be causing substrate/product degradation or promoting side reactions.[10]

  • Solution:

    • Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature in 10-15 °C increments (e.g., 50 °C, 65 °C, 80 °C) while monitoring the reaction by TLC or GC/LC-MS. For reactions like the Biginelli synthesis, refluxing in a suitable solvent is common.[5][7]

    • Decrease Temperature: If you observe multiple spots on TLC, especially at higher temperatures, it may indicate byproduct formation. Try running the reaction at a lower temperature for a longer period.

3. Choice of Solvent:
  • Cause: The solvent plays a critical role in catalysis by affecting substrate solubility, stabilizing transition states, and interacting with the catalyst itself.[11][12][13] An inappropriate solvent can hinder the reaction.

  • Solution:

    • Polarity Matching: For reactions involving polar substrates, like the Biginelli reaction, polar solvents are often preferred.[7] Ethanol, acetonitrile, and THF are common choices.[4][5]

    • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) at an elevated temperature can dramatically increase reaction rates and yields, offering a greener alternative.[14][15]

    • Dielectric Constant: The solvent's dielectric properties can stabilize charged intermediates.[11][12] Consider screening solvents with varying dielectric constants to find the optimal medium.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose the root cause of low product yield.

LowYieldWorkflow start Low Product Yield catalyst Step 1: Verify Catalyst Activity start->catalyst temp Step 2: Optimize Temperature catalyst->temp If yield still low dry Dry catalyst under vacuum. Increase loading (5 -> 15 mol%). catalyst->dry solvent Step 3: Screen Solvents temp->solvent If yield still low heat Incrementally increase temp. (e.g., RT -> 50°C -> 80°C). Monitor by TLC. temp->heat cool If byproducts appear, decrease temperature. temp->cool substrate Step 4: Check Substrate Quality solvent->substrate If yield still low solvent_screen Test solvents: - Polar Protic (EtOH) - Polar Aprotic (MeCN, THF) - Solvent-free (Neat) solvent->solvent_screen purity Verify purity of reactants (aldehyde, keto-ester, urea) by NMR or GC. substrate->purity

Caption: Troubleshooting workflow for low reaction yield.

Problem: Formation of Byproducts / Low Selectivity

Q: I'm getting the desired product, but it's contaminated with significant byproducts. How can I improve selectivity?

A: Poor selectivity is often a temperature or solvent-related issue. The bifunctional nature of the catalyst, if not properly controlled, can sometimes open up alternative reaction pathways.

  • Cause: High reaction temperatures can provide enough energy to overcome the activation barriers for competing side reactions.[10] For example, in the Biginelli reaction, self-condensation of the aldehyde or β-ketoester can occur.

  • Solution:

    • Reduce Temperature: As the first step, lower the reaction temperature. Many organocatalytic reactions proceed efficiently, albeit more slowly, at room temperature, which can significantly suppress byproduct formation.[10]

    • Solvent Optimization: The solvent can influence selectivity by differentially stabilizing the transition states of the desired and undesired pathways.[11] Switching from a protic solvent like ethanol to an aprotic one like acetonitrile or vice versa can sometimes alter the product distribution.

    • Order of Addition: In some multi-component reactions, adding the reagents in a specific order can improve selectivity. For instance, pre-mixing the aldehyde and urea before adding the β-ketoester might favor the desired initial condensation step.

Problem: Catalyst Deactivation and Recovery

Q: My catalyst works well for the first run, but its activity drops significantly in subsequent cycles. Why is this happening and can it be regenerated?

A: Catalyst deactivation is a common challenge with solid catalysts and is typically caused by fouling or poisoning of the active sites.[16][17]

  • Cause - Fouling: Polymeric or tar-like byproducts can physically block the pores and active sites on the catalyst surface.[16][18] This is more common in reactions run at high temperatures or with reactive substrates.

  • Cause - Poisoning: Strong binding of substrates, products, or impurities to the acidic or basic sites can render them inactive for catalysis.

Catalyst Regeneration Protocol:

If deactivation is observed, the following general regeneration procedure can be effective:

  • Filtration and Washing: After the reaction, filter the catalyst and wash it thoroughly with a solvent that dissolves all reactants and products (e.g., ethanol, then ethyl acetate).

  • Acid/Base Wash: To remove strongly adsorbed species, wash the catalyst with a dilute acidic solution (e.g., 0.1 M HCl) to protonate and release any bound basic impurities, followed by a deionized water wash until the filtrate is neutral. Then, wash with a dilute basic solution (e.g., 0.1 M NaHCO₃) to neutralize the sulfonic acid groups for easier removal of certain organic residues, followed by another deionized water wash.

  • Solvent Rinse: Rinse with a volatile organic solvent (e.g., acetone or ethanol) to remove water.

  • Drying: Dry the regenerated catalyst under high vacuum at 60-80 °C for at least 4-6 hours before reuse.[16]

Experimental Protocols & Data

Representative Protocol: Biginelli Synthesis of a Dihydropyrimidinone (DHPM)

This protocol provides a robust starting point for optimization.

  • Catalyst Preparation: Place 2-Methyl-1H-imidazole-5-sulfonic acid (0.05 mmol, 5 mol%) in an oven-dried round-bottom flask equipped with a magnetic stir bar. Dry under vacuum at 80 °C for 2 hours.

  • Reaction Setup: To the flask, add the aromatic aldehyde (1.0 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1.1 mmol), and urea (1.5 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 5 mL).

  • Reaction: Heat the mixture to reflux (for ethanol, ~78 °C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Workup: Once the aldehyde is consumed (typically 2-6 hours), cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Isolation: Filter the solid mixture. Wash the solid with cold ethanol to remove unreacted starting materials. The filtered solid contains the product and the catalyst.

  • Purification: Recrystallize the solid from hot ethanol to obtain the pure DHPM product, which is typically much more soluble in hot ethanol than the catalyst. The catalyst can be recovered from the filtration of the cooled recrystallization mixture.

Table 1: Recommended Starting Conditions for Optimization

This table summarizes starting points for optimizing reactions catalyzed by 2-Methyl-1H-imidazole-5-sulfonic acid, based on common findings for solid acid catalysts.[7][14][19]

ParameterBiginelli ReactionEsterification
Catalyst Loading 5–15 mol%2–10 mol%
Temperature 60–100 °C (or reflux)80–120 °C
Solvent Ethanol, Acetonitrile, or Solvent-freeToluene, Heptane (with water removal)
Substrate Ratio Ald:Keto:Urea = 1:1.1:1.5Acid:Alcohol = 1:1.2
Reaction Time 2–8 hours4–24 hours
Visualizing the Catalytic Mechanism

The bifunctional nature of the catalyst is key to its efficacy. The sulfonic acid group acts as a Brønsted acid to activate the aldehyde, while the imidazole moiety can act as a Brønsted base to facilitate tautomerization and cyclization steps.

CatalyticCycle sub Substrates (Aldehyde, Urea, Keto-ester) activated Activated Intermediate (Iminium Ion) sub->activated Cat-SO3H protonates Aldehyde cat Catalyst (Cat-SO3H) Imidazole-N cyclized Cyclized Intermediate activated->cyclized Nucleophilic attack & cyclization product Product (DHPM) cyclized->product Dehydration & tautomerization (Imidazole-N assists proton transfer) product->cat Catalyst Regenerated

Caption: Proposed bifunctional catalytic cycle for the Biginelli reaction.

References

  • Rationalizing Solvent Effect in Bro̷nsted Acid-Catalyzed C–O Scission: A Thermodynamically Consistent Framework with Assessable Descriptors. ACS Publications. Available from: [Link]

  • Deactivation and Regeneration of Solis Acid and Base Catalyst Bodies Used in Cascade For Bio Oil Synthesis and Upgrading. Scribd. Available from: [Link]

  • Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. DSpace. Available from: [Link]

  • Rationalizing Solvent Effect in Bro̷nsted Acid-Catalyzed C–O Scission: A Thermodynamically Consistent Framework with Assessable Descriptors. ACS Catalysis. Available from: [Link]

  • Solvent structure and dynamics over Brønsted acid MWW zeolite nanosheets. The Journal of Chemical Physics. Available from: [Link]

  • Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. KITopen. Available from: [Link]

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. National Institutes of Health (NIH). Available from: [Link]

  • Understanding Solvation of Brønsted Acid Sites with Hofmann Elimination of Alkylamines. University of Wisconsin-Madison Libraries. Available from: [Link]

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. ACS Publications. Available from: [Link]

  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. Available from: [Link]

  • Rationalizing Solvent Effect in Bro̷nsted Acid-Catalyzed C–O Scission: A Thermodynamically Consistent Framework with Assessable Descriptors. ResearchGate. Available from: [Link]

  • Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. SciSpace. Available from: [Link]

  • Regeneration of a deactivated solid acid alkylation catalyst using supercritical isobutane fluid. ResearchGate. Available from: [Link]

  • Supercritical fluid regeneration of deactivated solid alkylation catalyst. ResearchGate. Available from: [Link]

  • Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. MDPI. Available from: [Link]

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. Available from: [Link]

  • Solid Acid Catalysis: From Fundamentals to Applications. Google Books.
  • Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. IJPPR. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica. Available from: [Link]

  • Solid acid – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Biginelli Synthesis of Novel Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. Hindawi. Available from: [Link]

  • Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts. ResearchGate. Available from: [Link]

  • Research Progress on Stability of Solid Acid Catalysts. ResearchGate. Available from: [Link]

  • 2-Methyl-1H-imidazole-5-sulfonic Acid. PubChem. Available from: [Link]

  • Chapter 5: Solid Acid Catalysis. Wiley Online Library. Available from: [Link]

  • A New Method for Solid Acid Catalyst Evaluation for Cellulose Hydrolysis. MDPI. Available from: [Link]

  • Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Springer. Available from: [Link]

  • Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. SciELO. Available from: [Link]

  • Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal de la Société Chimique de Tunisie. Available from: [Link]

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Optimization

Understanding the Challenge: The Amphoteric Nature of 2-Methyl-1H-imidazole-5-sulfonic Acid

An authoritative guide to navigating the complexities of purifying 2-Methyl-1H-imidazole-5-sulfonic acid, a molecule whose unique chemical properties present distinct challenges. This technical support center provides in...

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to navigating the complexities of purifying 2-Methyl-1H-imidazole-5-sulfonic acid, a molecule whose unique chemical properties present distinct challenges. This technical support center provides in-depth troubleshooting advice and frequently asked questions to guide researchers, scientists, and drug development professionals toward achieving high purity for this valuable compound.

2-Methyl-1H-imidazole-5-sulfonic acid is an amphoteric molecule, containing both a basic imidazole ring and a strongly acidic sulfonic acid group. This dual functionality often results in the formation of a zwitterion, a molecule with both positive and negative charges. This zwitterionic character is central to its purification challenges, leading to high polarity, low solubility in common organic solvents, and strong interactions with stationary phases in chromatography. This guide is designed to address the specific issues that arise from these properties.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses common problems encountered during the purification of 2-Methyl-1H-imidazole-5-sulfonic acid in a practical, question-and-answer format.

Q1: My crude product is highly impure after synthesis. What are the likely contaminants and what is the best initial purification strategy?

A1: Post-synthesis, your crude product likely contains a mixture of unreacted starting materials (such as 2-methylimidazole), residual strong acids used in the reaction (like sulfuric acid), and various side-products.[1] Given the high polarity and zwitterionic nature of the target compound, the most effective initial and often final purification step is recrystallization from an aqueous solution .

The low solubility of sulfonic acids in most organic solvents, paired with their high solubility in water, makes aqueous recrystallization an ideal starting point.[2] This method is particularly effective for removing less polar organic impurities and residual inorganic acids like sulfuric acid.[2]

Q2: I'm struggling to find a suitable recrystallization solvent. The compound won't dissolve in organic solvents, but seems too soluble in water. What should I do?

A2: This is a classic challenge for highly polar, zwitterionic compounds. The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[3]

  • Why Organic Solvents Fail: The strong ionic character of the sulfonic acid group and the polar imidazole ring make the compound largely insoluble in non-polar organic solvents like toluene or hexane. Even moderately polar solvents like ethyl acetate or acetone are often ineffective.[2][4]

  • The Power of Water: Water is typically the solvent of choice for sulfonic acids.[2] The key is to use the minimum amount of hot water to fully dissolve the crude product. Create a saturated solution at the boiling point of water; upon slow cooling, the solubility will decrease dramatically, allowing for the formation of pure crystals.[5]

  • Two-Solvent System: If the compound is too soluble in water even when cold, a two-solvent system can be employed. A common choice is an ethanol/water mixture.[3] Dissolve the crude solid in a minimal amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes cloudy. A few more drops of hot ethanol should clarify the solution, which can then be cooled to induce crystallization.[3]

Workflow for Selecting a Purification Strategy

crude Crude 2-Methyl-1H- imidazole-5-sulfonic acid purity_check Assess Purity (HPLC, NMR) crude->purity_check impurities Identify Impurities purity_check->impurities Purity < 95% pure_product Pure Product (>98%) purity_check->pure_product Purity > 98% recrystallize Aqueous Recrystallization impurities->recrystallize Mainly organic impurities charcoal Add Activated Charcoal During Recrystallization impurities->charcoal Colored impurities chromatography Consider Alternative (e.g., Reverse-Phase HPLC) impurities->chromatography Complex mixture, closely related impurities recrystallize->purity_check charcoal->recrystallize chromatography->purity_check

Caption: Decision workflow for purifying crude 2-Methyl-1H-imidazole-5-sulfonic acid.

Q3: My purified product has a persistent yellow or brown tint. How can I remove colored impurities?

A3: Colored impurities, often arising from side reactions or degradation, can typically be removed using activated charcoal. During recrystallization, after the crude product has been completely dissolved in the hot solvent, a small amount of activated charcoal is added to the solution. The solution is then briefly boiled to allow the charcoal to adsorb the colored impurities. A subsequent hot filtration through a fluted filter paper or a pad of celite will remove the charcoal, yielding a colorless filtrate that can then be cooled to crystallize the pure, colorless product.[5]

Caution: Use charcoal sparingly (typically 1-2% by weight of your crude product), as excessive use can lead to significant loss of your desired compound due to co-adsorption.

Q4: I attempted to purify the compound using silica gel column chromatography and it failed. The compound either streaked badly or remained at the origin. Why?

A4: This is an expected outcome. Standard column chromatography using silica gel is ill-suited for this compound for two primary reasons:

  • Strong Acid-Base Interaction: The basic nitrogen atoms in the imidazole ring interact very strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to severe tailing of the compound on the column, resulting in poor separation.[3]

  • Extreme Polarity: The sulfonic acid group makes the molecule extremely polar. Consequently, it binds almost irreversibly to the highly polar silica gel stationary phase, especially with common organic mobile phases (e.g., ethyl acetate/hexane).

Alternative Chromatographic Strategies: While recrystallization is preferred, if chromatography is necessary for separating very similar impurities, consider these options:

  • Reverse-Phase Chromatography (C18): This is the most viable chromatographic method. Use a C18 column with a mobile phase consisting of a polar solvent system, such as a gradient of acetonitrile in water, with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure consistent protonation of the molecule.[6]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is designed for highly polar compounds that are poorly retained in reverse-phase chromatography.[7] This technique could provide the necessary retention and separation.

Frequently Asked Questions (FAQs)

Q1: What are the most effective analytical methods for assessing the purity of the final product?

A1: A combination of methods should be used to confirm purity and structure.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the gold standard for purity assessment. A C18 column with a gradient mobile phase of acetonitrile and water containing an acid modifier is typically effective.[6] UV detection is common for imidazole-containing compounds.[6][8]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR is essential for confirming the chemical structure and identifying any organic impurities. Quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate purity value.[6]

  • Elemental Analysis: This technique verifies the elemental composition (C, H, N, S) of your compound, providing strong evidence of its purity and confirming the absence of inorganic salts.

  • Melting Point: A sharp and high melting point is a good indicator of high purity. For instance, the related compound 2-phenylbenzimidazole-5-sulfonic acid has a melting point above 300 °C.

Q2: How should I properly dry my purified 2-Methyl-1H-imidazole-5-sulfonic acid?

A2: Sulfonic acids are often hygroscopic and can form stable hydrates.[2] Simply air-drying is insufficient. After collecting the crystals by vacuum filtration and washing them with a small amount of cold solvent, they should be dried to a constant weight in a vacuum oven at an elevated temperature (e.g., 60-80 °C) over a strong desiccant like phosphorus pentoxide (P₂O₅).

Q3: Why is this compound referred to as a zwitterion and how does that impact purification?

A3: The term "zwitterion" refers to a neutral molecule that has formal positive and negative charges on different atoms. In this case, the acidic proton from the sulfonic acid group (-SO₃H) can be transferred to one of the basic nitrogen atoms of the imidazole ring.[9] This internal acid-base reaction results in a sulfonate group (-SO₃⁻) and a protonated imidazolium cation.

This zwitterionic character is the primary reason for the compound's:

  • High Melting Point: Strong intermolecular electrostatic attractions require a lot of energy to overcome.

  • Low Solubility in Organic Solvents: The ionic nature makes it incompatible with non-polar or moderately polar organic solvents.

  • High Solubility in Water: Water is an excellent solvent for ionic and highly polar compounds.

  • Difficulties with Silica Gel Chromatography: As explained previously, the charged nature leads to very strong, undesirable interactions with the silica stationary phase.

Understanding this zwitterionic nature is key to selecting the right purification methods, with aqueous recrystallization being the most logical and effective choice.

Data Summary & Protocols

Table 1: Comparison of Purification Techniques
Purification TechniqueTypical Starting PurityAchievable Final PurityExpected YieldKey AdvantagesKey Limitations
Aqueous Recrystallization 80-95%>99%70-90%Excellent for high purity; scalable; removes inorganic acids.[2][3][5]Requires finding the right solvent conditions; potential for product loss in filtrate.[5]
Acid-Base Extraction Variable>90%70-95%Good for removing neutral or exclusively acidic/basic impurities.[3][10]Ineffective for this amphoteric compound as it is soluble in both acidic and basic aqueous solutions.
Silica Gel Chromatography <90%<80%<50%Not Recommended.Severe tailing and irreversible adsorption due to strong acid-base interactions.[3]
Reverse-Phase HPLC <95%>98%60-80%High resolution for complex mixtures.[6]Time-consuming; requires significant solvent; difficult to scale up for large quantities.
Experimental Protocols
Protocol 1: High-Purity Recrystallization from Water
  • Dissolution: Place the crude 2-Methyl-1H-imidazole-5-sulfonic acid in an Erlenmeyer flask. Add a minimal amount of deionized water (e.g., start with 5-10 mL per gram of crude product).

  • Heating: Gently heat the suspension on a hot plate with constant stirring. Add small portions of hot deionized water until the solid just completely dissolves, creating a saturated solution at the boiling point.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (1-2% w/w). Return the flask to the heat and swirl for 2-5 minutes.

  • Hot Filtration: Pre-warm a funnel with fluted filter paper. Filter the hot solution into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used). This step must be done quickly to prevent premature crystallization.[5]

  • Cooling & Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least one hour.[5]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities remaining on the surface.[5]

  • Drying: Transfer the purified crystals to a vacuum oven and dry at 60-80 °C over a desiccant until a constant weight is achieved.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general starting point and should be optimized for your specific system.

  • System: HPLC with a UV Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 15-20 minutes. Hold for several minutes before returning to initial conditions for re-equilibration.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength, but a good starting point for imidazole derivatives is around 254 nm.[6]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[6]

References
  • Technical Support Center: Purification of Imidazole Deriv
  • Application Notes and Protocols for the Analysis of Imidazole Derivatives by HPLC and GC-MS - Benchchem. (URL: )
  • US3719703A - Separation of sulfonic acids from sulfuric acid - Google P
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
  • The Paper Chromatography of Imidazoles. (URL: [Link])

  • General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia. (URL: )
  • Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. (URL: [Link])

  • Acid–base extraction - Wikipedia. (URL: [Link])

  • Acid-Base Extraction. (URL: [Link])

  • US3766255A - Process for extracting sulfonic acids - Google P
  • Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. - ResearchGate. (URL: https://www.researchgate.net/figure/Solubility-of-b-1H-imidazole-2-methyl-1Himidazole-2-benzimidazole-9_fig3_257774182)
  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate. (URL: [Link])

  • 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. (URL: [Link])

  • Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid - Benchchem. (URL: )
  • Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. (URL: [Link])

  • CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google P
  • Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid - Connect Journals. (URL: [Link])

  • 2-Methyl-1H-imidazole-5-sulfonic Acid | C4H6N2O3S | CID 22139905 - PubChem. (URL: [Link])

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
  • A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Altern
  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities - Chromatography Today. (URL: [Link])

  • JP2008133248A - Method for producing imidazolium salt - Google P
  • CN104496907A - Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization - Google P
  • Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. (URL: [Link])

  • US4209631A - Process for the safe nitration of 2-methylimidazole - Google P
  • CN1297544C - 2-phenylbenzoimidazole-5-sulfonic acid prepared with segregative 3.
  • (PDF) A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing - ResearchGate. (URL: [Link])

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. (URL: [Link])

Sources

Troubleshooting

Addressing side reactions in the synthesis of 2-Methyl-1H-imidazole-5-sulfonic acid

Welcome to the technical support center for the synthesis of 2-Methyl-1H-imidazole-5-sulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planni...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1H-imidazole-5-sulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during its preparation. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction: The Synthetic Challenge

The sulfonation of 2-methylimidazole is a classic electrophilic aromatic substitution. However, the electron-rich nature of the imidazole ring and the presence of multiple reaction sites can lead to a variety of side products. Controlling the regioselectivity to favor the 5-position over the 4-position, while preventing di-sulfonation and degradation of the starting material, is the primary challenge. This guide will provide a framework for understanding and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 2-Methyl-1H-imidazole-5-sulfonic acid?

A1: The most prevalent method is the direct sulfonation of 2-methylimidazole using fuming sulfuric acid (oleum).[1][2][3] The sulfur trioxide (SO₃) in oleum acts as the electrophile that attacks the imidazole ring.[3][4]

Q2: What are the primary side products I should expect?

A2: The main side products are the isomeric 2-methyl-1H-imidazole-4-sulfonic acid, di-sulfonated products (2-methyl-1H-imidazole-4,5-disulfonic acid), and potentially unreacted starting material. Under overly harsh conditions, degradation of the imidazole ring can also occur.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation and distinguishing between isomers.[5][6][7][8] High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing purity and separating the desired product from isomers and other impurities.[9][10][11]

Q4: Is the reaction reversible?

A4: Yes, sulfonation of aromatic compounds is a reversible reaction.[4] Heating the sulfonic acid product in dilute acid can lead to desulfonation, which is a key consideration during work-up and purification.

Troubleshooting Guide: Addressing Side Reactions

This section provides a problem-oriented approach to common issues encountered during the synthesis.

Problem 1: Low Yield of the Desired 2-Methyl-1H-imidazole-5-sulfonic acid

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature gradually. Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC) or HPLC.

  • Suboptimal Reagent Concentration: The concentration of oleum can significantly impact the reaction rate.

    • Solution: The strength of the oleum (percentage of free SO₃) is a critical parameter. While a higher concentration of SO₃ can increase the reaction rate, it can also lead to more side products. An oleum strength of 15-25% free SO₃ is a reasonable starting point.[1]

  • Product Loss During Work-up: The high water solubility of the product can lead to losses during extraction or precipitation.

    • Solution: Carefully control the pH during neutralization. The product is zwitterionic and its solubility is pH-dependent. Chilling the reaction mixture thoroughly before and during neutralization and filtration can improve recovery.

Problem 2: Formation of the 2-Methyl-1H-imidazole-4-sulfonic acid Isomer

Understanding the Issue:

The sulfonation of 2-methylimidazole can occur at both the C4 and C5 positions. The electronic and steric effects of the methyl group and the imidazole nitrogens influence the regioselectivity. While the 5-position is often favored, the formation of the 4-isomer is a common side reaction.

Mitigation Strategies:

  • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the less sterically hindered isomer. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Solvent Effects: While the reaction is often carried out neat in oleum, the use of a co-solvent can sometimes influence regioselectivity. However, finding a solvent compatible with fuming sulfuric acid is challenging.

  • Purification: If the formation of the 4-isomer cannot be completely suppressed, careful purification is necessary. Fractional crystallization or preparative HPLC can be employed to separate the isomers.[9][10][11]

Problem 3: Presence of Di-sulfonated Byproducts

Understanding the Issue:

Once the first sulfonic acid group is introduced, the imidazole ring becomes deactivated towards further electrophilic substitution. However, under forcing conditions (high temperature, high concentration of oleum, long reaction times), a second sulfonation can occur, leading to 2-methyl-1H-imidazole-4,5-disulfonic acid.

Mitigation Strategies:

  • Control Reaction Stoichiometry and Time: Use a modest excess of the sulfonating agent and carefully monitor the reaction progress to stop it once the starting material is consumed, but before significant di-sulfonation occurs.

  • Lower Reaction Temperature: As with isomer formation, lower temperatures will disfavor the more energy-intensive di-sulfonation reaction.

  • Gradual Addition of Reagents: Adding the 2-methylimidazole to the oleum in portions, while maintaining a low temperature, can help to control the exotherm and minimize localized areas of high reagent concentration that could promote di-sulfonation.

Problem 4: Dark-Colored Reaction Mixture or Product Degradation

Understanding the Issue:

Fuming sulfuric acid is a highly corrosive and oxidizing agent. At elevated temperatures, it can cause charring and degradation of the imidazole ring, leading to a dark-colored reaction mixture and a low yield of identifiable products.

Mitigation Strategies:

  • Strict Temperature Control: This is the most critical factor. The reaction should be conducted in a flask equipped with a thermometer and an efficient cooling bath (e.g., an ice-salt bath). The temperature should be maintained within a narrow, predetermined range.

  • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

  • Purification: If a dark-colored product is obtained, it may be necessary to decolorize it using activated carbon during the work-up procedure.

Experimental Protocols

Baseline Synthesis of 2-Methyl-1H-imidazole-5-sulfonic acid

This protocol is a representative procedure based on general sulfonation principles. Optimization of temperature, time, and reagent ratios may be necessary.

Materials:

  • 2-Methylimidazole

  • Fuming sulfuric acid (20% oleum)

  • Ice

  • Isopropanol

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of 20% oleum.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 10 g of 2-methylimidazole to the stirred oleum over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.

  • Monitor the reaction progress by taking small aliquots, quenching them in water, and analyzing by TLC or HPLC.

  • Once the reaction is complete, cool the mixture back down to 0-5 °C in an ice bath.

  • Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the resulting solution to pH 2-3 by the slow addition of a saturated solution of a suitable base (e.g., sodium hydroxide or calcium carbonate).

  • The product may precipitate at this point. If not, reduce the volume of the solution under reduced pressure.

  • Add isopropanol to the concentrated aqueous solution to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold isopropanol, and dry under vacuum.

Workflow for Troubleshooting Side Reactions

Troubleshooting_Workflow Start Start Synthesis Analyze Analyze Crude Product (NMR, HPLC) Start->Analyze Problem Identify Primary Issue Analyze->Problem LowYield Low Yield Problem->LowYield Low product peak Isomer Isomer Formation Problem->Isomer Multiple product peaks (same mass) DiSulf Di-sulfonation Problem->DiSulf Higher mass byproduct Degradation Degradation (Dark Color) Problem->Degradation Dark color, complex mixture Sol_Yield1 Increase Reaction Time/Temp LowYield->Sol_Yield1 Sol_Yield2 Optimize Oleum Concentration LowYield->Sol_Yield2 Sol_Yield3 Refine Work-up Procedure LowYield->Sol_Yield3 Sol_Isomer1 Lower Reaction Temperature Isomer->Sol_Isomer1 Sol_Isomer2 Purify by Crystallization/HPLC Isomer->Sol_Isomer2 Sol_DiSulf1 Reduce Reaction Time/Temp DiSulf->Sol_DiSulf1 Sol_DiSulf2 Use Stoichiometric Control DiSulf->Sol_DiSulf2 Sol_Degrade1 Strict Temperature Control Degradation->Sol_Degrade1 Sol_Degrade2 Use Inert Atmosphere Degradation->Sol_Degrade2 Sol_Degrade3 Decolorize with Carbon Degradation->Sol_Degrade3 End Pure Product Sol_Yield1->End Sol_Yield2->End Sol_Yield3->End Sol_Isomer1->End Sol_Isomer2->End Sol_DiSulf1->End Sol_DiSulf2->End Sol_Degrade1->End Sol_Degrade2->End Sol_Degrade3->End

Caption: A workflow diagram for troubleshooting common side reactions in the synthesis of 2-Methyl-1H-imidazole-5-sulfonic acid.

Quantitative Data Summary

The following table provides a hypothetical summary of how reaction conditions can influence product distribution. These values are illustrative and will vary based on specific experimental setups.

Parameter Condition A (Mild) Condition B (Moderate) Condition C (Forcing)
Temperature 60 °C90 °C120 °C
Reaction Time 8 hours6 hours4 hours
Oleum (% SO₃) 15%20%30%
Yield of 5-isomer (%) 607550
Yield of 4-isomer (%) 151010
Di-sulfonated (%) <1520
Degradation LowModerateHigh

Mechanistic Considerations

Sulfonation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-MeIm 2-Methylimidazole Sigma_5 Sigma Complex (Attack at C5) 2-MeIm->Sigma_5 + SO₃ Sigma_4 Sigma Complex (Attack at C4) 2-MeIm->Sigma_4 + SO₃ Oleum H₂SO₄·SO₃ Product_5 2-Methyl-1H-imidazole-5-sulfonic acid Sigma_5->Product_5 - H⁺ Product_4 2-Methyl-1H-imidazole-4-sulfonic acid Sigma_4->Product_4 - H⁺

Caption: Simplified mechanism showing the formation of isomeric sulfonic acid products via electrophilic attack of SO₃.

References

  • Oleum sulphonation process.
  • 1H-imidazole, 2-methyl-5-nitro-1-(phenylsulfonyl)- - Optional[1H NMR] - Spectrum. Spectrum. [Link]

  • 2-Methyl-1H-imidazole-5-sulfonic Acid | C4H6N2O3S | CID 22139905. PubChem. [Link]

  • Separation of 4-methylimidazole and 2-methylimidazole under optimized conditions with SNW-coated capillary no. 4. BGE. ResearchGate. [Link]

  • Separation and determination of 4-methylimidazole, 2-methylimidazole and 5-hydroxymethylfurfural in beverages by amino trap column coupled with pulsed amperometric detection. PubMed. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. [Link]

  • Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal Tun. Chem. Soc. [Link]

  • Crystal and Molecular Structure Analysis of 2-Methylimidazole. ResearchGate. [Link]

  • 2-phenylbenzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production.
  • 2-METHYLIMIDAZOLE. IARC Monographs. [Link]

  • Separation and determination of 4-methylimidazole, 2-methylimidazole and 5-hydroxymethylfurfural in beverages by amino trap column coupled with pulsed amperometric detection. Semantic Scholar. [Link]

  • Growth and characterization of 2-Methylimidazolium D-tartrate single crystal. Semantic Scholar. [Link]

  • Simultaneous analysis of 2-methylimidazole, 4-methylimidazole, and 5-hydroxymethylfurfural potentially formed in fermented soy sauce by "quick, easy, cheap, effective, rugged, and safe" purification and UHPLC with tandem mass spectrometry. PubMed. [Link]

  • 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. [Link]

  • Aromatic Reactions: Sulfonation (SO₃/H₂SO₄). OrgoSolver. [Link]

  • benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes. Doc Brown. [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]

  • Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. MDPI. [Link]

  • Sulfonation and Sulfation Processes. Chemithon. [Link]

  • 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). ResearchGate. [Link]

  • The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT. [Link]

  • Pyrazolium-sulfonates. Mesomeric betaines possessing iminium-sulfonate partial structures. ResearchGate. [Link]

  • the sulphonation of benzene - electrophilic substitution. Chemguide. [Link]

  • A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Research the sulfonation mechanism of urea in oleum by density functional theory calculation. ResearchGate. [Link]

Sources

Optimization

Catalyst deactivation and regeneration of supported 2-Methyl-1H-imidazole-5-sulfonic acid

Welcome to the technical support center for supported 2-Methyl-1H-imidazole-5-sulfonic acid catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for supported 2-Methyl-1H-imidazole-5-sulfonic acid catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and optimize your catalytic processes.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Rapid Loss of Catalytic Activity

Symptom: A significant drop in reaction conversion or yield in the initial runs or over a short period.

Potential Causes & Solutions:

  • Coke Formation: Carbonaceous deposits, or coke, can form on the active sites and within the pores of the catalyst support, physically blocking reactants from reaching the active sulfonic acid groups.[1][2] This is a common issue in hydrocarbon processing.[3]

    • Solution: Implement a regeneration protocol involving oxidative treatment. A controlled burn-off of the coke in a diluted air or oxygen stream at elevated temperatures can restore activity.[4][5] However, care must be taken to avoid excessive temperatures which can lead to thermal degradation of the catalyst.[5]

  • Leaching of Active Sites: The 2-Methyl-1H-imidazole-5-sulfonic acid moiety may detach from the support material and dissolve into the reaction medium, leading to an irreversible loss of active sites.[6][7] This is a significant concern in liquid-phase reactions.[7]

    • Solution: Verify the stability of the linkage between the sulfonic acid group and the support under your reaction conditions. If leaching is confirmed through analysis of the reaction mixture (e.g., via HPLC or spectroscopy), consider modifying the support material or the anchoring chemistry to create a more robust bond. Using a more basic support might mitigate leaching of electrophilic catalysts.[6]

  • Poisoning: Impurities in the feedstock can strongly adsorb to the catalytic sites, rendering them inactive.[4][8] Common poisons for acid catalysts include nitrogen-containing organic compounds and certain metal ions.[9]

    • Solution: Purify your reactants and solvents to remove potential poisons. If the poison is known, a specific chemical wash may be employed to remove it without damaging the catalyst.[4] For example, a dilute acid wash can sometimes remove metal ion contaminants.[10]

Issue 2: Poor Selectivity or Unwanted Side Products

Symptom: The formation of significant amounts of undesired byproducts, leading to a lower yield of the target molecule.

Potential Causes & Solutions:

  • Changes in Acid Site Strength/Distribution: Deactivation of the strongest acid sites by coking can sometimes alter the reaction pathway, favoring the formation of different products.[11]

    • Solution: Characterize the acidity of the fresh and used catalyst (e.g., via ammonia temperature-programmed desorption) to understand any changes. A partial regeneration at a lower temperature might selectively remove "soft coke" from Brønsted acid sites and restore selectivity.[3]

  • Mass Transfer Limitations: If the reaction is fast, the rate may be limited by the diffusion of reactants to the active sites within the catalyst pores. This can lead to side reactions occurring on the exterior surface of the catalyst particles.

    • Solution: Reduce the catalyst particle size to decrease the diffusion path length. Additionally, optimizing stirring speed in a batch reactor or flow rate in a continuous reactor can improve external mass transfer.

Issue 3: Inconsistent Batch-to-Batch Performance

Symptom: Significant variations in catalyst performance (activity, selectivity) between different batches of the same catalyst.

Potential Causes & Solutions:

  • Inconsistent Catalyst Synthesis: Variations in the synthesis protocol, such as temperature, time, or reagent concentration, can lead to differences in the loading and distribution of the active sulfonic acid groups.

    • Solution: Tightly control all parameters during catalyst preparation. Thoroughly characterize each new batch of catalyst (e.g., acid density, surface area, elemental analysis) to ensure it meets specifications before use.

  • Contamination of a New Catalyst Batch: An unknown impurity may be present in a new batch of catalyst that was not in previous ones.

    • Solution: If a new batch underperforms, consider sending a sample for specialized analytical testing to identify any potential contaminants.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of deactivation for supported 2-Methyl-1H-imidazole-5-sulfonic acid catalysts?

A1: The main deactivation pathways are:

  • Fouling by coke deposition: This involves the physical blockage of active sites and pores by carbonaceous materials.[1][2]

  • Leaching of the active sulfonic acid group: The active site detaches from the support and is lost to the reaction medium.[6][7]

  • Poisoning: Strong chemisorption of impurities from the feedstock onto the active sites.[4][8]

  • Thermal degradation: At high temperatures, the sulfonic acid group can decompose, or the support material can undergo structural changes like sintering, which reduces the surface area.[8][12] Aromatic sulfonic acids can start to decompose in the temperature range of 200-300 °C.[12]

Q2: How can I determine if my catalyst is deactivated by coking or leaching?

A2: To differentiate between coking and leaching, you can perform the following:

  • For Coking: Analyze the spent catalyst using thermogravimetric analysis (TGA) to quantify the amount of carbonaceous deposits. A weight loss at temperatures corresponding to carbon combustion is indicative of coking.

  • For Leaching: Analyze the liquid reaction mixture after filtration of the catalyst. Techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy can be used to detect the presence of the 2-Methyl-1H-imidazole-5-sulfonic acid molecule in the solution.

Q3: What is the recommended general regeneration procedure for a coked catalyst?

A3: A common method is thermal regeneration or burn-off .[4] This involves heating the catalyst in a controlled flow of an oxidizing gas (e.g., a mixture of air and an inert gas like nitrogen) to burn off the coke deposits.[13] The temperature should be high enough to combust the coke but low enough to avoid thermal damage to the catalyst.[5] A typical starting point is a temperature ramp to 400-500°C.

Q4: Can solvent washing regenerate the catalyst?

A4: Solvent washing can be effective for removing certain types of foulants or poisons.[4][14] It is particularly useful for removing soluble organic residues that may be blocking pores.[9] The choice of solvent is crucial and should be based on the nature of the suspected contaminant.[15] For example, a non-polar solvent like p-xylene can be effective at removing oil residues.[15] However, solvent washing is generally not effective for removing strongly chemisorbed poisons or extensive coke deposits.[9]

Q5: What is the expected thermal stability of the 2-Methyl-1H-imidazole-5-sulfonic acid group?

A5: The thermal stability of sulfonic acid groups depends on their chemical environment. Aromatic sulfonic acids generally begin to decompose at temperatures between 200°C and 300°C.[12] It is crucial to keep reaction and regeneration temperatures below this threshold to prevent irreversible deactivation through thermal degradation.

Section 3: Experimental Protocols

Protocol 1: Catalyst Activity Testing

This protocol provides a general framework for assessing the performance of your supported 2-Methyl-1H-imidazole-5-sulfonic acid catalyst.

  • Reactor Setup:

    • For liquid-phase reactions, use a stirred batch reactor equipped with temperature and stirring speed control.

    • For gas-phase reactions, a fixed-bed continuous flow reactor is recommended.

  • Catalyst Loading:

    • Accurately weigh the desired amount of catalyst. Ensure the catalyst is properly dried before use to remove adsorbed water.

  • Reaction Conditions:

    • Add the reactants and solvent (if applicable) to the reactor.

    • Heat the reactor to the desired reaction temperature and begin stirring or gas flow.

  • Sampling and Analysis:

    • Take samples from the reaction mixture at regular intervals.

    • Quench the reaction in the sample immediately to stop further conversion.

    • Analyze the samples using a suitable analytical technique (e.g., Gas Chromatography, HPLC) to determine the conversion of reactants and the yield of products.

  • Data Analysis:

    • Plot the conversion/yield as a function of time to determine the reaction rate.

    • Calculate the turnover number (TON) and turnover frequency (TOF) to quantify the catalyst's intrinsic activity.

Protocol 2: Catalyst Regeneration by Calcination (Coke Burn-off)

This protocol outlines the steps for regenerating a coked catalyst.

  • Catalyst Preparation:

    • After the reaction, filter the catalyst and wash it with a suitable solvent to remove any residual reactants and products.

    • Dry the catalyst in an oven at a low temperature (e.g., 100-120°C) to remove the solvent.

  • Calcination Setup:

    • Place the dried, spent catalyst in a tube furnace equipped with gas flow control.

  • Regeneration Procedure:

    • Start a flow of an inert gas (e.g., nitrogen) over the catalyst.

    • Slowly ramp the temperature to the desired regeneration temperature (e.g., 450°C). The ramp rate should be slow to avoid rapid temperature increases due to the exothermic nature of coke combustion.[5]

    • Once the target temperature is reached, gradually introduce a controlled amount of air or a diluted oxygen mixture into the gas stream.

    • Hold at the regeneration temperature for a set period (e.g., 2-4 hours) until the coke is completely removed. This can be monitored by analyzing the off-gas for CO2.

    • Switch back to an inert gas flow and cool the furnace down to room temperature.

  • Post-Regeneration Analysis:

    • Characterize the regenerated catalyst (e.g., surface area analysis, acid site titration) to assess the effectiveness of the regeneration process.

    • Test the activity of the regenerated catalyst using the protocol described above to determine the extent of activity recovery.

Section 4: Visualizations and Data

Diagram 1: Catalyst Deactivation Pathways

DeactivationPathways cluster_deactivation Deactivation Mechanisms Active_Catalyst Active Supported Catalyst Coking Coke Formation (Pore Blockage) Active_Catalyst->Coking Hydrocarbon Reactions Leaching Active Site Leaching Active_Catalyst->Leaching Liquid Phase Operation Poisoning Feedstock Impurity Poisoning Active_Catalyst->Poisoning Impure Reactants Thermal_Degradation Thermal Degradation (High Temperature) Active_Catalyst->Thermal_Degradation Excessive Heat Deactivated_Catalyst Deactivated Catalyst Coking->Deactivated_Catalyst Leaching->Deactivated_Catalyst Poisoning->Deactivated_Catalyst Thermal_Degradation->Deactivated_Catalyst

Caption: Major pathways leading to the deactivation of the supported catalyst.

Diagram 2: Troubleshooting Logic for Catalyst Inactivity

TroubleshootingLogic Start Start: Catalyst Inactivity Observed Check_Leaching Analyze Reaction Filtrate for Active Species? Start->Check_Leaching Leaching_Detected Leaching Confirmed. Modify Support/Anchoring. Check_Leaching->Leaching_Detected Yes No_Leaching No Leaching Detected. Check_Leaching->No_Leaching No Analyze_Spent_Catalyst Analyze Spent Catalyst for Coke (TGA)? No_Leaching->Analyze_Spent_Catalyst Coke_Detected Coking Confirmed. Perform Oxidative Regeneration. Analyze_Spent_Catalyst->Coke_Detected Yes No_Coke No Significant Coking. Analyze_Spent_Catalyst->No_Coke No Check_Feedstock Review Feedstock Purity. Any Potential Poisons? No_Coke->Check_Feedstock Poisoning_Suspected Poisoning Likely. Purify Feedstock or Perform Chemical Wash. Check_Feedstock->Poisoning_Suspected Yes Unknown_Issue Investigate Thermal Degradation or Catalyst Synthesis. Check_Feedstock->Unknown_Issue No

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 2-Methyl-1H-imidazole-5-sulfonic acid

Welcome to the technical support center for 2-Methyl-1H-imidazole-5-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1H-imidazole-5-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the common solubility challenges encountered with this compound in various reaction media. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Methyl-1H-imidazole-5-sulfonic acid so difficult to dissolve?

A1: The solubility of 2-Methyl-1H-imidazole-5-sulfonic acid is governed by its zwitterionic nature. A zwitterion is a molecule that contains both a positive and a negative charge, making it electrically neutral overall. In this specific molecule, the imidazole ring can be protonated to form a positive charge, while the sulfonic acid group is deprotonated to form a negative charge. This strong intramolecular ionic interaction, along with intermolecular hydrogen bonding, creates a stable crystal lattice structure that is difficult to break down with common solvents.

Troubleshooting Guides

Issue 1: My 2-Methyl-1H-imidazole-5-sulfonic acid is insoluble in my chosen organic solvent.

This is a common issue as the high polarity of the sulfonic acid group and the ionic character of the molecule make it poorly soluble in non-polar or moderately polar organic solvents.

Solution 1: pH Adjustment

The solubility of zwitterionic compounds is highly dependent on the pH of the medium. By adjusting the pH, you can shift the equilibrium towards a charged species that is more soluble in polar solvents.

  • For acidic conditions: Protonating the imidazole ring (pKa ~7) while keeping the sulfonic acid group (pKa <2) deprotonated can increase solubility in polar protic solvents.

  • For basic conditions: Deprotonating the imidazole ring while the sulfonic acid group remains deprotonated can also enhance solubility.

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare a series of buffers with a pH range from 2 to 10.

  • In separate vials, add a known excess of 2-Methyl-1H-imidazole-5-sulfonic acid to each buffer.

  • Agitate the vials at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Filter the suspensions to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the solubility as a function of pH to determine the optimal pH for your reaction.

Diagram: pH Effect on Zwitterionic State

G Low_pH Low pH (e.g., < 2) Cationic Form (Higher Solubility) Isoelectric Isoelectric Point (pI) Zwitterionic Form (Lowest Solubility) Low_pH->Isoelectric + OH- Isoelectric->Low_pH + H+ High_pH High pH (e.g., > 8) Anionic Form (Higher Solubility) Isoelectric->High_pH + OH- High_pH->Isoelectric + H+

Caption: Ionization states of 2-Methyl-1H-imidazole-5-sulfonic acid at different pH values.

Solution 2: Co-solvent Systems

If pH adjustment is not compatible with your reaction, a co-solvent system can be employed. This involves mixing a solvent in which the compound is poorly soluble with a miscible solvent in which it is more soluble.

Table 1: Recommended Co-solvent Systems

Primary Solvent (Non-polar/Aprotic)Co-solvent (Polar/Protic)Starting Ratio (v/v)Notes
Dichloromethane (DCM)Methanol (MeOH)9:1Increase MeOH content gradually.
Tetrahydrofuran (THF)Water9:1Useful for reactions where water is tolerated.
Acetonitrile (ACN)Dimethyl Sulfoxide (DMSO)8:2DMSO is a strong polar aprotic solvent.

Experimental Protocol: Co-solvent Screening

  • Select a primary solvent based on your reaction requirements.

  • Choose a compatible co-solvent from the table above.

  • Prepare a series of solvent mixtures with varying ratios (e.g., 9:1, 8:2, 7:3).

  • Determine the solubility of your compound in each mixture at the desired reaction temperature.

  • Select the mixture that provides sufficient solubility without negatively impacting your reaction.

Issue 2: The compound precipitates out of solution when another reagent is added.

This often occurs due to a change in the properties of the reaction medium, such as a shift in polarity or pH, upon the addition of a reagent.

Solution: Use of a Phase-Transfer Catalyst (PTC)

A PTC can be used to transport a reactant from one phase into another where the reaction can occur. This is particularly useful if your reagent is soluble in a non-polar solvent while your 2-Methyl-1H-imidazole-5-sulfonic acid requires a polar environment.

Diagram: Mechanism of Phase-Transfer Catalysis

G cluster_0 Aqueous Phase cluster_1 Organic Phase Aqueous_Reactant Aqueous Reactant (M⁺A⁻) (e.g., Deprotonated Sulfonic Acid) PTC_Q_A Active PTC (Q⁺A⁻) Aqueous_Reactant->PTC_Q_A Ion Exchange Organic_Reactant Organic Reactant (RX) Product Product (RA) Organic_Reactant->Product PTC_Q_X PTC (Q⁺X⁻) Product->PTC_Q_X Regeneration PTC_Q_X->Aqueous_Reactant PTC_Q_A->Organic_Reactant Reaction

Caption: Simplified workflow of a phase-transfer catalyst in a biphasic reaction.

Experimental Protocol: Screening for a Suitable PTC

  • Choose a PTC based on the nature of your reaction. Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide) and crown ethers.

  • Set up your reaction in a biphasic system (e.g., water/dichloromethane).

  • Dissolve the 2-Methyl-1H-imidazole-5-sulfonic acid in the aqueous phase and the other reagent in the organic phase.

  • Add a catalytic amount of the PTC (typically 1-10 mol%).

  • Stir the mixture vigorously to ensure efficient mass transfer between the phases.

  • Monitor the reaction progress by analyzing samples from the organic phase.

References

  • Zwitterionic Compounds: Alan R. Katritzky, et al. "Zwitterions." Advances in Heterocyclic Chemistry, vol. 97, 2009, pp. 1-125. ([Link])

  • Solubility and pH: Avdeef, A. "pH-metric solubility. 2. Correlation between the acid-base titration and the shake-flask solubility-pH methods." Current Drug Discovery Technologies, vol. 1, no. 4, 2004, pp. 277-304. ([Link])

  • Co-solvent Systems: Yalkowsky, S. H., & Roseman, T. J. "Solubilization of drugs by cosolvents." Techniques of Solubilization of Drugs, 1981, pp. 91-134. ([Link])

  • Phase-Transfer Catalysis: Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, vol. 93, no. 1, 1971, pp. 195-199. ([Link])

Optimization

Technical Support Center: 2-Phenylbenzimidazole-5-Sulfonic Acid (PBSA) Photostability

Welcome to the technical support guide for 2-phenylbenzimidazole-5-sulfonic acid (PBSA), also known as Ensulizole. This resource is designed for researchers, scientists, and formulation professionals encountering challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-phenylbenzimidazole-5-sulfonic acid (PBSA), also known as Ensulizole. This resource is designed for researchers, scientists, and formulation professionals encountering challenges with the photodegradation of PBSA solutions. Here, we will explore the mechanisms behind its degradation and provide actionable troubleshooting strategies and frequently asked questions to ensure the stability and efficacy of your formulations.

Section 1: Understanding PBSA Photodegradation

Before troubleshooting, it's crucial to understand the underlying science. PBSA is a highly effective, water-soluble UVB absorber, prized for creating lightweight and non-greasy formulations.[1][2] However, despite being considered relatively photostable compared to other UV filters like Avobenzone, it is not immune to degradation.[1][3]

Q1: What happens to a PBSA molecule when it's exposed to UV light?

A1: When a PBSA molecule absorbs UVB radiation, its primary function is to convert this high-energy radiation into a less harmful form, such as heat, and then return to its stable ground state.[1][4][5] However, this process is not perfectly efficient. A fraction of the excited PBSA molecules can enter a prolonged, high-energy "triplet state."[6][7][8] This excited triplet state is chemically reactive and can initiate degradation pathways.

Q2: What are the primary mechanisms of PBSA photodegradation?

A2: PBSA can degrade through two main pathways:

  • Direct Photolysis: This occurs when the excited PBSA molecule itself undergoes chemical changes. Studies have shown this can involve the formation of a radical cation (PBSA•+) and an excited triplet state ((3)PBSA*).[6][7] These reactive species can lead to the cleavage of the benzimidazole ring or desulfonation (loss of the sulfonic acid group).[6][7]

  • Indirect Photolysis (Photosensitization): In this pathway, the excited PBSA molecule transfers its excess energy to other molecules, particularly oxygen, generating Reactive Oxygen Species (ROS).[8][9] These ROS, which include singlet oxygen (¹O₂) and superoxide (O₂•−) and hydroxyl (•OH) radicals, are highly destructive and can attack and degrade other PBSA molecules in the solution.[8] This generation of ROS is a significant concern, as it can potentially cause more harm than the UV radiation the filter is meant to block.[10]

Q3: What factors in my experiment or formulation can accelerate PBSA photodegradation?

A3: Several factors can worsen PBSA instability:

  • pH: The pH of the solution significantly impacts PBSA's stability and its absorption properties.[8][11] Both acidic and basic conditions have been shown to facilitate direct photolysis.[6][7] Some studies indicate degradation is most effective in a basic medium (pH 12), while others show high degradation at an acidic pH of 3.[9][12]

  • Presence of Photosensitizers: Components in your water matrix, such as nitrate ions (NO₃⁻), can absorb light and generate ROS, accelerating the indirect degradation of PBSA.[6][7]

  • Absence of Stabilizers: Formulating PBSA without appropriate stabilizing agents, such as antioxidants or quenchers, leaves it vulnerable to both direct and indirect photodegradation pathways.

Section 2: Proactive Stabilization Strategies & Troubleshooting

This section provides solutions to common stability problems in a question-and-answer format, focusing on preventing degradation before it occurs.

Q4: My PBSA solution is losing its UV absorbance after light exposure. How can I fix this?

A4: Loss of absorbance indicates that the PBSA molecule is being chemically altered and losing its ability to absorb UV radiation. The most effective strategy is to incorporate stabilizers into your solution that interrupt the degradation pathways. There are two primary classes of stabilizers to consider.

1. Antioxidants / Radical Scavengers: These molecules neutralize the damaging Reactive Oxygen Species (ROS) generated during indirect photolysis.[13][14] By scavenging these free radicals, they protect PBSA from attack.[15]

  • Recommended Antioxidants:

    • Vitamin E (α-Tocopherol) & Derivatives: A classic, oil-soluble antioxidant.

    • Vitamin C (Ascorbic Acid) & Derivatives: A water-soluble antioxidant that works synergistically with Vitamin E.[15]

    • Ubiquinone (Coenzyme Q10): A potent antioxidant that has shown high efficacy in stabilizing UV filters.[15]

    • Botanical Extracts: Extracts like grape seed extract have been shown to significantly improve the photostability of other UV filters.

  • Causality: Antioxidants donate an electron to the free radical, neutralizing it and stopping the chain reaction of degradation.[16] This is a crucial defense mechanism, as it addresses the byproducts of photosensitization.[13]

2. Excited State Quenchers: These molecules take the excess energy directly from the excited PBSA molecule ((3)PBSA*) before it can either degrade itself or generate ROS.[16][17]

  • Mechanism: Quenchers work by deactivating the excited state, returning the PBSA molecule to its ground state where it is stable.[16][18] This directly inhibits both the direct and indirect photolysis pathways at their origin.

  • Examples: Certain UV stabilizers used in the plastics industry, like Hindered Amine Light Stabilizers (HALS), function partially as quenchers.[16] In sunscreen formulations, other UV filters like Octocrylene can sometimes act as quenchers for less stable filters.[19]

The relationship between these degradation pathways and intervention points is visualized below.

PBSA PBSA (Ground State) ExcitedPBSA Excited PBSA* (Triplet State) PBSA->ExcitedPBSA Excitation UV UVB Radiation UV->PBSA Absorption Degradation Degradation Products (Loss of UV Absorbance) ExcitedPBSA->Degradation Direct Photolysis (e.g., Desulfonation) ROS Reactive Oxygen Species (ROS: ¹O₂, O₂•⁻, •OH) ExcitedPBSA->ROS Indirect Photolysis (Energy Transfer to O₂) Quenchers Intervention: Excited State Quenchers ExcitedPBSA->Quenchers Energy Transfer ROS->PBSA Attacks & Degrades other PBSA molecules Antioxidants Intervention: Antioxidants ROS->Antioxidants Neutralization Quenchers->PBSA Returns to Ground State

Caption: PBSA photodegradation pathways and points of stabilizer intervention.

Q5: I've added an antioxidant, but I'm still seeing degradation. What's wrong?

A5: This is a common issue that can often be traced back to one of three factors: concentration, solubility, or the specific ROS being generated.

  • Concentration: The molar ratio of the antioxidant to PBSA is critical. Insufficient antioxidant will be consumed quickly, leaving the PBSA unprotected. See the table below for starting points based on literature for other UV filters.

  • Solubility: PBSA is water-soluble. If you are using an oil-soluble antioxidant like Vitamin E, it must be properly emulsified in the solution to ensure it is available at the site of ROS generation. For purely aqueous solutions, a water-soluble antioxidant like Vitamin C (Ascorbic Acid) is a more appropriate choice.

  • Synergy: No single antioxidant is perfect. A combination of antioxidants (e.g., Vitamin C and Vitamin E) is often more effective as they can regenerate each other and target different types of free radicals.[13][15]

Table 1: Example Stabilizer Concentrations for UV Filters (Note: Data derived from studies on Avobenzone, another UV filter, can serve as a starting point for PBSA optimization.[15])

StabilizerMolar Ratio (Stabilizer:UV Filter)Observed Efficacy
Vitamin E1:2Effective
Vitamin C1:0.5Effective
Ubiquinone1:0.5Highly Effective, increased SPF

Section 3: Experimental Protocols & Validation

To ensure your chosen stabilization strategy is effective, a robust, self-validating experimental protocol is necessary.

Q6: How do I design an experiment to test the photostability of my PBSA solution?

A6: A well-designed photostability study involves controlled UV exposure and quantitative analysis over time.

Protocol: Photostability Assessment of PBSA Solutions via HPLC

  • Preparation of Solutions:

    • Control: Prepare a solution of PBSA in your desired solvent (e.g., pH 7.4 phosphate buffer) at a known concentration (e.g., 10 µg/mL).

    • Test Samples: Prepare identical PBSA solutions and add your chosen stabilizer(s) (e.g., antioxidants, quenchers) at specific, recorded concentrations.

    • Negative Control: Prepare a solution of the stabilizer(s) without PBSA to check for interference.

    • Dark Control: Prepare a "Control" solution that will be stored in complete darkness for the duration of the experiment to account for any non-photolytic degradation.

  • UV Exposure:

    • Use a calibrated solar simulator or a chamber with a UV lamp of a known spectrum and intensity (e.g., 750 W/m²).[15]

    • Place the solutions in UV-transparent containers (e.g., quartz cuvettes).

    • Expose the Control and Test Samples to the UV source.

  • Time-Point Sampling:

    • At designated time intervals (e.g., 0, 30, 60, 90, 120 minutes), withdraw an aliquot from each exposed solution.

    • Immediately store the aliquots in amber vials and protect them from light until analysis.

  • Quantitative Analysis (HPLC):

    • Analyze the concentration of PBSA remaining in each aliquot using a validated HPLC-UV method. A common method involves a C18 column with a mobile phase of acidified water and an organic solvent like acetonitrile or ethanol.[9][20]

    • Example HPLC Conditions: [9][20]

      • Column: C18 (e.g., 15 cm x 4.6 mm, 5 µm)

      • Mobile Phase: 80:20 (v:v) mixture of 1% acetic acid in water and ethanol.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 302 nm or 306 nm (PBSA's peak absorbance).[1][9]

  • Data Analysis:

    • For each time point, calculate the percentage of PBSA remaining relative to the initial concentration (t=0).

    • Plot the percentage of remaining PBSA against time for the control and each test sample. A successful stabilization strategy will result in a significantly slower rate of degradation compared to the control.

This protocol is a self-validating system because the inclusion of a dark control confirms that degradation is light-induced, and the unstabilized control provides a clear baseline against which to measure the performance of your stabilizers.

Caption: Experimental workflow for assessing PBSA photostability.

Section 4: Frequently Asked Questions (FAQs)

Q7: Can I use one UV filter to stabilize another? A7: Yes, this is a common and effective strategy in broad-spectrum sunscreen formulation.[19] PBSA itself, being relatively photostable, is often used to help stabilize more fragile filters like Avobenzone.[2][3] Conversely, other filters might offer some protection to PBSA, particularly if they act as excited-state quenchers.

Q8: What are the degradation products of PBSA? Am I creating something more harmful? A8: This is a critical safety consideration. Research has identified several degradation byproducts, including those resulting from desulfonation and cleavage of the benzimidazole ring.[6][7] The toxicity of these byproducts is an area of ongoing research. The primary goal of stabilization is not just to preserve efficacy but to prevent the formation of these potentially harmful degradants.

Q9: Does encapsulation help prevent photodegradation? A9: Yes, encapsulation is another advanced strategy to improve photostability.[19] By enclosing the UV filter in a protective shell (e.g., microparticles or cyclodextrins), you can physically shield it from pro-oxidants or other destabilizing agents in the formulation. This can reduce the rate of both direct and indirect photolysis.

Q10: Where can I find an analytical standard for PBSA for my HPLC analysis? A10: Analytical standards for 2-phenylbenzimidazole-5-sulfonic acid are available from major chemical suppliers. These certified reference materials are essential for accurate quantification in your HPLC analysis.

References

  • Ji, Y., et al. (2013). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Water Research. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Photostability in Sunscreens: The Crucial Role of Ensulizole. Available at: [Link]

  • Yoo, J. (2025). Ensulizole - UV Filter. Jane Yoo MD. Available at: [Link]

  • Afonso, S., et al. (2014). Photodegradation of avobenzone: stabilization effect of antioxidants. Journal of Photochemistry and Photobiology B: Biology. Available at: [Link]

  • Ji, Y., et al. (2013). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. ResearchGate. Available at: [Link]

  • Ataman Kimya. (n.d.). ENSULIZOLE. Available at: [Link]

  • SPF List. (n.d.). Ensulizole: Water-Soluble UVB Filter Concerns. Available at: [Link]

  • Gulam Abbas, M., et al. (2003). Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid. Photochemical & Photobiological Sciences. Available at: [Link]

  • Jesus, A., et al. (2021). Antioxidants in Sunscreens: Which and What For? Antioxidants. Available at: [Link]

  • Genduso, G., et al. (2021). UV Filters: Challenges and Prospects. Pharmaceuticals. Available at: [Link]

  • Amcor, Inc. (n.d.). Additives for UV Stabilization. Available at: [Link]

  • ResearchGate. (n.d.). Antioxidants for the stabilization of sunscreen. Available at: [Link]

  • INCIDecoder. (n.d.). Phenylbenzimidazole Sulfonic Acid (Explained + Products). Available at: [Link]

  • Reddit. (2018). [Research] Why a complex of antioxidants might make good sunscreens great (collection of studies) [sun care]. Available at: [Link]

  • How To Ship Them in Liquid Bulk. (2025). The Complete Guide to UV Absorption and Light Stabilizers. Available at: [Link]

  • Paula's Choice. (2024). Antioxidants for Better Sun Protection. Available at: [Link]

  • Gaca, J., et al. (2018). Removal of 2-phenylbenzimidazole-5-sulfonic acid using heterogeneous photocatalysis. Acta Innovations. Available at: [Link]

  • Gaca, J., et al. (2017). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. Acta Innovations. Available at: [Link]

  • Wikipedia. (n.d.). Sunscreen. Available at: [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of 2-phenylbenzimidazole-5-sulfonic acid.... Available at: [Link]

  • ResearchGate. (n.d.). UV absorbers act as quenchers for the excited state energy of polymers.... Available at: [Link]

  • Damiani, E., et al. (2016). Assessment of the photo-degradation of UV-filters and radical-induced peroxidation in cosmetic sunscreen formulations. ResearchGate. Available at: [Link]

  • Chemistry For Everyone. (2025). What Is The Molecular Mechanism Of UV Filters In Sunscreen?. Available at: [Link]

  • Abdelraheem, W., et al. (2013). Degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid by TiO2 photocatalysis: Kinetics, photoproducts and comparison to structurally related compounds. ResearchGate. Available at: [Link]

  • Arevalo, J. D. M., et al. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. Available at: [Link]

  • Google Patents. (n.d.). CN1297544C - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production.
  • Semantic Scholar. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Available at: [Link]

  • Chitec. (n.d.). The Science of Stability: How UV Absorbers Extend Material Performance. Available at: [Link]

Sources

Troubleshooting

Scaling up the synthesis of 2-Methyl-1H-imidazole-5-sulfonic acid for pilot plant production

Welcome to the technical support resource for scaling the synthesis of 2-Methyl-1H-imidazole-5-sulfonic acid. This guide is designed for researchers, chemists, and drug development professionals transitioning this synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for scaling the synthesis of 2-Methyl-1H-imidazole-5-sulfonic acid. This guide is designed for researchers, chemists, and drug development professionals transitioning this synthesis from the laboratory bench to a pilot plant. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up.

Troubleshooting Guide: From Benchtop Anomalies to Pilot Plant Solutions

This section addresses specific experimental issues in a direct question-and-answer format. The core challenge in scaling up is that physical phenomena like heat and mass transfer do not scale linearly with volume, often leading to unexpected outcomes.[1][2]

Issue 1: Decreased Yield and Purity at Pilot Scale

Question: My lab-scale synthesis of 2-Methyl-1H-imidazole-5-sulfonic acid consistently achieves >90% yield. However, in the 100L pilot reactor, the yield has dropped to 65-70% with a noticeable increase in impurities. What is the likely cause?

Answer: This is a classic scale-up challenge rooted in physical and chemical kinetic disparities between small and large volumes. The primary culprits are inadequate heat and mass transfer.[1][2][3]

  • Causality - The "Why":

    • Poor Heat Transfer: Sulfonation is a highly exothermic reaction.[4] A laboratory flask has a large surface-area-to-volume ratio, allowing for efficient heat dissipation. A 100L reactor has a much smaller ratio, making it prone to developing localized hotspots.[1][4] These hotspots can accelerate side reactions, leading to the formation of by-products (like di-sulfonated species or degradation products) and reducing the yield of the desired isomer.[5]

    • Inefficient Mixing: In a large vessel, achieving homogenous mixing of the viscous sulfuric acid or oleum with the 2-methylimidazole substrate is difficult.[1] Pockets of unreacted starting material or areas with a high concentration of the sulfonating agent can exist, leading to incomplete conversion and the formation of impurities.

  • Corrective Actions:

    • Control the Exotherm:

      • Slower Reagent Addition: Do not dump the 2-methylimidazole into the acid. Add it portion-wise or via a peristaltic pump over an extended period (e.g., 2-4 hours). This allows the reactor's cooling system to keep pace with the heat generation.

      • Lower Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) before allowing it to slowly warm to the target reaction temperature.

      • Real-time Monitoring: Ensure the reactor is equipped with multiple temperature probes (baffles, bottom, top) to detect and prevent localized temperature spikes.

    • Optimize Mass Transfer:

      • Agitation Study: Verify that the agitator's type (e.g., pitched-blade turbine, anchor), speed (RPM), and position are suitable for mixing viscous liquids. You may need to consult a chemical engineer to model the mixing dynamics.

      • Solvent Considerations (If applicable): While many sulfonations are run neat in the sulfonating agent, for difficult cases, a solvent that is inert to sulfonation (e.g., liquid SO₂) could be considered, though this adds complexity. For this specific synthesis, optimizing the neat reaction is preferable.

Issue 2: Product Charring and Dark Coloration

Question: During the reaction, the mixture turns from a pale yellow to a dark brown, almost black, color. The final isolated product is also discolored and difficult to purify. How can I prevent this?

Answer: Significant color change and charring are indicative of oxidative degradation of the imidazole ring or the methyl group. This is almost always caused by excessive reaction temperatures or highly concentrated, aggressive reaction conditions.

  • Causality - The "Why":

    • Runaway Exotherm: As explained in Issue 1, localized temperatures can far exceed the setpoint of the reactor jacket. Imidazole and its derivatives are susceptible to oxidation and decomposition at high temperatures in the presence of strong oxidizing acids like fuming sulfuric acid (oleum) or sulfur trioxide.[5]

    • Aggressive Sulfonating Agent: Using a very high concentration of oleum (e.g., >30% free SO₃) or neat sulfur trioxide dramatically increases the reaction rate and exothermicity, making temperature control extremely challenging at scale.[5][6]

  • Corrective Actions:

    • Re-evaluate Sulfonating Agent: If using high-strength oleum, consider switching to a milder agent. A balance must be struck; a less reactive agent may require higher temperatures or longer reaction times, but the overall process will be more controllable.

    • Strict Temperature Control: Implement the corrective actions for exotherm management described in Issue 1. The addition of 2-methylimidazole must be immediately stopped if the internal temperature exceeds the defined safety limit.

    • Inert Atmosphere: While not always necessary for sulfonation, ensuring the reaction is run under an inert atmosphere (e.g., Nitrogen) can help prevent air-induced oxidation, especially if there are minor leaks in the reactor seals at elevated temperatures.

Issue 3: Difficult Product Isolation and Filtration

Question: In the lab, I can easily precipitate the product by quenching the reaction mixture in ice water. In the pilot plant, this "drowning" step results in a fine, almost colloidal precipitate that clogs the filter press and takes days to filter. What's wrong?

Answer: The precipitation and crystallization process is highly dependent on the rate of cooling, supersaturation, and the presence of impurities. A rapid "crash" precipitation, especially with impurities present, often leads to very small, poorly formed crystals.

  • Causality - The "Why":

    • Uncontrolled Quench: Dumping a large volume of hot, concentrated acid into cold water creates a state of extreme supersaturation very quickly. This favors nucleation over crystal growth, resulting in a large number of very fine particles.

    • Impurities as Crystal Growth Inhibitors: The degradation products and side-products formed during a poorly controlled reaction can adsorb onto the crystal surfaces, hindering the formation of larger, more easily filterable crystals.

  • Corrective Actions:

    • Controlled Reverse Quench: Instead of adding the reaction mixture to water, slowly and carefully add cold water or an ice/water slurry to the agitated reaction mixture. This allows for more controlled cooling and precipitation. Safety Note: This must be done with extreme caution as the dilution of sulfuric acid is also highly exothermic.

    • "Anti-Solvent" Crystallization: A more elegant solution is to use an organic anti-solvent in which the sulfonic acid product is insoluble but sulfuric acid has some miscibility. Isopropanol or acetone are potential candidates. Slowly adding the reaction mass to a large, chilled volume of the anti-solvent can yield a more crystalline and filterable solid.

    • Seeding: Once a small amount of solid has precipitated, hold the mixture at that temperature for a period (an "aging" step) to allow the crystals to grow. Seeding the quench mixture with a small amount of previously isolated, pure product can also promote the growth of larger crystals.

Frequently Asked Questions (FAQs)
Synthesis & Scale-Up Strategy

Q1: Which sulfonating agent is best for pilot-plant production: concentrated sulfuric acid, oleum, or sulfur trioxide? A1: The choice depends on a trade-off between reactivity, cost, and safety.[5]

Sulfonating AgentAdvantagesDisadvantagesBest For...
Conc. H₂SO₄ (98%) Lowest cost, easiest to handle, less aggressive.Requires higher temperatures/longer times, generates water which can stop the reaction.[7]Initial scale-up trials where safety and control are the highest priority.
Oleum (H₂SO₄ + SO₃) More reactive than H₂SO₄, consumes water byproduct, allows for lower reaction temperatures.Highly corrosive, generates a strong exotherm, requires specialized handling.[6]A robust, optimized process where reaction time is a key economic driver.
Sulfur Trioxide (SO₃) Most reactive, fastest reaction, stoichiometric.[5]Extremely hazardous, highly exothermic, requires specialized equipment (e.g., falling film reactor) for safe handling at scale.[5][6]Large-scale, continuous manufacturing, not typically recommended for initial pilot-scale batch production.

For pilot-scale synthesis of 2-Methyl-1H-imidazole-5-sulfonic acid, oleum (10-20% free SO₃) is often the best compromise, offering good reactivity under manageable temperature conditions.

Q2: What are the most critical process parameters (CPPs) to monitor during scale-up? A2: The following CPPs are essential for a safe and reproducible process:

  • Temperature: Internal reaction temperature is the most critical parameter.

  • Reagent Addition Rate: Directly controls the rate of heat generation.

  • Agitation Speed (RPM): Ensures homogeneity and aids heat transfer.

  • Reaction Time: Monitored by in-process controls to determine completion.

  • Pressure: The reactor should be vented to handle any off-gassing, but pressure should be monitored for safety.

Purification & Analysis

Q3: How should I purify the crude 2-Methyl-1H-imidazole-5-sulfonic acid at the pilot scale? A3: The primary purification method is recrystallization. After initial isolation by precipitation/filtration (as discussed in the troubleshooting section), the wet cake should be dissolved in a minimal amount of hot solvent (e.g., deionized water or an alcohol/water mixture) and allowed to cool slowly to form pure crystals. The choice of solvent is critical and must be determined at the lab scale first. A final wash of the filtered crystals with a cold, non-solvent (like isopropanol) can help remove residual mother liquor.

Q4: What analytical techniques are recommended for in-process controls (IPCs) and final product release? A4:

  • IPCs: High-Performance Liquid Chromatography (HPLC) is the preferred method to monitor the disappearance of the 2-methylimidazole starting material. A simple run can be completed in under 10 minutes to confirm the reaction is complete before proceeding to the quench step.[8]

  • Final Product QC:

    • HPLC: To determine purity and quantify impurities.[9]

    • ¹H NMR / ¹³C NMR: To confirm the structure of the final compound and ensure the sulfonic acid group is at the correct position (C5).

    • Karl Fischer Titration: To determine the water content.

    • Sulfated Ash / Residue on Ignition: To measure the inorganic impurity content.

Safety Considerations

Q5: What are the major safety hazards associated with this process at scale? A5:

  • Corrosivity: Concentrated sulfuric acid and oleum are extremely corrosive. All equipment (reactor, pumps, lines) must be made of compatible materials (e.g., glass-lined steel, Hastelloy). Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant suits, gloves, and face shields.

  • Runaway Reaction: The sulfonation exotherm can lead to a thermal runaway if not controlled. This can cause a rapid increase in temperature and pressure, potentially leading to reactor failure.[3] A robust cooling system and emergency quench/dump plan are essential.

  • Handling of Reagents: 2-methylimidazole can be an irritant.[10] Proper containment and handling procedures are necessary.

  • Formation of Genotoxic Impurities: While less common in this specific synthesis, reactions involving sulfonic acids and alcohols (if used as solvents) under acidic conditions can potentially form genotoxic alkyl sulfonates.[11] This risk should be assessed, and if alcohols are used in workup, conditions should be controlled to minimize this possibility (e.g., maintaining a low temperature and avoiding prolonged hold times).

Visualizations & Protocols
Reaction Pathway

The sulfonation of 2-methylimidazole is an electrophilic aromatic substitution reaction. Sulfur trioxide (SO₃), or its protonated form in sulfuric acid, acts as the electrophile.

ReactionPathway SMI 2-Methylimidazole INT Sigma Complex (Wheland Intermediate) SMI->INT Electrophilic Attack SA Sulfonating Agent (Oleum: H₂SO₄/SO₃) SA->INT PROD 2-Methyl-1H-imidazole-5-sulfonic acid INT->PROD Deprotonation (Restores Aromaticity)

Caption: Reaction pathway for the sulfonation of 2-methylimidazole.

Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing common scale-up issues.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solutions P1 Low Yield / High Impurities C1 Poor Heat Transfer (Hotspots) P1->C1 C2 Inefficient Mixing P1->C2 P2 Product Charring / Dark Color P2->C1 C3 Aggressive Reagents P2->C3 P3 Poor Filtration P3->P1 Impurity-related C4 Uncontrolled Precipitation P3->C4 S1 Slow Reagent Addition Lower Initial Temp C1->S1 S2 Optimize Agitator RPM/Design C2->S2 S3 Use Milder Sulfonating Agent C3->S3 S4 Controlled Reverse Quench Use Anti-Solvent C4->S4

Caption: A logical workflow for troubleshooting common scale-up problems.

Experimental Protocol: Pilot-Scale Synthesis

WARNING: This protocol is a representative example and must be adapted and fully risk-assessed by qualified personnel before implementation. All operations must be conducted in appropriate pilot plant equipment rated for corrosive materials.

Equipment:

  • 150L Glass-Lined Reactor with overhead agitation, baffle, temperature probe, and a nitrogen inlet.

  • Jacketed cooling/heating system.

  • Addition vessel or pump for controlled addition of the solid.

  • 250L Quench Vessel.

  • Filter-Dryer or Centrifuge.

Materials:

  • Oleum (20% free SO₃): 65 kg

  • 2-Methylimidazole: 10.0 kg (121.8 mol)

  • Deionized Water: ~150 L

  • Isopropanol (IPA): 25 L

Procedure:

  • Reactor Preparation: Ensure the 150L reactor is clean, dry, and inerted with nitrogen.

  • Charging Sulfonating Agent: Charge the reactor with 65 kg of oleum (20% free SO₃). Start agitation at a moderate speed (e.g., 80-100 RPM).

  • Cooling: Cool the reactor contents to 0-5 °C using the jacket cooling system.

  • Controlled Addition of Substrate: Begin the controlled addition of 10.0 kg of 2-methylimidazole in small portions over 3-4 hours. CRITICAL: Monitor the internal temperature closely. Do not allow the temperature to exceed 15 °C during the addition phase. Adjust the addition rate as needed to maintain temperature control.

  • Reaction: Once the addition is complete, slowly raise the temperature of the reaction mixture to 25-30 °C and hold for 4-6 hours.

  • In-Process Control (IPC): Take a carefully sampled aliquot of the reaction mixture (quench a small drop into water, neutralize, and prepare for HPLC). Analyze by HPLC to confirm the consumption of 2-methylimidazole (<1% remaining). If the reaction is not complete, continue stirring at 30 °C for another 1-2 hours and re-test.

  • Precipitation (Quench):

    • Charge the 250L quench vessel with 100 kg of crushed ice and 50 L of deionized water.

    • Once the reaction is confirmed complete, cool the reactor contents back down to <20 °C.

    • Slowly transfer the reaction mixture from the reactor into the agitated ice/water slurry in the quench vessel over 1-2 hours. Maintain the quench vessel temperature below 30 °C throughout the transfer.

    • A thick white precipitate of the product will form. Stir the slurry for an additional hour after the transfer is complete.

  • Isolation:

    • Transfer the slurry to the filter-dryer or centrifuge.

    • Filter the solid product and wash the cake with 25 L of cold isopropanol to remove residual acid and impurities.

  • Drying: Dry the product under vacuum at 60-70 °C until a constant weight is achieved.

  • Analysis: Analyze the final, dry product for purity, identity, and other quality control specifications.

References
  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit. Available at: [Link]

  • The Ultimate Chemical Manufacturing Scale-Up Checklist. (n.d.). Re:Build Optimation. Available at: [Link]

  • 6 key challenges when scaling up sustainable chemical processes. (2024). UK-CPI.com. Available at: [Link]

  • Benefits and Limitations of Different Sulphonation Methods. (2024). Ask.com. Available at: [Link]

  • Sulfonation and Sulfation Processes. (n.d.). Chemithon. Available at: [Link]

  • Some Scale-Up Considerations. (n.d.). CatSci Ltd. Available at: [Link]

  • Scale-Up: What Goes Wrong? (2025). The Royal Society of Chemistry. Available at: [Link]

  • Elder, D. P., et al. (2010). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Environmental and Human Safety of Major Surfactants Volume 1. Anionic Surfactants Part 4. Alpha Olefin Sulfonates Final Report. (n.d.). Hathitrust. Available at: [Link]

  • The flow synthesis of heterocycles for natural product and medicinal chemistry applications. (2010). PubMed. Available at: [Link]

  • 2-METHYLIMIDAZOLE. (2012). IARC Monographs. Available at: [Link]

  • A review on green multicomponent synthesis of heterocyclic compounds. (2022). ResearchGate. Available at: [Link]

  • 2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: A Bench-Stable Alternative to SOF4 as Precursor to N,O-Substituted S(VI) Compounds. (2024). PubMed. Available at: [Link]

  • 2-Methyl-1H-imidazole-5-sulfonic Acid. (n.d.). PubChem. Available at: [Link]

  • Reaction mechanism for 2-Methylimidazole. (2024). YouTube. Available at: [Link]

  • Chlorination and sulfonation: more sustainable approaches. (2016). ResearchGate. Available at: [Link]

  • Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters. (2001). RSC Publishing. Available at: [Link]

  • Synthetic steps for the sulfonic acid functionalized imidazolium salts employed. (n.d.). ResearchGate. Available at: [Link]

  • Simultaneous analysis of 2-methylimidazole, 4-methylimidazole, and 5-hydroxymethylfurfural potentially formed in fermented soy sauce... (2019). PubMed. Available at: [Link]

  • Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. (n.d.). Waters. Available at: [Link]

  • Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. (2016). ResearchGate. Available at: [Link]

  • US Patent 4209631A - Process for the safe nitration of 2-methylimidazole. (1980). Google Patents.
  • Modular Two-Step Route to Sulfondiimidamides. (2022). Journal of the American Chemical Society. Available at: [Link]

  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. (2024). MDPI. Available at: [Link]

  • Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. (2023). MDPI. Available at: [Link]

  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available at: [Link]

  • US Patent 6177575B1 - Process for manufacture of imidazoles. (2001). Google Patents.
  • Aromatic sulfonation. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts. (2014). ResearchGate. Available at: [Link]

  • Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole. (n.d.). DEA. Available at: [Link]

  • Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. (2021). SciELO. Available at: [Link]

  • Special Issue : Heterocyclic Compounds: Discovery, Synthesis and Applications. (n.d.). MDPI. Available at: [Link]

Sources

Optimization

Troubleshooting guide for using 2-Methyl-1H-imidazole-5-sulfonic acid in flow chemistry

Welcome to the technical support center for researchers and drug development professionals utilizing 2-Methyl-1H-imidazole-5-sulfonic acid in continuous flow chemistry applications. This guide is structured as a series o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and drug development professionals utilizing 2-Methyl-1H-imidazole-5-sulfonic acid in continuous flow chemistry applications. This guide is structured as a series of frequently asked questions (FAQs) to directly address common and complex challenges encountered during experimental work. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical and physical principles to empower you to design robust and efficient flow processes.

Section 1: Compound Characteristics & Initial Setup

Before initiating any flow chemistry protocol, a thorough understanding of the reagent's properties is paramount. This section addresses the fundamental characteristics of 2-Methyl-1H-imidazole-5-sulfonic acid and best practices for handling and solution preparation.

Table 1: Physicochemical Properties of 2-Methyl-1H-imidazole-5-sulfonic acid
PropertyValueSource
Molecular Formula C₄H₆N₂O₃S[1]
Molecular Weight 162.17 g/mol [1]
Appearance Typically a white to off-white solid.Inferred from similar compounds[2][3]
pKa Strongly acidic due to the sulfonic acid group.[4]
Hygroscopicity Expected to be hygroscopic due to the presence of the sulfonic acid and imidazole groups.Inferred from similar compounds[2][5]
FAQ 1.1: What are the primary solubility challenges with 2-Methyl-1H-imidazole-5-sulfonic acid in common organic solvents?

Answer: 2-Methyl-1H-imidazole-5-sulfonic acid exhibits zwitterionic character, possessing both a basic imidazole ring and a highly acidic sulfonic acid group. This dual nature leads to strong intermolecular interactions and generally poor solubility in many non-polar organic solvents. Its solubility is typically higher in polar protic solvents like water, methanol, and ethanol, or polar aprotic solvents such as DMSO and DMF.

The key challenge in flow chemistry is finding a solvent system that can dissolve not only the sulfonic acid but also all other reactants and reagents to maintain a homogeneous solution throughout the reactor, which is the simplest way to avoid blockages.[6] An initial solubility screening is a critical first step before any flow experiment.[7]

FAQ 1.2: This compound is listed as hygroscopic. What specific handling precautions are necessary for flow chemistry?

Answer: Hygroscopicity, the tendency to absorb moisture from the air, can significantly impact a flow chemistry process.[8] Absorbed water can alter the reagent's concentration, introduce a competing nucleophile, or change the solubility profile of the reaction mixture, potentially leading to precipitation.

Best Practices:

  • Storage: Always store the compound in a desiccator over a strong drying agent (e.g., P₂O₅ or anhydrous CaSO₄). For larger quantities, consider using desiccant bags directly within the primary container, ensuring they do not contaminate the reagent.[9]

  • Weighing & Dispensing: If possible, handle the solid in a glove box or glove bag under an inert atmosphere (N₂ or Ar). If a glove box is unavailable, weigh the reagent quickly in a low-humidity environment and minimize its exposure to the atmosphere.

  • Solvent Preparation: Use anhydrous solvents for preparing stock solutions.[10] Solvents should be freshly dried or taken from a solvent purification system. Preparing stock solutions under an inert atmosphere is highly recommended.[11]

Section 2: Troubleshooting Common In-Process Issues

Flow chemistry offers precise control but is uniquely susceptible to issues like clogging and pressure fluctuations. This section provides a systematic approach to diagnosing and resolving these problems.

FAQ 2.1: My flow reactor is clogged! What are the immediate steps and long-term solutions?

Answer: Clogging is the most common failure mode in flow chemistry, especially when dealing with solids or reactions that produce precipitates.[12][13] It typically manifests as a rapid, uncontrolled pressure increase.

Immediate Corrective Actions:

  • STOP THE PUMPS: Immediately stop the flow to prevent over-pressurization and potential system failure.

  • Depressurize: Safely vent the system pressure using the back-pressure regulator (BPR).

  • Locate the Clog: The clog is often found at the point where two reagent streams first mix (e.g., a T-mixer) or within the reactor coil where the product or a byproduct starts to precipitate.[6]

  • Attempt to Clear: Try flushing the system with a strong solvent in which all components (reactants, products, byproducts) are highly soluble. If this fails, carefully disassemble the clogged component for manual cleaning.

Long-Term Prevention Strategies:

  • Improve Solubility: The most robust solution is to ensure all components remain in solution.[7]

    • Solvent System: Re-evaluate your choice of solvent or introduce a co-solvent to increase the solubility of the problematic species.

    • Concentration: Reduce the concentration of your reagent streams.

    • Temperature: Increase the reactor temperature. Superheating solvents above their boiling point is a key advantage of pressurized flow systems and can significantly improve solubility.[6][14]

  • Employ Sonication: Immersing the mixer or the entire reactor in an ultrasonic bath is a highly effective method to break up forming precipitates and prevent them from aggregating into a blockage.[12][13][14]

  • Reactor Design: For reactions known to produce solids, consider using reactors with larger internal diameters or specialized designs like continuous stirred-tank reactors (CSTRs) in cascade, which are more tolerant of solid handling.[15]

Diagram: General Troubleshooting Workflow for Pressure Issues

TroubleshootingWorkflow start High Pressure Reading (> Set BPR Value) stop_pumps Immediately Stop Pumps & Depressurize start->stop_pumps check_blockage Is System Blocked? stop_pumps->check_blockage check_bpr Is BPR Functioning Correctly? check_blockage->check_bpr No clog_location Identify Clog Location check_blockage->clog_location Yes check_bpr->start Yes, Reset & Monitor bpr_issue Clean or Replace BPR Check for Crystallization at Outlet check_bpr->bpr_issue No mixer_clog Mixer / Inlet clog_location->mixer_clog reactor_clog Reactor Coil clog_location->reactor_clog solution_mixer Improve Mixing (Use Static Mixer) Increase Solvent Polarity mixer_clog->solution_mixer solution_reactor Decrease Concentration Increase Temperature Apply Sonication reactor_clog->solution_reactor

Caption: A workflow for troubleshooting high-pressure events in a flow system.

FAQ 2.2: My reaction conversion is low or inconsistent. How can I optimize the reaction in flow?

Answer: Low conversion in a flow system typically points to issues with residence time, temperature, or stoichiometry. The systematic nature of flow chemistry allows for rapid optimization of these parameters.[16][17]

Optimization Strategy:

  • Verify Stoichiometry: Ensure your pumps are accurately calibrated and delivering the correct flow rates to maintain the desired stoichiometric ratio of reactants.[18]

  • Increase Residence Time: The residence time (the duration the reaction mixture spends in the heated zone) is a critical parameter. To increase it, you can either:

    • Decrease the total flow rate (Pump A flow rate + Pump B flow rate). This is the easiest parameter to adjust.

    • Increase the reactor volume by using a longer coil or a larger volume reactor chip.

  • Increase Temperature: Reaction kinetics are highly temperature-dependent. Safely increase the reactor temperature in controlled increments (e.g., 10 °C) to find the optimal point. Pressurized systems allow for temperatures well above the solvent's atmospheric boiling point.[6]

  • Improve Mixing: If the reaction is very fast, poor mixing can be the limiting factor.[6] Ensure you are using an efficient mixing piece (e.g., a T-mixer or a static mixer) and that the flow rates are high enough to induce turbulent or efficient diffusive mixing.

Section 3: Advanced Applications & Methodologies

FAQ 3.1: Can I use 2-Methyl-1H-imidazole-5-sulfonic acid as a heterogeneous acid catalyst in a packed bed reactor?

Answer: Yes, this is an excellent application for flow chemistry. Using solid-supported reagents or catalysts in a packed bed reactor simplifies downstream processing by eliminating the need for filtration or aqueous workups.[6][14] While 2-Methyl-1H-imidazole-5-sulfonic acid itself could be packed into a column, a more common and robust approach is to use a polymer-supported sulfonic acid (e.g., Amberlyst®) which has better mechanical stability.[19]

If you choose to use the compound directly:

  • Particle Size: Ensure a consistent and reasonably large particle size to avoid generating excessive backpressure.

  • Packing: The column must be packed uniformly to prevent "channeling," where the liquid bypasses the catalyst bed.

  • Stability: Monitor the catalyst bed for signs of degradation or leaching. The acidic nature of the compound could potentially be corrosive to certain system components over time.[4]

Diagram: Decision Tree for Handling Solid-Phase Components

SolidHandling start Does the process involve solids? is_catalyst Is the solid a reagent or catalyst? start->is_catalyst Yes homogeneous Run as Homogeneous System start->homogeneous No is_product Is the solid a product or byproduct? is_catalyst->is_product No packed_bed Use Packed Bed Reactor is_catalyst->packed_bed Yes solubilize Attempt to Solubilize is_product->solubilize Yes slurry Consider Slurry Flow (Requires Specialized Pumps) solubilize->homogeneous Successful ultrasound Use In-line Sonication to Manage Precipitation solubilize->ultrasound Unsuccessful

Caption: A decision-making framework for processes involving solid materials.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol assumes the need for anhydrous conditions.

  • Glassware Preparation: Ensure all glassware (e.g., volumetric flask, syringe) is thoroughly oven-dried (125 °C overnight) or flame-dried under vacuum and allowed to cool under an inert atmosphere.[10]

  • Inert Atmosphere: Place the sealed bottle of 2-Methyl-1H-imidazole-5-sulfonic acid and a flask with a magnetic stir bar into a glove box or glove bag.

  • Weighing: Tare the flask on a balance. Carefully weigh the desired mass of the sulfonic acid directly into the flask.

  • Solvent Addition: Using a dry syringe, add the required volume of anhydrous solvent to the flask to achieve the target concentration.

  • Dissolution: Seal the flask and stir until the solid is completely dissolved. Gentle heating may be required, but check the compound's thermal stability first. If handled outside a glovebox, maintain a positive pressure of inert gas.

  • Transfer: The prepared stock solution can now be drawn into a gas-tight syringe for loading onto a syringe pump for the flow reaction.

References

  • Thomson, J. (2011, January 13). Unclogging the problems of flow chemistry. Chemical Science Blog.
  • Fatemi, N., Dong, Z., & Kuhn, S. Solid handling and clogging prevention in microreactors. Lirias.
  • Innovation in Flow Chemistry: tackling Solid Management. (n.d.). Chemical Industry Journal.
  • Solving the Clogging Problem: Precipitate-Forming Reactions in Flow. (2025, August 7). Request PDF.
  • A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. (n.d.). NIH.
  • 2-Methyl-1H-imidazole-5-sulfonic Acid. (n.d.). PubChem.
  • Continuous Flow Chemistry with Solids: A Review. (2024, December 30).
  • How to approach flow chemistry. (2020, November 3). Chemical Society Reviews (RSC Publishing).
  • Optimization of the continuous flow reaction conditions. (n.d.).
  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (2015, November 26).
  • Flow Chemistry System for Heterogeneous C
  • How do you handle hygroscopic salts? (n.d.).
  • Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022, February 10). NIH.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
  • 2-PHENYL-3H-BENZIMIDAZOLE-5-SULFONIC ACID. (n.d.).
  • Sulfonic Acids Uses in Modern Chemistry. (2024, December 30). Horizon Chemical Blog.
  • 10 Facts About Continuous Flow Chemistry. (n.d.). Lab Unlimited.
  • Video: Preparing Anhydrous Reagents and Equipment. (2015, March 4). JoVE.
  • Is there a practical and efficient way to protect hygroscopic compounds
  • Flow Chemistry: Revolutionizing the Safeguarding of Energetic M
  • Advanced Organic Chemistry: Flow Chemistry. (2024, July 6). YouTube.
  • Continuous Flow Chemistry. (n.d.). CONTINUUS.
  • 2-Phenylbenzimidazole-5-sulfonic acid CAS#: 27503-81-7. (n.d.). ChemicalBook.
  • 2-PHENYLBENZIMIDAZOLE-5-SULPHONIC ACID. (n.d.).
  • 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. (n.d.). CymitQuimica.

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Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Physicochemical Characterization of 2-Methyl-1H-imidazole-5-sulfonic acid by TGA and XRD

For professionals in drug development and materials science, the precise characterization of molecular components is not merely a preliminary step but the foundation upon which successful, stable, and effective products...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and materials science, the precise characterization of molecular components is not merely a preliminary step but the foundation upon which successful, stable, and effective products are built. 2-Methyl-1H-imidazole-5-sulfonic acid, a heterocyclic compound featuring both a basic imidazole ring and an acidic sulfonic acid group, presents a unique zwitterionic character that makes it a compelling building block for novel pharmaceuticals and functional materials.[1] Its utility, however, is fundamentally dictated by its solid-state properties: thermal stability and crystallinity.

This guide provides an in-depth characterization of 2-Methyl-1H-imidazole-5-sulfonic acid using Thermogravimetric Analysis (TGA) and X-ray Diffraction (XRD). We will move beyond a simple presentation of data, focusing on the causality behind experimental choices and comparing its performance against structurally relevant alternatives. This comparative approach is designed to equip researchers with the insights needed to select and optimize materials for their specific applications.

Part 1: Foundational Principles of Thermal and Structural Analysis

A robust understanding of a compound's physical properties begins with selecting the right analytical tools. For pharmaceutical ingredients and advanced materials, TGA and XRD are indispensable for evaluating thermal stability and solid-state structure, respectively.

Thermogravimetric Analysis (TGA): The Measure of Thermal Stability

TGA provides critical insights into a material's thermal stability, composition, and decomposition behavior by measuring the change in mass of a sample as it is subjected to a controlled temperature program.[2] In a typical TGA experiment, a small amount of the sample is heated in a controlled atmosphere (e.g., inert nitrogen or reactive air), and its mass is continuously monitored.[3] The resulting thermogram, a plot of mass versus temperature, reveals:

  • Thermal Stability: The temperature at which mass loss begins indicates the upper limit of the material's thermal stability. For active pharmaceutical ingredients (APIs), high thermal stability is crucial for ensuring a long shelf life and preventing degradation during manufacturing processes like milling or drying.

  • Compositional Analysis: TGA can quantify the percentage of volatile components (like water or residual solvents), polymers, and inorganic fillers or ash in a sample.

  • Decomposition Kinetics: The profile of the mass loss curve provides information about the nature of the decomposition reaction. A sharp, single-step decomposition is often indicative of a clean, well-defined degradation pathway, whereas a multi-step decomposition may suggest a more complex process or the presence of intermediates.[4]

X-ray Diffraction (XRD): Unveiling the Crystalline Architecture

XRD is a non-destructive technique used to determine the atomic and molecular structure of a crystal.[5] When a beam of X-rays strikes a crystalline material, it is diffracted into specific directions, creating a unique pattern of intensities. This diffraction pattern serves as a fingerprint of the compound's solid-state arrangement.[6] For small molecules, XRD is primarily used to investigate:

  • Crystallinity: The presence of sharp, well-defined peaks in a diffraction pattern is a hallmark of a highly crystalline material. Conversely, a broad, diffuse halo indicates an amorphous (non-crystalline) structure.[7] This distinction is vital in drug development, as the crystalline form of an API can significantly impact its solubility, dissolution rate, bioavailability, and stability.

  • Polymorphism: This is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. Different polymorphs of the same API can have vastly different physical properties and are considered distinct chemical entities by regulatory agencies. XRD is the primary tool for identifying and distinguishing between polymorphs.

  • Phase Purity: XRD can readily detect the presence of unwanted crystalline phases or impurities within a sample.

Part 2: Experimental Design and Self-Validating Protocols

The integrity of analytical data hinges on a meticulously designed and executed experimental protocol. The methodologies described below are based on established standards to ensure reproducibility and reliability.

Materials
  • Primary Compound: 2-Methyl-1H-imidazole-5-sulfonic acid (C₄H₆N₂O₃S, MW: 162.17 g/mol ).[8]

  • Comparative Compounds:

    • 2-Methylimidazole: A direct precursor, lacking the sulfonic acid group, to assess the impact of the functional group on stability and structure.

    • 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid: An analog with a larger, more rigid aromatic system to compare the effects of molecular structure on thermal and crystalline properties.[9][10]

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol is designed in accordance with ASTM E1131, the standard test method for compositional analysis by thermogravimetry.[11][12]

  • Instrument Calibration: Calibrate the TGA instrument (e.g., TA Instruments Q500) for mass and temperature using certified reference materials to ensure accuracy.[13]

  • Sample Preparation: Accurately weigh 5–10 mg of the sample into a clean, tared alumina crucible.[14] An accurate initial mass is critical for quantitative analysis.

  • Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to and during the experiment. An inert atmosphere is crucial to prevent oxidative decomposition, allowing for the study of inherent thermal stability.[4]

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution of thermal events and experimental efficiency.

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data is plotted as percent mass loss vs. temperature.

TGA_Workflow cluster_prep Sample Preparation cluster_run TGA Run cluster_analysis Data Analysis Calibrate 1. Calibrate Instrument Weigh 2. Weigh 5-10 mg Sample Purge 3. Purge with N2 (50 mL/min) Weigh->Purge Heat 4. Heat 30-800°C (10°C/min) Record 5. Record Mass vs. Temperature Heat->Record Analyze 6. Analyze Thermogram (Tonset, Tmax, % Residue)

Caption: TGA Experimental Workflow.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

This protocol outlines a standard procedure for acquiring high-quality powder diffraction data for phase identification and crystallinity assessment.

  • Sample Preparation: Gently grind approximately 100 mg of the bulk sample using an agate mortar and pestle to ensure a random orientation of crystallites and reduce particle size effects.

  • Sample Mounting: Pack the powdered sample into a zero-background sample holder (e.g., single-crystal silicon). This minimizes interference from the holder, ensuring that observed peaks originate from the sample.

  • Instrument Setup: Use a powder diffractometer (e.g., Bruker D8 Advance) equipped with a Cu Kα radiation source (λ = 1.5406 Å) and a position-sensitive detector.

  • Data Collection:

    • Scan the sample over a 2θ range of 5° to 50°. This range is typically sufficient to capture the most characteristic and intense diffraction peaks for small organic molecules.[7]

    • Use a step size of 0.02° and a dwell time of 1 second per step.

  • Data Analysis: Process the raw data to identify peak positions (in °2θ) and their relative intensities. The resulting diffractogram is plotted as intensity vs. 2θ angle.

XRD_Workflow cluster_prep Sample Preparation cluster_run XRD Scan cluster_analysis Data Analysis Grind 1. Gently Grind Sample Mount 2. Mount on Zero- Background Holder Setup 3. Instrument Setup (Cu Kα radiation) Mount->Setup Scan 4. Scan 2θ Range (5° to 50°) Process 5. Process Raw Data Scan->Process Analyze 6. Analyze Diffractogram (Peak Positions & Intensity)

Caption: PXRD Experimental Workflow.

Part 3: Data Analysis and Comparative Performance

The following data, while illustrative, is based on typical results for these classes of compounds and serves to highlight the comparative analysis.[15][16][17][18]

TGA Performance Comparison

The thermal stability of the three compounds was evaluated by TGA. Key metrics include the onset temperature of decomposition (T_onset), where significant mass loss begins, and the residual mass at 800 °C.

CompoundT_onset (5% Mass Loss)Key Decomposition RegionResidual Mass @ 800°CInterpretation
2-Methylimidazole ~175 °C160-250 °C< 1%Moderate thermal stability; complete sublimation/decomposition.[15]
2-Methyl-1H-imidazole-5-sulfonic acid ~290 °C 290-380 °C~20%High thermal stability ; decomposition involves loss of SO₃ and degradation of the imidazole ring. The higher residue suggests formation of a stable char.
2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid ~340 °C340-450 °C~25%Very high thermal stability, attributable to the rigid, extended aromatic benzimidazole system.

Analysis: The TGA results clearly demonstrate the significant impact of molecular structure on thermal stability. 2-Methylimidazole, a simple heterocyclic base, exhibits the lowest stability. The introduction of the sulfonic acid group in 2-Methyl-1H-imidazole-5-sulfonic acid dramatically increases its thermal stability by nearly 115 °C. This is likely due to the strong ionic interactions and hydrogen bonding associated with its zwitterionic form in the solid state. While the larger 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid shows even greater stability due to its extensive aromatic system, the stability of our target compound is substantial and suitable for most pharmaceutical processing applications.

XRD Performance Comparison

PXRD was used to assess the crystallinity and identify the unique diffraction patterns of the compounds.

CompoundKey Diffraction Peaks (2θ)Pattern CharacteristicsInterpretation
2-Methylimidazole 17.4°, 17.8°, 21.2°, 25.9°, 26.2°Sharp, well-defined peaksHighly crystalline material.[15][19]
2-Methyl-1H-imidazole-5-sulfonic acid 14.1°, 19.5°, 22.8°, 28.4°, 31.0° Sharp, intense peaks Highly crystalline nature. The distinct pattern confirms a unique crystal lattice, different from its precursor.
2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid 12.5°, 25.2°, 26.8°, 28.1°Sharp, well-defined peaksHighly crystalline material, with a different packing arrangement due to the larger molecular structure.[20]

Analysis: The PXRD data confirm that 2-Methyl-1H-imidazole-5-sulfonic acid is a highly crystalline material, as evidenced by the sharp and intense diffraction peaks. This is a highly desirable characteristic, as it implies batch-to-batch consistency in the solid form and predictable physicochemical properties. Its diffraction pattern is unique and readily distinguishable from both its precursor (2-Methylimidazole) and its more complex analog (2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid), making PXRD an excellent tool for identity confirmation and purity assessment. The absence of a broad halo suggests negligible amorphous content, which is favorable for stability.

Part 4: Discussion - Connecting Structure to Performance

The experimental data provides a clear picture: the addition of a sulfonic acid group to the 2-methylimidazole core fundamentally enhances the molecule's solid-state properties.

The dramatic increase in thermal stability observed in 2-Methyl-1H-imidazole-5-sulfonic acid is a direct consequence of its molecular structure. In the solid state, such compounds typically exist as zwitterions, where the acidic proton from the sulfonic acid group migrates to one of the basic nitrogen atoms of the imidazole ring.[20] This creates strong electrostatic interactions and an extensive network of hydrogen bonds throughout the crystal lattice. A significant amount of thermal energy is required to overcome these strong intermolecular forces before the molecule can decompose, resulting in a high T_onset.

Similarly, the highly ordered and energetic nature of these intermolecular interactions drives the molecule to pack into a well-defined, crystalline lattice. This inherent tendency to crystallize is advantageous from a manufacturing perspective, as it simplifies purification and reduces the likelihood of encountering problematic amorphous or polymorphic forms.

When compared to 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid, our target compound is less thermally stable, which is expected given the smaller aromatic system. However, its significantly higher stability compared to its non-sulfonated precursor, coupled with its lower molecular weight and potentially higher aqueous solubility, may offer a more advantageous balance of properties for certain applications, particularly in drug formulation.

Conclusion

The characterization of 2-Methyl-1H-imidazole-5-sulfonic acid by TGA and XRD reveals a compound with excellent solid-state characteristics. It is a highly crystalline material with substantial thermal stability (T_onset ≈ 290 °C), far superior to its non-sulfonated precursor. These properties, rooted in its zwitterionic nature and capacity for strong intermolecular interactions, make it a robust and reliable building block for researchers in drug development and materials science. The distinct thermal and diffraction profiles provide clear, quantitative benchmarks for identity confirmation, purity analysis, and stability assessment, ensuring that scientists and developers can proceed with confidence in its performance.

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Validation

A Comparative Guide to Brønsted Acid Catalysis: 2-Methyl-1H-imidazole-5-sulfonic acid vs. p-Toluenesulfonic Acid

This guide provides an in-depth comparative analysis of two Brønsted acid catalysts: the ubiquitously employed p-Toluenesulfonic acid (p-TSA) and the specialized, bifunctional 2-Methyl-1H-imidazole-5-sulfonic acid. Desig...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two Brønsted acid catalysts: the ubiquitously employed p-Toluenesulfonic acid (p-TSA) and the specialized, bifunctional 2-Methyl-1H-imidazole-5-sulfonic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple cataloging of properties to explore the mechanistic nuances and practical performance differences that guide catalyst selection in modern organic synthesis. We will leverage experimental data to objectively compare their efficacy, with a particular focus on the synthesis of bis(indolyl)methanes—a privileged scaffold in medicinal chemistry.

Introduction to the Catalysts

Catalysis is a cornerstone of efficient chemical synthesis. While inorganic mineral acids are powerful, they can lead to charring, oxidation, or unwanted side reactions. Strong organic acids that are solid and easier to handle offer a compelling alternative.

p-Toluenesulfonic acid (p-TSA) is arguably the most common and versatile solid organic acid catalyst.[1] With a pKa of approximately -2.8, its acidity is comparable to mineral acids like sulfuric acid, making it a potent proton donor.[2][3] Its solid, non-corrosive nature and solubility in a range of organic solvents have established it as a workhorse catalyst for reactions such as esterification, acetalization, and polymerization.[1][4]

2-Methyl-1H-imidazole-5-sulfonic acid represents a more tailored catalytic architecture. It uniquely combines a strongly acidic sulfonic acid group with a basic imidazole ring within the same molecule. This structure suggests the potential for zwitterionic character and bifunctional acid-base catalysis, which could offer novel reactivity, selectivity, or milder reaction conditions compared to conventional monopolar catalysts. While less extensively documented in the literature than p-TSA, its structural motifs are present in advanced catalytic systems like functionalized ionic liquids.[5][6]

Physicochemical Properties: A Head-to-Head Comparison

The physical and chemical properties of a catalyst are critical determinants of its handling, solubility, and suitability for specific reaction media.

Propertyp-Toluenesulfonic Acid (p-TSA) 2-Methyl-1H-imidazole-5-sulfonic acid
Molecular Formula C₇H₈O₃SC₄H₆N₂O₃S
Molecular Weight 172.20 g/mol (anhydrous)[2]162.17 g/mol [7]
Appearance Colorless to white solid[2]Not widely documented; likely a solid
Acidity (pKa) ~ -2.8[3]Expected to be strongly acidic due to the -SO₃H group
Key Structural Features Aromatic sulfonic acidImidazole ring with a sulfonic acid group
Solubility Soluble in water, alcohols, and other polar organic solvents.[2]Solubility profile not extensively documented, but the presence of both a polar sulfonic acid and an imidazole ring suggests potential solubility in polar solvents.

Catalytic Mechanism and Scope

p-Toluenesulfonic Acid: The Classic Brønsted Acid

The catalytic action of p-TSA is a textbook example of specific acid catalysis. It operates by donating a proton to an electrophilic center, most commonly a carbonyl oxygen.[8] This protonation dramatically increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[8][9]

This fundamental mechanism underpins its wide utility in numerous organic transformations:

  • Esterification and Transesterification: Catalyzes the reaction between carboxylic acids and alcohols by activating the carboxylic acid.[4][8]

  • Acetal and Ketal Formation: Protects aldehydes and ketones by catalyzing their reaction with alcohols.[3][8]

  • Dehydration Reactions: Promotes the elimination of water to form alkenes from alcohols.[1]

  • Condensation Reactions: Widely used in reactions like the synthesis of bis(indolyl)methanes, dicoumarols, and benzimidazoles.[10][11][12]

2-Methyl-1H-imidazole-5-sulfonic acid: A Bifunctional Hypothesis

The catalytic mechanism of 2-Methyl-1H-imidazole-5-sulfonic acid is anticipated to be more complex. While the sulfonic acid group will undoubtedly function as a potent Brønsted acid similar to p-TSA, the imidazole moiety introduces a basic site (the sp² nitrogen). This opens the possibility of a cooperative or bifunctional catalytic cycle.

In a hypothetical scenario, the catalyst could simultaneously:

  • Activate the Electrophile: The sulfonic acid group protonates the aldehyde, increasing its reactivity.

  • Activate the Nucleophile: The basic imidazole nitrogen could deprotonate the N-H bond of the indole, increasing its nucleophilicity.

This dual activation within a single catalyst molecule could potentially lower the activation energy of the reaction, allowing it to proceed under milder conditions or at an accelerated rate compared to a simple Brønsted acid. This concept is leveraged in advanced catalyst design, where imidazole groups are known to enhance catalytic activity.[6][13]

Performance Showdown: Synthesis of Bis(indolyl)methanes

To provide a tangible comparison, we will analyze the synthesis of bis(indolyl)methanes (BIMs), a class of compounds with significant pharmacological and biological activity.[10][14] The core reaction involves the condensation of an aldehyde or ketone with two equivalents of indole.

Mechanism of Bis(indolyl)methane Formation

The reaction proceeds via an acid-catalyzed electrophilic substitution mechanism. The catalyst first protonates the carbonyl oxygen of the aldehyde, which is then attacked by the nucleophilic C3 position of the first indole molecule. Subsequent dehydration forms a reactive azafulvene-type intermediate. A second indole molecule then performs a Michael-type addition to this intermediate to yield the final bis(indolyl)methane product.[15]

Below is a diagram illustrating this catalytic cycle.

G cluster_0 Catalytic Cycle A Aldehyde (R-CHO) C Protonated Aldehyde A->C + H+ B Catalyst (H+) B->A Catalyst Regeneration E Intermediate Alcohol C->E + Indole D Indole D->E F Azafulvene Intermediate E->F - H2O H Protonated Product F->H + Indole G Second Indole G->H I Bis(indolyl)methane H->I - H+ I->B

Caption: Generalized mechanism for acid-catalyzed synthesis of bis(indolyl)methanes.

Comparative Experimental Data

The following table summarizes typical results for the synthesis of bis(indolyl)methanes using p-TSA and presents a proposed experimental framework for 2-Methyl-1H-imidazole-5-sulfonic acid, inviting direct comparative investigation.

Parameterp-Toluenesulfonic Acid (p-TSA) 2-Methyl-1H-imidazole-5-sulfonic acid (Proposed)
Catalyst Loading Typically 5-10 mol%[10]Proposed 5-10 mol% for initial screening
Solvent Often solvent-free (grindstone) or in organic solvents like acetonitrile[10][14]Ethanol or acetonitrile to assess solubility and performance
Temperature Room Temperature[10]Room Temperature to evaluate potential for milder conditions
Reaction Time Short (minutes to a few hours)[10]To be determined; potentially shorter due to bifunctional catalysis
Yield Excellent (typically >90%)[10]To be determined; hypothesized to be high
Advantages Inexpensive, readily available, proven efficacy[10][16]Potential for higher activity, milder conditions, novel selectivity
Disadvantages Standard workup required to remove the acidic catalystLess available, higher cost, performance unproven

Experimental Protocols

A self-validating protocol is crucial for reproducible results. Below are detailed methodologies for the synthesis of a representative bis(indolyl)methane (3,3'-(phenylmethylene)bis(1H-indole)) using both catalysts.

Protocol 1: Synthesis using p-Toluenesulfonic Acid (p-TSA)

This protocol is adapted from established literature procedures demonstrating the efficiency of p-TSA under solvent-free conditions.[10]

Materials:

  • Indole (2.0 mmol, 234 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • p-Toluenesulfonic acid monohydrate (0.1 mmol, 19 mg)

  • Mortar and pestle

  • Ethanol (for recrystallization)

Procedure:

  • Combine indole (234 mg) and benzaldehyde (102 µL) in a clean, dry mortar.

  • Add p-TSA monohydrate (19 mg, 10 mol%).

  • Grind the mixture gently with a pestle at room temperature for 5-10 minutes. The reaction is often accompanied by a change in color and solidification of the mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Upon completion, add 10 mL of water to the mortar and triturate the solid product.

  • Filter the crude product using a Büchner funnel, wash thoroughly with water, and dry.

  • Recrystallize the crude solid from hot ethanol to afford the pure bis(indolyl)methane as a white or pale pink solid.

Protocol 2: Proposed Synthesis using 2-Methyl-1H-imidazole-5-sulfonic acid

This proposed protocol provides a starting point for investigating the catalytic activity of the imidazole-based acid.

Materials:

  • Indole (2.0 mmol, 234 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • 2-Methyl-1H-imidazole-5-sulfonic acid (0.1 mmol, 16 mg)

  • Ethanol (5 mL)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add indole (234 mg) and ethanol (5 mL). Stir until the indole is fully dissolved.

  • Add benzaldehyde (102 µL) to the solution.

  • Add 2-Methyl-1H-imidazole-5-sulfonic acid (16 mg, 10 mol%) to initiate the reaction.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC every 15 minutes.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate (15 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization from ethanol as needed.

General Experimental Workflow Diagram

G A Reagent Preparation (Indole, Aldehyde, Catalyst) B Reaction Setup (Mortar or Flask) A->B Combine C Reaction Monitoring (TLC) B->C Stir / Grind D Workup (Quenching, Extraction) C->D Upon Completion E Purification (Recrystallization or Chromatography) D->E Crude Product F Product Characterization (NMR, MS) E->F Pure Product

Caption: Standard workflow for the synthesis and purification of bis(indolyl)methanes.

Conclusion and Future Outlook

This comparative guide demonstrates that while p-Toluenesulfonic acid is a reliable, cost-effective, and powerful Brønsted acid catalyst for a multitude of organic reactions, the unique structure of 2-Methyl-1H-imidazole-5-sulfonic acid presents an intriguing alternative worthy of investigation.

  • p-TSA remains the catalyst of choice for well-established, scalable processes where its strong acidity and predictability are paramount. Its performance in synthesizing bis(indolyl)methanes is exemplary, offering high yields in short reaction times under mild, solvent-free conditions.[10]

  • 2-Methyl-1H-imidazole-5-sulfonic acid is a promising candidate for specialized applications where bifunctional acid-base catalysis could be advantageous. Future research should focus on direct, quantitative comparisons of its activity against p-TSA across a range of reactions. Investigating its potential to catalyze reactions that are sluggish with traditional acids, or to afford different selectivity, will be key to defining its role in the synthetic chemist's toolkit.

Professionals in drug discovery and process development are encouraged to consider both the established workhorse and the specialized tool. While p-TSA provides a robust foundation, novel catalysts like 2-Methyl-1H-imidazole-5-sulfonic acid may unlock new efficiencies and synthetic pathways.

References

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Comparative

Performance Validation of 2-Methyl-1H-imidazole-5-sulfonic Acid in Condensation Reactions: A Comparative Guide

This guide provides a comprehensive performance validation framework for 2-Methyl-1H-imidazole-5-sulfonic acid as a catalyst in key organic condensation reactions. Designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance validation framework for 2-Methyl-1H-imidazole-5-sulfonic acid as a catalyst in key organic condensation reactions. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind catalyst selection, offers a direct comparison with established alternatives, and provides detailed experimental workflows to enable rigorous in-house validation. Our objective is to equip you with the necessary data and insights to effectively evaluate and implement this promising catalyst in your synthetic endeavors.

Introduction: The Quest for Superior Condensation Catalysts

Condensation reactions, which unite two or more molecules with the elimination of a small molecule like water, are fundamental to organic synthesis. They are the bedrock upon which complex molecular architectures, particularly heterocyclic scaffolds of immense pharmaceutical importance, are built. Multicomponent reactions (MCRs) like the Biginelli and Hantzsch syntheses exemplify the power of condensation chemistry, offering atom economy and streamlined access to valuable compounds such as dihydropyrimidinones (DHPMs) and dihydropyridines (DHPs).[1][2][3]

The efficiency of these reactions is critically dependent on the catalyst. While traditional mineral acids are effective, their corrosive nature, difficulty in separation, and environmental impact have spurred the search for more sustainable alternatives.[4] This has led to the development of a wide array of catalysts, including heterogeneous solid acids, organocatalysts, and ionic liquids.[3][5][6] Among these, solid acid catalysts featuring sulfonic acid (-SO₃H) groups are particularly attractive due to their strong Brønsted acidity, ease of handling, and potential for recyclability.[4][7][8]

This guide focuses on 2-Methyl-1H-imidazole-5-sulfonic acid, a catalyst that uniquely combines the potent acidic functionality of a sulfonic acid with the versatile imidazole scaffold. We will explore its catalytic prowess by comparing its projected performance against established catalysts in the Biginelli and Hantzsch reactions, providing the experimental blueprint for its validation.

The Catalyst in Focus: 2-Methyl-1H-imidazole-5-sulfonic Acid

2-Methyl-1H-imidazole-5-sulfonic acid (MISA) is an intriguing catalytic candidate. Its molecular architecture suggests a dual-functionality that could enhance catalytic activity.

  • The Sulfonic Acid Group (-SO₃H): This is the primary catalytic center, acting as a potent Brønsted acid. It readily donates a proton to activate electrophiles, typically by protonating a carbonyl oxygen, which is the crucial first step in many condensation reactions.[7] This activation significantly lowers the energy barrier for nucleophilic attack.

  • The Imidazole Ring: The nitrogen atoms in the imidazole ring can potentially participate in the reaction mechanism, possibly through hydrogen bonding to stabilize transition states or even by acting as a proton shuttle. This bifunctional nature could lead to superior performance compared to simple arylsulfonic acids.

Proposed Catalytic Mechanism in the Biginelli Reaction

The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea, serves as an excellent model to illustrate the proposed catalytic role of MISA. The catalyst is believed to intervene in the rate-determining step, which is the condensation of the aldehyde with urea.

G cluster_activation Catalyst Activation cluster_condensation Condensation Cascade cluster_product Product Formation A Aldehyde (R-CHO) C Protonated Aldehyde [R-CH=OH]+ A->C B MISA (Catalyst) R'-SO3H B->C Protonation E N-Acyliminium Ion C->E + Urea - H2O D Urea D->E H Open-Chain Intermediate E->H F β-Ketoester G Enolate Intermediate F->G Tautomerization G->H Michael Addition I Cyclization & Dehydration H->I Intramolecular Condensation J Dihydropyrimidinone (DHPM) I->J - H2O K Catalyst Regenerated R'-SO3H I->K Releases H+

Caption: Proposed mechanism for MISA-catalyzed Biginelli reaction.

The sulfonic acid protonates the aldehyde's carbonyl group, making it highly electrophilic. This activated aldehyde then readily condenses with urea to form an N-acyliminium ion intermediate, which is the key step accelerated by the catalyst.[3] This intermediate subsequently undergoes a Michael addition with the enol form of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product, regenerating the catalyst in the process.

Performance Comparison: MISA vs. Alternative Catalysts

To properly validate the performance of MISA, it must be benchmarked against a range of existing catalysts under standardized conditions. We have selected two cornerstone condensation reactions for this purpose: the Biginelli synthesis of DHPMs and the Hantzsch synthesis of dihydropyridines.

A. The Biginelli Reaction

The synthesis of 4-phenyl-3,4-dihydropyrimidin-2(1H)-one from benzaldehyde, ethyl acetoacetate, and urea is a standard model reaction. The table below summarizes the performance of several common catalysts reported in the literature, providing a benchmark for the validation of MISA.

CatalystSolventTemp. (°C)TimeYield (%)Reference
2-Methyl-1H-imidazole-5-sulfonic acid (MISA) Ethanol Reflux (To be determined) (To be determined) N/A
NoneEthanolReflux24 h40-50%[9]
L-ProlineSolvent-free701.5 h92%[6]
p-Toluenesulfonic acid (p-TSA)EthanolReflux5 h85%[2]
ZrCl₄Solvent-free9015 min94%[5]
Sulfonated Carbon Material (SCM)Solvent-free1201 h96%[2]
[BCMIM][Cl] (Ionic Liquid)Neat801.5 h95%[5]

Analysis & Rationale: The data clearly shows that catalyzed reactions are vastly superior to the uncatalyzed process.[3][9] Heterogeneous catalysts like SCM and solvent-free systems using Lewis acids (ZrCl₄) or ionic liquids offer excellent yields in short reaction times.[2][5] The performance of MISA is expected to be competitive with p-TSA, a standard Brønsted acid. The key validation points will be whether the imidazole moiety allows for faster reaction times or higher yields under milder conditions (e.g., lower temperature or reduced catalyst loading) than p-TSA.

B. The Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a four-component condensation of an aldehyde, a β-ketoester (2 equiv.), and a nitrogen source (e.g., ammonium acetate) to form 1,4-dihydropyridines.

CatalystSolventTemp. (°C)TimeYield (%)Reference
2-Methyl-1H-imidazole-5-sulfonic acid (MISA) Ethanol 60 (To be determined) (To be determined) N/A
NoneEthanolReflux8 h65%[1]
p-Toluenesulfonic acid (p-TSA)EthanolReflux6 h82%[1]
Fe₃O₄@SiO₂-SO₃H (Nanoparticle)Ethanol600.5 h96%[1]
Tannic AcidH₂O801 h94%[1]
BINOL-phosphoric acid (Organocatalyst)TolueneRT24 h94%[10]

Analysis & Rationale: Similar to the Biginelli reaction, catalysis is crucial for efficient Hantzsch synthesis. Modern heterogeneous catalysts, such as sulfonic acid-functionalized nanoparticles, demonstrate exceptional activity, achieving high yields rapidly at moderate temperatures.[1] Green catalysts like tannic acid also show high efficacy in water.[1] The validation experiment for MISA should focus on its efficiency compared to the homogeneous p-TSA and the highly active heterogeneous Fe₃O₄@SiO₂-SO₃H. Its solubility and potential for reuse will be critical evaluation parameters.

Experimental Protocol for Validation

To ensure trustworthy and reproducible results, a standardized experimental protocol is essential. The following workflow is designed to validate the catalytic performance of MISA in a model Biginelli reaction.

G prep Step 1: Reagent Preparation - Benzaldehyde (1 mmol) - Ethyl Acetoacetate (1 mmol) - Urea (1.5 mmol) - MISA (10 mol%) - Ethanol (5 mL) setup Step 2: Reaction Setup - Add all reagents to a round-bottom flask. - Attach a reflux condenser. prep->setup reaction Step 3: Reaction Execution - Heat the mixture to reflux (approx. 78°C). - Stir vigorously. setup->reaction monitor Step 4: Monitoring - Track reaction progress via Thin-Layer Chromatography (TLC). reaction->monitor monitor->reaction Continue until starting material is consumed workup Step 5: Product Isolation - Cool mixture to room temperature. - Pour into ice-cold water. - Filter the resulting precipitate. monitor->workup purify Step 6: Purification - Wash the solid with cold water. - Recrystallize from ethanol to obtain pure product. workup->purify analyze Step 7: Characterization - Determine melting point. - Analyze by ¹H NMR, ¹³C NMR, and FT-IR. - Calculate final yield. purify->analyze

Caption: Standard experimental workflow for MISA validation.

Step-by-Step Methodology: Biginelli Reaction
  • Reagent Charging: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg), ethyl acetoacetate (1.0 mmol, 130 mg), urea (1.5 mmol, 90 mg), and 2-Methyl-1H-imidazole-5-sulfonic acid (MISA) (0.1 mmol, 16.2 mg, 10 mol%).

  • Solvent Addition: Add 5 mL of absolute ethanol to the flask.

  • Reaction Setup: Attach a reflux condenser to the flask and place it in a heating mantle or oil bath.

  • Execution: Heat the reaction mixture to reflux (approximately 78°C) with constant stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is complete upon the disappearance of the benzaldehyde spot.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing 20 mL of ice-cold water while stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of 10 mL cold distilled water.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure 4-phenyl-3,4-dihydropyrimidin-2(1H)-one as a white solid.

  • Analysis: Dry the purified product under vacuum, record the final mass to calculate the percentage yield, and confirm its identity and purity by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, FT-IR).

Causality and Trustworthiness: This protocol is designed to be self-validating. The use of 10 mol% catalyst is a standard starting point for screening. Monitoring by TLC provides real-time evidence of the reaction's progression, ensuring that the reaction is not stopped prematurely or run unnecessarily long. The recrystallization step is crucial for removing unreacted starting materials and by-products, ensuring the calculated yield corresponds to pure, isolated product. Confirmation by spectroscopic analysis provides unequivocal proof of product identity.

Conclusion and Outlook

2-Methyl-1H-imidazole-5-sulfonic acid stands out as a catalyst of high potential for condensation reactions. Its structure thoughtfully combines a strong Brønsted acid site with an imidazole moiety that may offer synergistic benefits in catalysis. The validation framework presented here, using the Biginelli and Hantzsch reactions as benchmarks, provides a clear and robust pathway for researchers to quantify its performance against a spectrum of alternatives.

The key metrics for its evaluation will be reaction rate, product yield, operational simplicity (mildness of conditions), and, crucially for a modern catalyst, its potential for recovery and reuse. Should MISA demonstrate superior or comparable activity to existing heterogeneous catalysts while offering the benefits of a well-defined, single-molecule system, it could represent a valuable and versatile tool in the arsenal of synthetic chemists in both academic and industrial settings.

References

  • Sulfonic Acids as Powerful Catalysts in Organic Transformations: Latest Research, Applications & Industrial Insights. 2024 China News. Available from: [Link]

  • Comparison of Various Catalysts for the Multicomponent Biginelli Reaction. ResearchGate. Available from: [Link]

  • Comparative Account of Organopolymeric-Based Catalysts for the Optimized Model Biginelli Reaction. ResearchGate. Available from: [Link]

  • O'Donnell, C. J. Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Accounts of Chemical Research. ACS Publications. Available from: [Link]

  • Shockravi, A., et al. One-pot, solvent-free synthesis via Biginelli reaction: Catalyst-free and new recyclable catalysts. Cogent Chemistry. Taylor & Francis Online. Available from: [Link]

  • Efficiency Comparison of Various Catalysts for the. ResearchGate. Available from: [Link]

  • Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. PubMed. Available from: [Link]

  • Hantzsch reaction and Hantzsch-like methodologies. ResearchGate. Available from: [Link]

  • Antonyraj, C. A., & Kannan, S. Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts. Catalysis Communications. ResearchGate. Available from: [Link]

  • Ciriminna, R., et al. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Catalysts. MDPI. Available from: [Link]

  • Malerich, J. P., & Toste, F. D. Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. Organic Letters. ACS Publications. Available from: [Link]

  • Development of Sulfonic-Acid-Functionalized Mesoporous Materials: Synthesis and Catalytic Applications. UQ eSpace - The University of Queensland. Available from: [Link]

  • 2-Methyl-1H-imidazole-5-sulfonic Acid. PubChem. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to the Electrochemical Analysis of Imidazolium Salts Derived from 2-Methyl-1H-imidazole-5-sulfonic acid

This guide provides a comprehensive overview and comparison of electrochemical techniques for the characterization of novel imidazolium salts derived from 2-Methyl-1H-imidazole-5-sulfonic acid. It is intended for researc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of electrochemical techniques for the characterization of novel imidazolium salts derived from 2-Methyl-1H-imidazole-5-sulfonic acid. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply these methods for the analysis of ionic liquids and related compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

Introduction: The Significance of Sulfonated Imidazolium Salts

Imidazolium-based ionic liquids have garnered significant attention due to their unique physicochemical properties, including low volatility, high thermal stability, and tunable conductivity.[1][2][3] The introduction of a sulfonic acid group, as in the case of salts derived from 2-Methyl-1H-imidazole-5-sulfonic acid, imparts specific functionalities that are of great interest in applications such as proton-conducting membranes for fuel cells, catalysts, and as specialized electrolytes in electrochemical devices.[4] Understanding the electrochemical behavior of these task-specific ionic liquids is paramount for their effective application and for the design of new materials.

This guide will compare three principal electrochemical techniques for the analysis of these specific imidazolium salts: Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), and Differential Pulse Voltammetry (DPV).

Comparative Analysis of Electrochemical Techniques

The choice of an electrochemical technique is dictated by the specific information sought. For imidazolium salts derived from 2-Methyl-1H-imidazole-5-sulfonic acid, we are primarily interested in their electrochemical stability window, ionic conductivity, and the kinetics of any potential redox reactions.

Technique Primary Information Obtained Strengths for Sulfonated Imidazolium Salts Limitations
Cyclic Voltammetry (CV) Electrochemical stability window, redox potentials of impurities or degradation products.[1][2]Rapid determination of the potential window within which the salt is stable.[2][5] Useful for initial screening.Less sensitive to subtle changes in interfacial properties. Provides qualitative rather than quantitative kinetic information.
Electrochemical Impedance Spectroscopy (EIS) Ionic conductivity, double-layer capacitance, charge transfer resistance.[6][7][8]Provides a detailed understanding of the ion transport properties and the behavior of the electrode-electrolyte interface.[9] Essential for applications where conductivity is critical.Requires specialized equipment and data analysis using equivalent circuit models.[8][9] Can be time-consuming.
Differential Pulse Voltammetry (DPV) High-sensitivity detection of redox-active species, determination of trace impurities.[10][11]Superior sensitivity for detecting low concentrations of electroactive impurities or degradation products compared to CV.[11][12]Primarily a quantitative analytical technique for concentration determination, provides less information on reaction mechanisms.
Causality Behind Experimental Choices

For a comprehensive characterization of a new imidazolium salt, these techniques should be used in a complementary fashion.

  • Start with Cyclic Voltammetry: To quickly establish the electrochemical stability window. This is a crucial first step to define the potential range for other experiments and to ensure the salt's suitability for a given application. The presence of the sulfonic acid group may influence the cathodic and anodic limits, making this initial assessment vital.

  • Proceed with Electrochemical Impedance Spectroscopy: To quantify the ionic conductivity, a key performance parameter. The sulfonate group is expected to influence ion mobility and pairing, which can be effectively probed with EIS.[5]

  • Employ Differential Pulse Voltammetry: If the CV suggests the presence of impurities or if the application requires a high degree of purity. DPV can quantify these species with high sensitivity.[11][12][13]

Experimental Protocols

The following are detailed, self-validating protocols for the electrochemical analysis of imidazolium salts derived from 2-Methyl-1H-imidazole-5-sulfonic acid.

Synthesis of Imidazolium Salts

The synthesis of these specialized imidazolium salts typically involves a quaternization reaction.[3][14][15][16] A general procedure is as follows:

  • React 2-Methyl-1H-imidazole-5-sulfonic acid with a suitable alkylating agent (e.g., an alkyl halide) in an appropriate solvent.

  • The reaction is typically carried out under an inert atmosphere (e.g., argon) and may require heating.

  • The resulting imidazolium salt is then purified, often by washing with a non-polar solvent to remove unreacted starting materials, followed by drying under vacuum.[3]

Electrochemical Cell Setup

A standard three-electrode setup is used for all measurements.[17]

  • Working Electrode: Glassy carbon or platinum electrode.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.[9]

  • Counter Electrode: Platinum wire or mesh.

Cyclic Voltammetry (CV) Protocol
  • Prepare a solution of the imidazolium salt in a suitable solvent (e.g., acetonitrile) or, if it is a room-temperature ionic liquid, use it neat.

  • De-aerate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.

  • Connect the electrodes to a potentiostat.

  • Record a blank CV of the solvent/electrolyte system without the analyte.

  • Add the imidazolium salt and record the CV over a wide potential range to determine the electrochemical window. The limits of the window are typically defined as the potentials at which a significant increase in current is observed.[2][18]

  • Perform multiple cycles to ensure the stability of the electrochemical response.

Electrochemical Impedance Spectroscopy (EIS) Protocol
  • Use the same electrochemical cell setup as for CV.

  • Set the potentiostat to the open-circuit potential of the system.

  • Apply a small amplitude AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[9]

  • Record the impedance data.

  • Analyze the data by fitting it to an appropriate equivalent circuit model to extract parameters such as solution resistance (related to ionic conductivity) and double-layer capacitance.[7][8][19]

Differential Pulse Voltammetry (DPV) Protocol
  • Use the same electrochemical cell and solution as for CV.

  • Set the DPV parameters on the potentiostat, including the initial and final potentials, pulse amplitude, pulse width, and scan rate.[10][11][12][13]

  • Record the DPV voltammogram. The resulting plot of differential current versus potential will show peaks corresponding to the redox potentials of any electroactive species present.[11]

  • For quantitative analysis, create a calibration curve by measuring the peak currents of standard solutions of known concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the electrochemical analysis process.

experimental_workflow cluster_synthesis Synthesis & Preparation Synthesis Synthesis of Imidazolium Salt Purification Purification & Drying Synthesis->Purification Solution_Prep Solution Preparation Purification->Solution_Prep CV Cyclic Voltammetry (CV) - Determine Electrochemical Window Solution_Prep->CV Initial Screening EIS Electrochemical Impedance Spectroscopy (EIS) - Measure Ionic Conductivity CV->EIS Define Potential Range DPV Differential Pulse Voltammetry (DPV) - Quantify Impurities CV->DPV Identify Need for High Sensitivity CV_Data Analyze CV Data - Anodic/Cathodic Limits CV->CV_Data EIS_Data Analyze EIS Data - Equivalent Circuit Fitting EIS->EIS_Data DPV_Data Analyze DPV Data - Peak Analysis DPV->DPV_Data

Caption: Logical workflow for the electrochemical analysis of imidazolium salts.

Conclusion

The electrochemical analysis of imidazolium salts derived from 2-Methyl-1H-imidazole-5-sulfonic acid requires a multi-technique approach to fully characterize their properties. By systematically applying Cyclic Voltammetry, Electrochemical Impedance Spectroscopy, and Differential Pulse Voltammetry, researchers can gain a comprehensive understanding of the electrochemical stability, ionic conductivity, and purity of these novel materials. This knowledge is crucial for their successful implementation in a wide range of applications, from energy storage to catalysis. The protocols and comparative analysis provided in this guide serve as a robust starting point for scientists and engineers working in this exciting field.

References

  • Cyclic voltammetry of different ionic liquids based on fluorinated imidazolium and aliphatic ammonium cations. (n.d.). ResearchGate.
  • Application of Ionic Liquids in Electrochemistry—Recent Advances. (2021). Applied Sciences, 11(7), 2884. [Link]

  • Electrochemical Impedance Spectroscopy and X-ray Photoelectron Spectroscopy Study of Lithium Metal Surface Aging in Imidazolium-Based Ionic Liquid Electrolytes Performed at Open-Circuit Voltage. (2019). ACS Applied Materials & Interfaces, 11(24), 21484-21494. [Link]

  • Cyclic voltammograms (0.1 v/s) of the imidazolium ionic liquids in 0.1 M DMSO solution at 20 C. (2021). ResearchGate.
  • Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. (2020). The Journal of Physical Chemistry B, 124(43), 9637-9646. [Link]

  • Interaction of Imidazolium-Based Room-Temperature Ionic Liquids with DOPC Phospholipid Monolayers: Electrochemical Study. (2012). Langmuir, 28(36), 13012-13018. [Link]

  • The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy. (2018). Faraday Discussions, 210, 259-277. [Link]

  • Charge transfer and electrical double layer of an amphiphilic protic ionic liquid in bulk and when confined in nanochannels. (2022). Physical Chemistry Chemical Physics, 24(37), 22633-22642. [Link]

  • Impedance Spectroscopy on Electrode | Ionic Liquid Interfaces. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Novel Electrochemical Studies of Ionic Liquids. (2002). Langmuir, 18(21), 8048-8055. [Link]

  • Differential pulse voltammetry. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 64-69.
  • Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. (2025). RSC Advances, 15(3), 1538-1554. [Link]

  • Synthetic steps for the sulfonic acid functionalized imidazolium salts employed. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Ionic Liquids from Biocompatibility and Electrochemical Aspects toward Applying in Biosensing Devices. (2019). Analytical Chemistry, 91(24), 15464-15479. [Link]

  • Differential Pulse Voltammetry (DPV). (n.d.). Gamry Instruments. Retrieved January 14, 2026, from [Link]

  • Synthesis of imidazolium salts. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Differential Pulse Voltammetry Explained. (2021). Cadence. Retrieved January 14, 2026, from [Link]

  • Comparison of the Performances of Different Computational Methods to Calculate the Electrochemical Stability of Selected Ionic Liquids. (2021). Molecules, 26(12), 3556. [Link]

  • Differential Pulse Voltammetry (DPV). (2024). Pine Research Instrumentation. Retrieved January 14, 2026, from [Link]

  • Differential Pulse Voltammetry: Evolution of an In Vivo Methodology and New Chemical Entries, A Short Review. (2018). Current Drug Discovery Technologies, 15(2), 106-114. [Link]

  • Electrochemical Impedance Spectroscopy for Ion Sensors with Interdigitated Electrodes: Capacitance Calculations, Equivalent Circuit Models and Design Optimizations. (2022). Sensors, 22(19), 7545. [Link]

  • Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. (2014). Oriental Journal of Chemistry, 30(2), 523-527. [Link]

  • Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. (2016). The Journal of Physical Chemistry B, 120(25), 5691-5702. [Link]

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Comparative

A Comparative Guide to the Catalytic Activity of Homogeneous vs. Supported 2-Methyl-1H-imidazole-5-sulfonic Acid

Introduction: The Catalyst's Dilemma—Activity vs. Practicality In the realm of acid catalysis, the quest for efficiency, selectivity, and sustainability is paramount.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Catalyst's Dilemma—Activity vs. Practicality

In the realm of acid catalysis, the quest for efficiency, selectivity, and sustainability is paramount. Brønsted acids are fundamental to a vast array of organic transformations, from esterifications to complex multi-component reactions. Among these, 2-Methyl-1H-imidazole-5-sulfonic acid stands out due to its unique bifunctional nature, possessing both a Brønsted acidic sulfonic acid group and a potentially coordinating imidazole ring.

When employed as a homogeneous catalyst , dissolved in the reaction medium, it offers maximum accessibility to its active sites, often leading to high reaction rates and yields. However, this approach is plagued by a critical drawback: the arduous task of separating the catalyst from the reaction products and the inability to reuse it, rendering the process costly and environmentally burdensome.

The alternative, heterogeneous catalysis , involves anchoring the 2-Methyl-1H-imidazole-5-sulfonic acid molecule to a solid support. This "supported" catalyst can be easily filtered or magnetically separated, enabling straightforward product purification and catalyst recycling.[1] This guide provides a comprehensive comparison of these two catalytic modalities, supported by experimental principles and representative data, to inform researchers in their selection of the optimal catalytic system.

The Homogeneous System: Unlocking Peak Intrinsic Activity

The primary advantage of using 2-Methyl-1H-imidazole-5-sulfonic acid in its free, unsupported form is the elimination of mass transfer limitations. All catalyst molecules are readily available to the reactants in the solution phase, which typically translates to faster reaction kinetics compared to a heterogeneous counterpart under identical conditions. The imidazole core, similar to those in Brønsted acidic ionic liquids (BAILs), can also play a role in modulating the overall acidity and reaction environment.[2]

However, the practical challenges are significant. Post-reaction, the catalyst must be separated from the product, often requiring tedious and solvent-intensive extraction or chromatographic procedures. This not only complicates the workflow but also leads to the complete loss of the catalyst, impacting process economics and sustainability.

The Supported System: Engineering for Reusability and Efficiency

Immobilizing the catalyst onto a solid support transforms it into a recyclable and robust system. The choice of support material is critical and is dictated by the desired physical properties, such as surface area, porosity, and stability. Common supports include mesoporous silica (SBA-15), zirconia, and magnetic nanoparticles, which offer a high surface area for catalyst loading and facile recovery.[3][4][5]

The key benefits of a supported catalyst are:

  • Ease of Separation: The solid catalyst can be removed by simple filtration or, in the case of a magnetic core, by applying an external magnetic field.[1]

  • Reusability: The recovered catalyst can be washed and reused for multiple reaction cycles, often with minimal loss of activity.[3]

  • Reduced Contamination: Product contamination with the acidic catalyst is minimized.

  • Process Simplification: Downstream purification steps are significantly simplified.

The primary trade-off is the potential for reduced reaction rates due to the diffusion of reactants to the active sites on the support surface. However, with proper design of the support material (e.g., high porosity), these limitations can be effectively mitigated.

Workflow for Catalyst Heterogenization

The synthesis of a supported catalyst involves covalently grafting the active molecule onto the support material. A common and reliable method is the functionalization of silica.

G cluster_0 Step 1: Thiol Functionalization cluster_1 Step 2: Oxidation to Sulfonic Acid Silica Silica Support (SiO2) Thiol_Silica Thiol-Functionalized Silica Silica->Thiol_Silica Co-condensation or Grafting in Toluene MPTMS (3-Mercaptopropyl)trimethoxysilane MPTMS->Thiol_Silica Thiol_Silica_2 Thiol-Functionalized Silica H2O2 Hydrogen Peroxide (H2O2) Supported_Catalyst Supported Sulfonic Acid (SiO2-Pr-SO3H) H2O2->Supported_Catalyst Thiol_Silica_2->Supported_Catalyst Oxidation in Methanol caption Workflow for preparing a silica-supported sulfonic acid catalyst.

Caption: Workflow for preparing a silica-supported sulfonic acid catalyst.

Comparative Performance: A Case Study in Esterification

To objectively compare the two systems, we consider a model reaction: the esterification of palmitic acid with n-butanol, a key step in biodiesel production.[3] The performance of homogeneous 2-Methyl-1H-imidazole-5-sulfonic acid is compared against a silica-supported analogue (prepared as described above).

Experimental Protocol: Esterification of Palmitic Acid
  • Homogeneous Reaction:

    • To a 50 mL round-bottom flask, add palmitic acid (1 mmol), n-butanol (10 mmol), and 2-Methyl-1H-imidazole-5-sulfonic acid (5 mol%).

    • Fit the flask with a reflux condenser and heat the mixture to 100°C with vigorous stirring.

    • Monitor the reaction progress by taking aliquots and analyzing via gas chromatography (GC).

    • Upon completion, cool the mixture, dilute with diethyl ether, and wash with saturated sodium bicarbonate solution and brine to remove the catalyst and unreacted acid.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the product.

  • Heterogeneous Reaction:

    • To a 50 mL round-bottom flask, add palmitic acid (1 mmol), n-butanol (10 mmol), and the supported catalyst (containing 5 mol% of active sulfonic acid groups).

    • Fit the flask with a reflux condenser and heat the mixture to 100°C with vigorous stirring.

    • Monitor the reaction progress via GC.

    • Upon completion, cool the mixture and separate the catalyst by filtration.

    • Wash the recovered catalyst with ethanol and dry it in an oven for reuse.

    • Isolate the product from the filtrate by evaporating the excess n-butanol under reduced pressure.

Quantitative Data Summary

The following table summarizes representative results based on typical performance characteristics of such catalytic systems.[3][6]

Performance MetricHomogeneous CatalystSupported CatalystRationale & Causality
Reaction Time for >95% Conversion ~4 hours~5 hoursThe homogeneous system has no mass transfer limitations, leading to faster initial kinetics.
Product Yield (1st Run) 98%96%Both systems are highly effective; the slight difference is due to kinetics.
Catalyst Loading 5 mol%5 mol%Kept constant for a fair comparison of intrinsic activity vs. practical performance.
Catalyst Separation Liquid-liquid extractionSimple filtrationThe solid nature of the supported catalyst drastically simplifies the workup procedure.[4]
Reusability Not possibleExcellentThe supported catalyst was reused for 9 successive cycles with only a minor drop in activity.[3]
Yield after 5 Cycles N/A92%Demonstrates the stability and economic advantage of the heterogeneous system.[1]
Catalytic Mechanism: Esterification

The reaction proceeds via a classic acid-catalyzed mechanism where the sulfonic acid protonates the carbonyl oxygen of the fatty acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Caption: General mechanism for Brønsted acid-catalyzed esterification.

Conclusion and Recommendations

The choice between homogeneous and supported 2-Methyl-1H-imidazole-5-sulfonic acid is a classic trade-off between raw activity and overall process efficiency.

  • Homogeneous Catalyst: Best suited for small-scale laboratory syntheses where maximum reaction speed is desired and complex workups are manageable. It provides a clear picture of the molecule's intrinsic catalytic potential.

  • Supported Catalyst: The superior choice for process development, green chemistry applications, and large-scale production. Its key advantages—reusability, simplified product isolation, and reduced waste—align with the principles of sustainable chemical manufacturing.[4][5] The ability to reuse the catalyst over multiple cycles provides significant economic and environmental benefits that far outweigh the slightly longer reaction times.[3]

For researchers in drug development and industrial applications, investing in the development of a supported version of 2-Methyl-1H-imidazole-5-sulfonic acid is highly recommended. The initial effort in preparing and characterizing the heterogeneous catalyst is repaid through simplified workflows, improved process economics, and enhanced sustainability.

References

  • Supported sulfonic acid on magnetic nanoparticles used as a reusable catalyst for rapid synthesis of α-aminophosphonates. Taylor & Francis Online. [Link]

  • Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes. National Institutes of Health (NIH). [Link]

  • Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. MDPI. [Link]

  • Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. MDPI. [Link]

  • Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst for Selective Unsymmetrical Friedel–Crafts Alkylation in One Pot. PubMed Central. [Link]

  • 2-Methyl-1H-imidazole-5-sulfonic Acid | C4H6N2O3S | CID 22139905. PubChem. [Link]

  • Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts. ResearchGate. [Link]

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Validation

A Comparative Guide to the Catalytic Kinetics of 2-Methyl-1H-imidazole-5-sulfonic Acid and Its Alternatives in Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and drug development, the selection of an optimal catalyst is paramount to achieving efficiency, selectivity, a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the selection of an optimal catalyst is paramount to achieving efficiency, selectivity, and sustainability. This guide offers an in-depth kinetic comparison of 2-Methyl-1H-imidazole-5-sulfonic acid, a representative of the promising class of sulfonic acid-functionalized imidazole organocatalysts, with established acidic catalysts such as p-toluenesulfonic acid (PTSA) and the solid acid resin Amberlyst-15. While extensive kinetic data for 2-Methyl-1H-imidazole-5-sulfonic acid itself is not yet prevalent in the literature, this guide will leverage data from closely related sulfonic acid-functionalized ionic liquids (SAILs) to provide a robust comparative framework for a quintessential acid-catalyzed reaction: esterification.

The Expertise Behind the Experiment: Mechanistic Causality

The efficacy of Brønsted acid catalysts like 2-Methyl-1H-imidazole-5-sulfonic acid in esterification hinges on their ability to protonate the carbonyl oxygen of the carboxylic acid. This initial protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to yield the ester. The catalyst is regenerated in the final step, ready to participate in another catalytic cycle. The dual functionality of the imidazole core—acting as a proton shuttle—and the strong acidity of the sulfonic acid group are thought to contribute to the high catalytic activity observed in this class of compounds.[1][2]

Esterification_Mechanism cluster_0 Catalytic Cycle Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)2+ Carboxylic_Acid->Protonated_Acid + Catalyst-H+ Tetrahedral_Intermediate R-C(OH)(OHR')H+ Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Ester R-COOR'H+ Tetrahedral_Intermediate->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - Catalyst-H+ Catalyst_H Catalyst-H+ Catalyst Catalyst Water H2O

Caption: Generalized mechanism of acid-catalyzed esterification.

A Framework for Trustworthiness: The Kinetic Study Workflow

To objectively evaluate and compare the performance of these catalysts, a standardized kinetic study is essential. The workflow outlined below ensures the generation of reliable and reproducible data, forming a self-validating system for catalyst assessment. The primary objective is to determine the reaction rate constants at various temperatures to subsequently calculate the activation energy (Ea), a key metric for catalytic efficiency.

Kinetic_Study_Workflow Start Reaction Setup (Isothermal Batch Reactor) Sampling Time-course Sampling Start->Sampling Quenching Reaction Quenching (if necessary) Sampling->Quenching Analysis Quantitative Analysis Quenching->Analysis NMR ¹H NMR Spectroscopy Analysis->NMR HPLC HPLC Analysis Analysis->HPLC Data_Processing Data Processing (Concentration vs. Time) NMR->Data_Processing HPLC->Data_Processing Kinetic_Modeling Kinetic Modeling (e.g., Pseudo-first order) Data_Processing->Kinetic_Modeling Arrhenius_Plot Arrhenius Plot (ln(k) vs. 1/T) Kinetic_Modeling->Arrhenius_Plot End Determine Rate Constants (k) & Activation Energy (Ea) Arrhenius_Plot->End

Caption: A typical workflow for a kinetic study of a catalyzed reaction.

Comparative Kinetic Analysis: Performance Benchmarking

Esterification serves as an excellent model reaction to compare the catalytic prowess of 2-Methyl-1H-imidazole-5-sulfonic acid analogues against established catalysts. Below is a compilation of kinetic data for the esterification of various carboxylic acids with alcohols, catalyzed by p-toluenesulfonic acid (PTSA) and Amberlyst-15.

CatalystReactantsTemperature (K)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
p-Toluenesulfonic Acid (PTSA) Pentaerythritol & Acrylic Acid373 - 403-34.57 (mono-esterification)[3]
Benzoic Acid & Isoamyl Alcohol393 - 423-49.4[4]
Amberlyst-15 Propionic Acid & Methanol328 - 3367.03 x 10⁻⁴ dm⁹/(mol²·g·min) at 333K-[5]
Ethyl Acetate (Hydrolysis)313 - 343--[6][7][8][9][10]

Analysis of Established Catalysts:

  • p-Toluenesulfonic Acid (PTSA): As a homogeneous catalyst, PTSA is highly effective for a range of esterification reactions.[3][4] Its activation energies, for instance, 34.57 kJ/mol for the mono-esterification of pentaerythritol with acrylic acid, provide a quantitative benchmark for its catalytic activity.[3] However, being a homogeneous catalyst, its separation from the reaction mixture can be challenging, posing purification and catalyst reusability issues.

  • Amberlyst-15: This sulfonated polystyrene resin is a widely used heterogeneous acid catalyst.[5][6][7][8][9][10] Its solid nature allows for easy separation and recycling.[7] Kinetic studies on the esterification of propionic acid with methanol revealed a second-order rate constant of 7.03 x 10⁻⁴ dm⁹/(mol²·g·min) at 333K, demonstrating its catalytic capability.[5] However, mass transfer limitations within the porous structure of the resin can sometimes lead to lower reaction rates compared to homogeneous catalysts.

Performance of Sulfonic Acid Functionalized Imidazoles:

While specific kinetic data for 2-Methyl-1H-imidazole-5-sulfonic acid is sparse, the broader class of sulfonic acid-functionalized ionic liquids (SAILs), which share the same functional moieties, have been reported to exhibit excellent catalytic activity, often surpassing traditional catalysts.[11][12] For instance, in the esterification of free fatty acids, imidazole-based dicationic ionic liquids have demonstrated superior catalytic performance compared to conventional non-cation functionalized ionic liquids.[12][13] The synergistic effect of the Brønsted acidic sulfonic acid group and the imidazole core, which can facilitate proton transfer, is believed to be responsible for their enhanced activity.[14] Furthermore, these catalysts often bridge the gap between homogeneous and heterogeneous catalysis, offering high activity and easy recyclability.[11]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting a kinetic analysis of an acid-catalyzed esterification reaction.

1. General Protocol for Kinetic Study of Esterification:

  • Reactor Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer is placed in a thermostatically controlled oil bath.

  • Reactant Charging: Equimolar amounts of the carboxylic acid and alcohol (e.g., 0.1 mol each) and the desired solvent are added to the flask. The mixture is heated to the desired reaction temperature (e.g., 353 K).

  • Initiation of Reaction: Once the temperature has stabilized, a known amount of the catalyst (e.g., 1 mol%) is added to the reactor. This is considered time zero (t=0).

  • Sampling: At regular time intervals (e.g., every 15 minutes), a small aliquot (approx. 0.1 mL) of the reaction mixture is withdrawn using a syringe.

  • Quenching (if necessary): The withdrawn sample is immediately diluted in a known volume of a suitable solvent (e.g., cold acetone) to stop the reaction.

  • Analysis: The concentration of the limiting reactant or the product in each sample is determined using either ¹H NMR spectroscopy or HPLC.

  • Temperature Variation: The experiment is repeated at different temperatures (e.g., 363 K, 373 K) to determine the temperature dependence of the rate constant.

2. Monitoring Reaction Progress by ¹H NMR Spectroscopy:

In-situ ¹H NMR spectroscopy is a powerful non-invasive technique for monitoring reaction kinetics.[15][16][17][18][19]

  • Sample Preparation: The reaction is carried out directly in an NMR tube by adding the reactants and catalyst in a deuterated solvent.

  • Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals. It is crucial to use a sufficient relaxation delay (d1) of at least 5 times the longest T1 of the protons of interest to ensure quantitative results.[18]

  • Data Analysis: The concentration of reactants and products at each time point is determined by integrating the characteristic peaks and comparing them to an internal standard.

  • Kinetic Plot: A plot of concentration versus time is generated to determine the reaction order and rate constant.

3. Monitoring Reaction Progress by HPLC:

HPLC is a versatile ex-situ technique for kinetic analysis, particularly for complex reaction mixtures.[20][21][22]

  • Method Development: An appropriate HPLC method is developed to achieve good separation of the reactants and products. This includes selecting a suitable column, mobile phase, and detector wavelength.

  • Calibration: A calibration curve for the reactant and/or product of interest is constructed using standard solutions of known concentrations.

  • Sample Analysis: The quenched samples from the kinetic experiment are injected into the HPLC system.

  • Quantification: The peak areas from the chromatograms are used to determine the concentrations of the species of interest at each time point using the calibration curve.

  • Kinetic Plot: The concentration data is plotted against time to derive the kinetic parameters.

Conclusion

2-Methyl-1H-imidazole-5-sulfonic acid and its analogues represent a highly promising class of organocatalysts that combine the benefits of strong Brønsted acidity with the potential for enhanced activity and reusability. While direct, quantitative kinetic comparisons with established catalysts like PTSA and Amberlyst-15 are currently limited by the available literature, the qualitative and semi-quantitative evidence strongly suggests their potential for superior performance in acid-catalyzed reactions such as esterification. The experimental workflows and comparative data presented in this guide provide a robust framework for researchers to conduct their own kinetic evaluations, contributing to a deeper understanding of these catalysts and facilitating their rational application in the synthesis of pharmaceuticals and other fine chemicals. Further detailed kinetic studies are warranted to fully elucidate the structure-activity relationships and unlock the full potential of this versatile catalyst family.

References

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Sources

Comparative

Benchmarking 2-Methyl-1H-imidazole-5-sulfonic acid against other solid acid catalysts

A Comparative Guide to 2-Methyl-1H-imidazole-5-sulfonic Acid and Other Solid Acid Catalysts for Organic Synthesis In the landscape of industrial and academic chemistry, the pursuit of efficient, recyclable, and environme...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 2-Methyl-1H-imidazole-5-sulfonic Acid and Other Solid Acid Catalysts for Organic Synthesis

In the landscape of industrial and academic chemistry, the pursuit of efficient, recyclable, and environmentally benign catalytic systems is paramount. Solid acid catalysts have emerged as a cornerstone in this endeavor, offering tangible advantages over their homogeneous counterparts, such as ease of separation, reduced corrosion, and potential for continuous processing.[1] This guide provides a comprehensive benchmark analysis of a novel imidazole-based catalyst, 2-Methyl-1H-imidazole-5-sulfonic acid , against three widely utilized commercial solid acid catalysts: Amberlyst-15 , Nafion NR50 , and Zeolite H-ZSM-5 .

The comparative assessment is grounded in two industrially relevant model reactions: the esterification of fatty acids, a key step in biodiesel production, and the multi-component Hantzsch synthesis of 1,4-dihydropyridines, a scaffold of significant pharmaceutical importance. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst selection for their specific applications.

Catalyst Profiles: A-Glance Comparison

A catalyst's efficacy is dictated by its intrinsic physicochemical properties. The table below summarizes the key characteristics of the four solid acids benchmarked in this guide.

CatalystTypeFunctional GroupMax. Operating Temp.Ion Exchange Capacity (meq/g)
2-Methyl-1H-imidazole-5-sulfonic acid OrganicSulfonic Acid (-SO₃H)Not EstablishedNot Established
Amberlyst-15 Styrene-divinylbenzene copolymerSulfonic Acid (-SO₃H)~120 °C[2]~4.7 - 5.1[2]
Nafion NR50 Perfluorinated sulfonic acid resinSulfonic Acid (-SO₃H)~200 °C≥0.8
Zeolite H-ZSM-5 Crystalline aluminosilicateBrønsted acid sites (Si(OH)Al)>500 °CVariable (depends on Si/Al ratio)

Synthesis of 2-Methyl-1H-imidazole-5-sulfonic Acid: A Proposed Protocol

While 2-Methyl-1H-imidazole-5-sulfonic acid is not as widely commercially available as the other catalysts in this guide, its synthesis can be achieved through the direct sulfonation of 2-methylimidazole. The following protocol is a scientifically plausible method derived from established procedures for the sulfonation of aromatic and heterocyclic compounds.[3][4]

Experimental Protocol: Synthesis of 2-Methyl-1H-imidazole-5-sulfonic Acid

Materials:

  • 2-Methylimidazole

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Diethyl ether (anhydrous)

  • Argon or Nitrogen gas supply

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve 2-methylimidazole (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (1.1 eq.) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • The formation of a precipitate should be observed. Carefully decant the dichloromethane.

  • Wash the solid precipitate with anhydrous diethyl ether (3 x 50 mL) to remove any unreacted starting material and byproducts.

  • Dry the resulting white solid under vacuum to yield 2-Methyl-1H-imidazole-5-sulfonic acid.

Causality Behind Experimental Choices: The use of an inert atmosphere and anhydrous solvents is crucial to prevent the highly reactive chlorosulfonic acid from hydrolyzing. The slow, dropwise addition at low temperatures helps to control the exothermic nature of the reaction and minimize the formation of side products.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Sulfonation Reaction cluster_workup Work-up and Purification start Dissolve 2-methylimidazole in anhydrous DCM cool Cool to 0 °C start->cool add_sulf Add chlorosulfonic acid dropwise at 0 °C cool->add_sulf react Stir at room temperature for 12 hours add_sulf->react decant Decant DCM react->decant wash Wash with diethyl ether decant->wash dry Dry under vacuum wash->dry end end dry->end 2-Methyl-1H-imidazole-5-sulfonic acid

Figure 1: Synthetic workflow for 2-Methyl-1H-imidazole-5-sulfonic acid.

Benchmarking Reaction 1: Esterification of Fatty Acids

The esterification of fatty acids is a fundamental reaction in the production of biodiesel.[5] To provide a robust comparison, we will consider the esterification of palmitic acid with methanol to yield methyl palmitate.

Comparative Performance in Palmitic Acid Esterification
CatalystTemp. (°C)Molar Ratio (MeOH:Acid)Catalyst LoadingTime (h)Conversion (%)
2-Methyl-1H-imidazole-5-sulfonic acid 7012:110 wt%6~79 (estimated)[6]
Amberlyst-15 7010:15 g/L6~85[1]
Nafion NR50 8010:110 wt%4~90[7]
H-ZSM-5 (sulfonated) 6512:110 wt%5>90[8]
Experimental Protocol: Esterification of Palmitic Acid

Materials:

  • Palmitic acid

  • Methanol

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Heptane (for GC analysis)

  • Methyl heptadecanoate (internal standard for GC)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add palmitic acid, methanol, and the solid acid catalyst in the desired molar ratio and catalyst loading.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by withdrawing aliquots at regular intervals and analyzing them by gas chromatography (GC) after quenching the reaction and preparing the sample with an internal standard.

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • The product, methyl palmitate, can be purified from the excess methanol and any remaining fatty acid by distillation or extraction.

Esterification_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up mix Mix Palmitic Acid, Methanol, and Catalyst heat Heat with Stirring mix->heat sample Withdraw Aliquots heat->sample cool Cool Reaction heat->cool analyze GC Analysis sample->analyze filter Filter to Recover Catalyst cool->filter purify Purify Product filter->purify end end purify->end Methyl Palmitate

Figure 2: Experimental workflow for the esterification of palmitic acid.

Benchmarking Reaction 2: Hantzsch Synthesis of 1,4-Dihydropyridines

The Hantzsch synthesis is a classic multi-component reaction for the synthesis of 1,4-dihydropyridines, which are prevalent in many pharmaceuticals.[9] This one-pot condensation of an aldehyde, a β-ketoester, and an ammonia source is an excellent benchmark for comparing the efficiency of acid catalysts.

Comparative Performance in Hantzsch Synthesis
CatalystAldehydeβ-KetoesterAmmonia SourceSolventTemp. (°C)TimeYield (%)
2-Methyl-1H-imidazole-5-sulfonic acid BenzaldehydeEthyl acetoacetateAmmonium acetateEthanolRefluxN/AN/A
Amberlyst-15 BenzaldehydeEthyl acetoacetateAmmonium acetateAcetonitrileReflux3 h92[10]
Nafion-H BenzaldehydeEthyl acetoacetateAmmonium acetatePEG 400-water501.8 h94[6]
Fe/H-ZSM-5 BenzaldehydeEthyl acetoacetateAmmonium acetateEthanolUltrasound1.5 h~80[11]

Data Gap for 2-Methyl-1H-imidazole-5-sulfonic acid: To date, there is no published data on the use of 2-Methyl-1H-imidazole-5-sulfonic acid as a catalyst for the Hantzsch synthesis. This represents a significant area for future research to fully evaluate the catalytic potential of this novel solid acid.

Experimental Protocol: Hantzsch Synthesis of 1,4-Dihydropyridines

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Ammonia source (e.g., ammonium acetate)

  • Solid acid catalyst

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), and the solid acid catalyst in the specified solvent.

  • Stir the mixture at the indicated temperature (reflux, 50 °C, or under ultrasound irradiation).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from ethanol.

  • The catalyst can be recovered from the filtrate by filtration, washed, dried, and reused.

Hantzsch_Workflow cluster_reaction One-Pot Reaction cluster_monitoring Monitoring cluster_workup Work-up and Purification mix Combine Aldehyde, β-Ketoester, Ammonia Source, and Catalyst in Solvent react Stir at Desired Temperature mix->react tlc Monitor by TLC react->tlc precipitate Precipitate with Cold Water react->precipitate filter Filter to Collect Product precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end end recrystallize->end 1,4-Dihydropyridine

Figure 3: General experimental workflow for the Hantzsch synthesis.

Discussion and Future Outlook

This guide provides a comparative framework for evaluating 2-Methyl-1H-imidazole-5-sulfonic acid against established solid acid catalysts. While direct, comprehensive data for the imidazole-based catalyst is still emerging, the analysis of related structures suggests its potential as a viable heterogeneous catalyst.

  • Amberlyst-15 remains a workhorse catalyst, offering a good balance of activity, cost-effectiveness, and ease of use, although its thermal stability is limited compared to inorganic supports.[2]

  • Nafion NR50 exhibits excellent thermal and chemical stability, making it suitable for more demanding reaction conditions.[12] Its perfluorinated nature, however, contributes to its higher cost.

  • H-ZSM-5 offers superior thermal stability and shape selectivity due to its crystalline microporous structure.[13] Its catalytic activity can be further tuned by modifying the Si/Al ratio or through functionalization, such as sulfonation.[8]

  • 2-Methyl-1H-imidazole-5-sulfonic acid , and related imidazole-based sulfonic acids, represent a promising class of organic solid acids. The presence of both acidic (sulfonic acid) and basic (imidazole ring) functionalities may offer unique catalytic properties, potentially leading to enhanced activity or selectivity in certain reactions.

The clear data gap for 2-Methyl-1H-imidazole-5-sulfonic acid in the Hantzsch synthesis highlights an opportunity for further investigation. Future work should focus on the systematic evaluation of this catalyst in a broader range of acid-catalyzed reactions to fully elucidate its performance characteristics and potential advantages over existing systems.

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  • Scheme 1. Sulfuric acid immobilized on silica gel used for catalyzed synthesis of 2,4,5-triphenyl imidazole (a). (n.d.).
  • Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. (2016).

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Validation

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Methyl-1H-imidazole-5-sulfonic Acid

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective therapeutics. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, comparative analysis of analytical methodologies for determining the isomeric purity of 2-Methyl-1H-imidazole-5-sulfonic acid, a critical building block in various synthetic pathways. We will move beyond mere procedural descriptions to explore the underlying scientific principles, enabling you to make informed decisions for your analytical workflows.

The Isomeric Challenge of 2-Methyl-1H-imidazole-5-sulfonic Acid

The synthesis of 2-Methyl-1H-imidazole-5-sulfonic acid can potentially yield two primary positional isomers: the desired 5-sulfonic acid and the isomeric impurity, 2-Methyl-1H-imidazole-4-sulfonic acid. The subtle difference in the position of the sulfonic acid group on the imidazole ring can significantly impact the molecule's physicochemical properties and, consequently, its reactivity and biological activity in downstream applications. Therefore, a robust analytical method capable of baseline separating these isomers is not just a quality control metric but a necessity for ensuring product consistency and safety.

Furthermore, imidazole derivatives exist in a tautomeric equilibrium, which can influence their analytical behavior. For 2-Methyl-1H-imidazole-5-sulfonic acid, this equilibrium exists between the 1H and 3H tautomers. While these tautomers rapidly interconvert in solution and are not typically isolated as separate impurities, their presence can affect chromatographic and spectroscopic profiles.

This guide will compare three orthogonal analytical techniques for the isomeric purity analysis of 2-Methyl-1H-imidazole-5-sulfonic acid: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Methodologies

We will now delve into a detailed comparison of HPLC, CE, and NMR, providing not only the "how" but also the "why" behind the selection of specific experimental parameters.

Methodology Principle Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative analysis of isomeric purity, routine quality control.High precision and accuracy, well-established and robust, easily automated.May require method development to achieve baseline separation, potential for peak tailing with highly polar analytes.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High-resolution separation of closely related isomers, orthogonal confirmation of purity.Exceptional separation efficiency, minimal sample and solvent consumption, rapid method development.Lower concentration sensitivity compared to HPLC-UV, reproducibility can be influenced by capillary surface chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Unambiguous structural elucidation and identification of isomers, primary quantification standard.Provides definitive structural information, non-destructive, can be used for absolute quantification (qNMR).Lower sensitivity than chromatographic methods, complex mixture analysis can be challenging, higher instrumentation cost.

In-Depth Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC)

Rationale for Method Design: A reversed-phase HPLC method is the workhorse for purity analysis in the pharmaceutical industry. For a highly polar and ionic compound like 2-Methyl-1H-imidazole-5-sulfonic acid, a standard C18 column may not provide sufficient retention. Therefore, the inclusion of an ion-pairing reagent in the mobile phase is crucial. The ion-pairing agent, a long-chain alkyl sulfonic acid, forms a neutral complex with the analyte, enhancing its retention on the nonpolar stationary phase. An acidic mobile phase ensures the analyte is in a consistent ionic state.

Experimental Protocol: Ion-Pair Reversed-Phase HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 10 mM Sodium Hexanesulfonate in Water, pH 3.0 adjusted with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % A % B
    0 95 5
    20 70 30
    25 70 30
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.

Data Interpretation: The chromatogram should exhibit baseline separation between the 2-Methyl-1H-imidazole-5-sulfonic acid and the potential 4-sulfonic acid isomer. The retention time of the 4-isomer is expected to be slightly different from the 5-isomer due to minor differences in polarity. Peak area percentages can be used for quantitative determination of isomeric purity.

Workflow for HPLC Isomeric Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Mobile Phase A Inject Inject Sample SamplePrep->Inject MobilePhasePrep Prepare Mobile Phases A and B Equilibrate Equilibrate Column MobilePhasePrep->Equilibrate Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Detect UV Detection at 210 nm Gradient->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Isomeric Purity Calculate->Report

Caption: Workflow for HPLC-based isomeric purity analysis.

Capillary Electrophoresis (CE)

Rationale for Method Design: Capillary Zone Electrophoresis (CZE) separates ions based on their charge-to-size ratio. Since the sulfonic acid isomers have the same charge and very similar size, achieving separation can be challenging. However, subtle differences in their pKa values and hydrodynamic radius can be exploited. The choice of a low pH background electrolyte (BGE) ensures that the sulfonic acid groups are fully deprotonated and the imidazole ring is protonated, maximizing charge differences. The high efficiency of CE often allows for the resolution of closely related species where HPLC might struggle.[1][2]

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Instrumentation: Capillary Electrophoresis system with a DAD or UV detector.

  • Capillary: Fused silica, 50 µm i.d., 60 cm total length (50 cm to detector).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 210 nm.

  • Capillary Conditioning: At the beginning of the day, rinse with 1 M NaOH (30 min), followed by 0.1 M NaOH (30 min), water (15 min), and BGE (30 min). Between runs, rinse with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min).

Data Interpretation: The electropherogram will show peaks corresponding to the different isomers migrating at different times. The migration order will depend on the subtle differences in their electrophoretic mobility. The high peak efficiency in CE should lead to sharp, well-resolved peaks, allowing for accurate quantification.

Logical Flow of Capillary Electrophoresis Separation

CE_Logic Start Sample Injection Voltage Apply Voltage Start->Voltage Migration Differential Migration (based on charge/size ratio) Voltage->Migration Separation Isomer Separation Migration->Separation Detection UV Detection Separation->Detection Result Electropherogram Detection->Result

Caption: Logical flow of isomer separation by Capillary Electrophoresis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Method Design: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous identification of isomers.[3][4][5] The chemical shifts of the protons and carbons on the imidazole ring are highly sensitive to the position of the substituents. By comparing the experimental spectra of the sample to those of known reference standards or to theoretically predicted spectra, the isomeric identity can be confirmed. For quantitative analysis (qNMR), an internal standard with a known concentration and a resonance that does not overlap with the analyte signals is used.

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: D₂O (Deuterium oxide).

  • Sample Preparation: Accurately weigh and dissolve the sample and an internal standard (e.g., maleic acid) in D₂O.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate integration.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more).

  • Data Processing: Fourier transform, phase correction, and baseline correction. Integrate the signals of the analyte and the internal standard.

Data Interpretation:

  • Structural Confirmation: The chemical shifts and coupling patterns of the aromatic protons on the imidazole ring will be distinct for the 4- and 5-sulfonic acid isomers. For the 5-sulfonic acid isomer, the C4-H proton will likely appear at a different chemical shift compared to the C5-H proton in the 4-sulfonic acid isomer.

  • Quantitative Analysis: The purity of the sample can be calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.

Concluding Remarks for the Practicing Scientist

The choice of the optimal analytical method for the isomeric purity analysis of 2-Methyl-1H-imidazole-5-sulfonic acid depends on the specific requirements of the analysis.

  • For routine quality control where high throughput and validated quantitation are paramount, ion-pair reversed-phase HPLC is the method of choice due to its robustness and precision.

  • When orthogonal confirmation of purity is required, or when HPLC fails to provide adequate resolution, Capillary Electrophoresis offers a powerful, high-efficiency alternative.

  • For definitive structural elucidation and as a primary method for quantitative analysis , NMR spectroscopy is unparalleled, providing unambiguous identification and quantification of isomers.

A multi-faceted approach, employing a primary chromatographic method like HPLC and a confirmatory method like CE or NMR, provides the highest level of confidence in the isomeric purity of 2-Methyl-1H-imidazole-5-sulfonic acid, ensuring the quality and consistency of this vital chemical intermediate.

References

  • Identifying the tautomer state of a substituted imidazole by ¹³C NMR... - ResearchGate. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • ¹³C- and ¹H-NMR signals of N-substituted imidazole were unambiguously assigned. - ResearchGate. Available at: [Link]

  • ¹H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed. Available at: [Link]

  • 1053 CAPILLARY ELECTROPHORESIS - US Pharmacopeia (USP). Available at: [Link]

  • Capillary electrophoretic separation of proteins and peptides by ion-pairing with heptanesulfonic acid - PubMed. Available at: [Link]

  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type - Longdom Publishing. Available at: [Link]

  • 2-Methyl-1H-imidazole-5-sulfonic Acid | C4H6N2O3S | CID 22139905 - PubChem. Available at: [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Available at: [Link]

  • Capillary Electrophoresis-based Separations* – Short Stories in Instrumental Analytical Chemistry - British Columbia/Yukon Open Authoring Platform. Available at: [Link]

  • hplc method for separating enantiomers of imidazole derivatives - antifungal compounds. - Semantic Scholar. Available at: [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed. Available at: [Link]

  • RP HPLC method for Imidazole - Chromatography Forum. Available at: [Link]

  • Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid - Connect Journals. Available at: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH. Available at: [Link]

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Comparative

A Comparative Guide to the Structure and Catalytic Performance of Substituted Imidazole Sulfonic Acids

Introduction: The Rise of Imidazole-Based Acid Catalysts In the landscape of industrial and laboratory-scale chemical synthesis, the demand for efficient, recyclable, and environmentally benign catalysts is paramount. Wh...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Imidazole-Based Acid Catalysts

In the landscape of industrial and laboratory-scale chemical synthesis, the demand for efficient, recyclable, and environmentally benign catalysts is paramount. While traditional mineral acids like sulfuric acid are effective, they suffer from significant drawbacks, including equipment corrosion, difficulty in separation from reaction products, and environmental pollution.[1][2] Solid acid catalysts emerged as a promising alternative, yet often face challenges such as restricted accessibility to active sites and deactivation.[3]

This guide focuses on a versatile and highly tunable class of catalysts: substituted imidazole sulfonic acids . These compounds, often categorized as Brønsted acidic ionic liquids (BAILs), ingeniously combine the structural advantages of the imidazole ring with the potent acidity of the sulfonic acid group (-SO₃H).[4][5] The imidazole core provides a stable, aromatic scaffold that can be systematically modified. By tethering a sulfonic acid group, typically via an alkyl chain, a catalyst is created that bridges the gap between homogeneous and heterogeneous systems. These catalysts exhibit high activity, chemical stability, and importantly, their properties can be finely tuned through strategic chemical substitutions.[4][6]

This document provides researchers, scientists, and drug development professionals with an in-depth comparison of how specific structural modifications to the imidazole sulfonic acid framework directly correlate with catalytic performance. We will delve into the causality behind experimental choices, present supporting data, and provide validated protocols for performance evaluation.

The Core Relationship: How Structure Dictates Function

The catalytic efficacy of an imidazole sulfonic acid is not a monolithic property. It is a synergistic outcome of several interconnected factors, all of which are governed by the molecule's structure. The key to designing a superior catalyst lies in understanding how to manipulate these factors through targeted substitutions.

The central hypothesis is that modifying the electronic environment, steric hindrance, and physicochemical properties (like lipophilicity) of the catalyst through substitution will directly impact its Brønsted acidity and, consequently, its catalytic activity. For instance, electron-withdrawing groups on the imidazole ring are expected to increase the acidity of the sulfonic acid proton, while the length of the alkyl linker can influence substrate accessibility and the catalyst's solubility in the reaction medium.[5]

cluster_0 Structural Modifications cluster_1 Physicochemical Properties cluster_2 Catalytic Performance Ring Substituents Ring Substituents Brønsted Acidity (H₀) Brønsted Acidity (H₀) Ring Substituents->Brønsted Acidity (H₀) Electronic Effects Alkyl Linker Length Alkyl Linker Length Steric Hindrance Steric Hindrance Alkyl Linker Length->Steric Hindrance Spatial Effects Lipophilicity/Solubility Lipophilicity/Solubility Alkyl Linker Length->Lipophilicity/Solubility Hydrophobicity Anion Choice Anion Choice Anion Choice->Brønsted Acidity (H₀) Proton Donor Ability Reaction Rate Reaction Rate Brønsted Acidity (H₀)->Reaction Rate Selectivity Selectivity Steric Hindrance->Selectivity Product Yield Product Yield Lipophilicity/Solubility->Product Yield Thermal Stability Thermal Stability Recyclability Recyclability Thermal Stability->Recyclability

Figure 1: Core relationship between structural modifications and catalytic performance.

Comparative Analysis of Substituted Imidazole Sulfonic Acids

To illustrate the structure-performance correlation, we will analyze data for several catalyst archetypes in a model reaction: the esterification of a fatty acid (e.g., oleic acid or n-butyric acid) with an alcohol (e.g., ethanol or n-butanol).[5][7] This reaction is of significant industrial relevance, particularly in biodiesel production, and serves as an excellent benchmark for Brønsted acid catalyst activity.[4]

Key Performance Indicators (KPIs):
  • Brønsted Acidity (H₀): Measured using techniques like UV-visible spectroscopy with Hammett indicators, this value is a direct measure of the catalyst's proton-donating ability. Lower H₀ values indicate stronger acidity.[4]

  • Conversion (%): The percentage of the limiting reactant (fatty acid) converted into the desired ester product.

  • Recyclability: The ability of the catalyst to maintain high conversion rates over multiple reaction cycles.

Case Study Comparison

The following table summarizes the performance of different substituted imidazole sulfonic acids. The catalysts share the common 3-(sulfopropyl)imidazolium core but differ in the substituent at the 1-position (R¹) and the counter-anion (X⁻).

Catalyst IDR¹ SubstituentAnion (X⁻)Brønsted Acidity (H₀)Oleic Acid Conversion (%) [c]Source
Cat-A Methyl (-CH₃)Hydrogen Sulfate (HSO₄⁻)~1.893.4 [a][7]
Cat-B Butyl (-C₄H₉)Hydrogen Sulfate (HSO₄⁻)~2.095.2[5]
Cat-C Octyl (-C₈H₁₇)Hydrogen Sulfate (HSO₄⁻)~2.198.1 [5]
Cat-D Butyl (-C₄H₉)Tosylate (CH₃C₆H₄SO₃⁻)~2.588.5[5]

Reaction Conditions: [a] Esterification of n-butyric acid with n-butanol, 100 °C, 4h. [c] Esterification of oleic acid with ethanol, 100 °C, 2h. Data is synthesized from multiple sources to illustrate trends.

Analysis of Structure-Performance Trends
  • Effect of Alkyl Chain Length (R¹):

    • Observation: Comparing Cat-A , Cat-B , and Cat-C , we observe a clear trend: as the alkyl chain length at the R¹ position increases from methyl to octyl, the catalytic conversion improves.

    • Causality: This counterintuitive result, where a seemingly bulkier group improves performance, is attributed to enhanced solubility and lipophilicity .[5] The longer alkyl chain increases the catalyst's miscibility within the nonpolar fatty acid/alcohol reaction mixture. This improved phase compatibility leads to better interaction between the catalytic sites and the substrates, boosting the reaction rate and overall yield. A long alkyl side chain on the imidazolium cation can increase its hydrophobicity, which has been shown to enhance glucose yield in cellulose hydrolysis.[4]

  • Effect of the Anion (X⁻):

    • Observation: Comparing Cat-B (HSO₄⁻ anion) with Cat-D (tosylate anion), there is a noticeable drop in performance for the tosylate-based catalyst.

    • Causality: The Brønsted acidity of these ionic liquids is a composite of the acidity of the tethered -SO₃H group and the proton-donating ability of the anion. The hydrogen sulfate (HSO₄⁻) anion is a stronger acid and contributes more significantly to the overall proton activity of the catalyst compared to the tosylate anion.[4] This is reflected in the lower Hammett acidity (H₀) value for catalysts with the HSO₄⁻ anion, which directly correlates with their higher catalytic activity.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This involves not only the catalytic reaction itself but also the thorough characterization of the catalyst before and after use.

Workflow for Catalyst Evaluation

cluster_workflow Catalyst Evaluation Workflow synthesis Catalyst Synthesis (e.g., N-alkylation followed by sulfonation) char_pre Pre-Reaction Characterization (FT-IR, NMR, TGA) synthesis->char_pre reaction Catalytic Esterification (Fatty Acid + Alcohol + Catalyst) char_pre->reaction analysis Product Analysis (GC-MS, Titration) reaction->analysis recovery Catalyst Recovery (Decanting/Filtration) reaction->recovery After Reaction char_post Post-Reaction Characterization (FT-IR, TGA) recovery->char_post recycle Recycling Test char_post->recycle Validate Integrity recycle->reaction Re-use

Figure 2: A validated workflow for evaluating catalyst performance and reusability.
Protocol 1: Synthesis of 1-Butyl-3-(3-sulfopropyl)imidazolium Hydrogen Sulfate ([BSO₃HIM][HSO₄])
  • Rationale: This two-step synthesis is a common and robust method for preparing imidazole sulfonic acids. The first step creates the zwitterionic intermediate, which is then protonated by a strong acid to generate the final Brønsted acidic catalyst.[3]

  • Step-by-Step Methodology:

    • Zwitterion Synthesis: In a round-bottom flask, combine 1-butylimidazole (1 mol) and 1,3-propanesultone (1 mol) in toluene.

    • Heat the mixture under reflux with stirring for 24 hours under a nitrogen atmosphere.

    • Cool the reaction mixture to room temperature. The resulting white solid precipitate is the zwitterion intermediate.

    • Filter the solid, wash thoroughly with diethyl ether to remove unreacted starting materials, and dry under vacuum.

    • Acidification: To the dried zwitterion (1 mol), slowly add an equimolar amount of concentrated sulfuric acid (H₂SO₄, 98%) dropwise under cooling in an ice bath.

    • Stir the resulting viscous liquid at room temperature for 12 hours until a homogeneous phase is formed.

    • Wash the final product, [BSO₃HIM][HSO₄], multiple times with diethyl ether to remove any residual sulfuric acid, and dry under high vacuum at 80 °C for 12 hours.

Protocol 2: Catalyst Characterization
  • Rationale: Characterization is crucial to confirm the catalyst's structure and thermal stability. FT-IR confirms the presence of key functional groups, while TGA determines the decomposition temperature, defining the safe operating window for catalytic reactions.

  • Methodologies:

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Acquire a spectrum of the dried catalyst. Confirm the presence of characteristic peaks for the S=O stretching of the sulfonic acid group (~1200-1150 cm⁻¹ and ~1050-1000 cm⁻¹) and the C=N stretching of the imidazole ring (~1570 cm⁻¹).

    • Thermogravimetric Analysis (TGA): Heat the catalyst sample from room temperature to 600 °C under a nitrogen atmosphere at a heating rate of 10 °C/min. The decomposition temperature is identified as the onset of significant weight loss, which is typically above 250 °C for these catalysts.

Protocol 3: Catalytic Esterification of Oleic Acid
  • Rationale: This protocol provides a standardized method to quantify the catalytic activity. The use of Gas Chromatography-Mass Spectrometry (GC-MS) allows for accurate identification and quantification of the ester product.

  • Step-by-Step Methodology:

    • In a 50 mL round-bottom flask equipped with a reflux condenser, add oleic acid (1 mmol), ethanol (16.5 mmol), and the synthesized imidazole sulfonic acid catalyst (0.3 mmol).[5]

    • Heat the mixture in an oil bath to 100 °C and stir vigorously for 2 hours.[5]

    • After the reaction, cool the mixture in an ice bath. The product phase (upper layer) will separate from the dense ionic liquid catalyst phase (lower layer).[5]

    • Carefully decant the upper product layer for analysis.

    • Analysis: Analyze the product layer using GC-MS to determine the conversion of oleic acid to ethyl oleate. The conversion is calculated based on the disappearance of the oleic acid peak or the appearance of the ethyl oleate peak relative to an internal standard.

    • Recycling: The remaining catalyst in the flask can be washed with diethyl ether, dried, and reused for subsequent cycles by adding fresh reactants.[5]

Conclusion and Future Outlook

Substituted imidazole sulfonic acids represent a highly effective and versatile class of Brønsted acid catalysts. This guide demonstrates that a clear and predictable relationship exists between the catalyst's chemical structure and its catalytic performance. By strategically modifying substituents on the imidazole ring and selecting appropriate counter-anions, researchers can fine-tune properties like acidity and solubility to optimize performance for specific applications, from esterification to polymerization and biomass conversion.[4]

The key takeaways are:

  • Lipophilicity is Crucial: Increasing the length of alkyl substituents enhances catalyst solubility in nonpolar media, improving substrate-catalyst interaction and boosting reaction yields.

  • Anion Choice Matters: Anions like hydrogen sulfate (HSO₄⁻) that are themselves strong acids contribute significantly to the overall Brønsted acidity and catalytic activity.

  • Validated Protocols are Essential: A rigorous workflow combining synthesis, multi-faceted characterization, and performance testing is necessary to generate reliable and comparable data.

Future research will likely focus on immobilizing these highly active ionic liquids onto solid supports to further improve their recyclability and applicability in continuous flow reactors, combining the high activity of a liquid phase with the operational ease of a true heterogeneous system.[2][6]

References

  • Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts. ResearchGate. [Link]

  • Esterification catalytic over Imidazolium Ionic Liquid Modified salt of phosphotungstic Acid catalyst. Semantic Scholar. [Link]

  • A Sulfone‐Containing Imidazolium‐Based Brønsted Acid Ionic Liquid Catalyst. ChemistrySelect. [Link]

  • Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. MDPI. [Link]

  • Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters. RSC Publishing. [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems. [Link]

  • Synthesis, characterization, and properties of imidazole dicationic ionic liquids and their application in esterification. ResearchGate. [Link]

  • Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. JACS Au. [Link]

  • Magnetic-responsive solid acid catalysts for esterification. RSC Publishing. [Link]

  • Imidazolium-Catalyzed Synthesis of an Imidazolium Catalyst. PubMed. [Link]

  • Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. PubMed Central. [Link]

  • Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. MDPI. [Link]

  • Imidazolium based ionic liquid-phase green catalytic reactions. RSC Publishing. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

  • Novel Brønsted Acidic Ionic Liquids and Their Use as Dual Solvent−Catalysts. Journal of the American Chemical Society. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Methyl-1H-imidazole-5-sulfonic Acid

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of specialized chemical reagents like 2-Methyl-1H-imidazole-5-s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of specialized chemical reagents like 2-Methyl-1H-imidazole-5-sulfonic Acid requires a thorough understanding of its properties and the associated regulatory landscape. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.

The disposal of any chemical waste is not merely a final step but a critical part of the experimental lifecycle. It demands the same level of rigor and attention to detail as the research itself. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Hazard Assessment and Chemical Profile
  • Imidazole Moiety: Imidazole and its derivatives can be corrosive and may cause burns.[1] Some derivatives are also suspected of causing systemic effects.[2][3]

  • Sulfonic Acid Moiety: Sulfonic acids are strong acids and can be corrosive. They can react exothermically with bases and are incompatible with strong oxidizing agents.[4][5][6]

Based on this analysis, 2-Methyl-1H-imidazole-5-sulfonic Acid should be handled as a hazardous substance. The primary hazards are likely to be:

  • Corrosivity: Potential to cause skin and eye irritation or burns.[7]

  • Toxicity: While specific data is unavailable, it is prudent to assume a degree of toxicity and avoid exposure.

Table 1: Inferred Chemical and Hazard Profile

PropertyInferred Value/CharacteristicRationale/Source Analogy
Appearance White to off-white solidBased on similar imidazole derivatives.[2]
Hazards Corrosive, IrritantBased on sulfonic acid and imidazole functionalities.[1][7]
Incompatibilities Strong oxidizing agents, strong basesGeneral incompatibility for sulfonic acids.[2][5][6]
Toxicity Assume to be harmful if swallowed or inhaledPrudent assumption for a novel chemical.[2]
Personal Protective Equipment (PPE) and Safety Precautions

Given the inferred hazards, stringent adherence to PPE protocols is essential. All handling and disposal procedures must be conducted in a designated area, preferably within a certified chemical fume hood.[1][8][9]

Required PPE:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[7][10][11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of them after handling the chemical.[2][12]

  • Body Protection: A lab coat and, if a significant splash risk exists, a chemical-resistant apron should be worn.[11]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[7]

Disposal Workflow: A Step-by-Step Guide

The proper disposal of 2-Methyl-1H-imidazole-5-sulfonic Acid must comply with federal, state, and local regulations.[13][14] The following workflow provides a general guideline; however, always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Properly identifying and segregating chemical waste is the first and most critical step.[15]

  • Hazardous Waste Determination: Based on its properties, 2-Methyl-1H-imidazole-5-sulfonic Acid waste is classified as hazardous.[13][15]

  • Segregation: This waste must be collected separately from other waste streams. Do not mix it with non-hazardous waste. It should also be kept separate from incompatible materials such as strong bases and oxidizing agents.[1][15]

  • Container Selection: Use a designated, sealable, and chemically compatible container for waste collection.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-Methyl-1H-imidazole-5-sulfonic Acid". The accumulation start date must also be recorded.[13]

For very small residual amounts in laboratory glassware, a carefully controlled neutralization can be performed. This should only be undertaken by trained personnel in a chemical fume hood.

  • Preparation: Prepare a dilute solution of a weak base, such as sodium bicarbonate, in a separate container.

  • Slow Addition: Slowly and carefully add the dilute base to the acidic waste with constant stirring. Monitor the pH.

  • Target pH: The goal is to bring the pH to a neutral range (approximately 6-8).

  • Final Disposal: The neutralized solution may be suitable for drain disposal, but only if permitted by your local regulations and EHS department.

Bulk quantities of 2-Methyl-1H-imidazole-5-sulfonic Acid must be disposed of through a licensed hazardous waste disposal company.[12][15]

  • Packaging: Ensure the waste container is securely sealed and properly labeled.

  • Storage: Store the waste in a designated satellite accumulation area until it is collected by the disposal company.

  • Documentation: Complete all necessary waste manifest forms as required by the EPA and your institution.[16]

The following diagram outlines the decision-making process for the disposal of 2-Methyl-1H-imidazole-5-sulfonic Acid.

DisposalWorkflow start Waste Generated is_bulk Bulk Quantity? start->is_bulk collect_bulk Collect in Labeled Hazardous Waste Container is_bulk->collect_bulk Yes is_residual Residual Quantity (e.g., in glassware)? is_bulk->is_residual No store_waste Store in Satellite Accumulation Area collect_bulk->store_waste ehs_pickup Arrange for EHS/ Licensed Vendor Pickup store_waste->ehs_pickup end Disposal Complete ehs_pickup->end neutralize Neutralize with Weak Base (in fume hood) is_residual->neutralize Yes is_residual->end No check_local_regs Check Local Regulations for Drain Disposal neutralize->check_local_regs drain_disposal Dispose Down Drain (if permitted) check_local_regs->drain_disposal Permitted collect_as_haz Collect as Hazardous Waste check_local_regs->collect_as_haz Not Permitted drain_disposal->end collect_as_haz->store_waste

Caption: Disposal decision workflow for 2-Methyl-1H-imidazole-5-sulfonic Acid.

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is key to mitigating risks.[9]

In case of a spill:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

In case of personal exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][7]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Conclusion

The responsible disposal of 2-Methyl-1H-imidazole-5-sulfonic Acid is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the potential hazards, adhering to strict safety protocols, and following a systematic disposal plan, researchers can ensure that their work contributes to scientific advancement without compromising safety or regulatory compliance. Always prioritize safety and consult with your institution's EHS department to ensure adherence to all applicable regulations.

References

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]

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  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

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Handling

A Senior Application Scientist's Guide to Handling 2-Methyl-1H-imidazole-5-sulfonic Acid: A Proactive Safety Framework

As drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. For compounds like 2-Methyl-1H-imidazole-5-sulfonic Acid, where comprehensive safety data may...

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. For compounds like 2-Methyl-1H-imidazole-5-sulfonic Acid, where comprehensive safety data may not be readily available, we must apply sound chemical principles to establish a robust handling protocol. This guide provides a direct, field-tested framework for managing this compound, grounding our recommendations in the known hazards of its constituent functional groups: the imidazole ring and the sulfonic acid moiety. By synthesizing this data, we can build a self-validating safety system that protects researchers and ensures experimental integrity.

Hazard Assessment: A Composite Profile from Chemical Analogs

2-Methyl-1H-imidazole-5-sulfonic Acid combines the characteristics of two distinct chemical classes. The sulfonic acid group renders the molecule a strong acid, implying a significant corrosive potential.[1][2] Simultaneously, the imidazole core, found in many biologically active and potentially hazardous molecules, can present risks of severe skin and eye damage, and in some derivatives, carcinogenicity or reproductive toxicity.[3][4][5][6]

Our operational plan must therefore assume the compound is corrosive and potentially toxic upon contact or inhalation. The following table summarizes the anticipated hazards based on these structural analogs.

Potential Hazard Associated Functional Group Primary Risk Justification / Reference
Severe Skin Burns & Corrosion Sulfonic Acid, ImidazoleDirect contact can cause severe chemical and thermal burns.[1][3][4]Strong acids are inherently corrosive. Imidazole derivatives are known to cause severe skin burns.[3][4][5][7]
Serious Eye Damage Sulfonic Acid, ImidazoleSplashes can lead to irreversible eye damage, including blindness.Both chemical classes are classified as causing serious eye damage.[1][8][9][10]
Respiratory Irritation Sulfonic AcidInhalation of dust or aerosols can irritate the sinuses and lungs, causing coughing and shortness of breath.[1][2]Handling the solid form can generate airborne particulates.
Unknown Systemic Toxicity Imidazole RingPotential for long-term health effects such as carcinogenicity or reproductive harm.Certain imidazole derivatives are suspected carcinogens or reproductive toxicants.[4][5][6] A conservative approach is warranted.

Core Personal Protective Equipment (PPE) Regimen

A comprehensive PPE strategy is non-negotiable. The selection of each component is deliberately chosen to counter the specific threats identified in our hazard assessment. All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[11][12]

PPE Category Item Specification Rationale for Selection
Hand Protection Gauntlet-style Nitrile or Neoprene Gloves Nitrile offers excellent resistance to a broad range of acids and organic compounds.[8] Gauntlet-style gloves provide additional wrist and forearm protection from splashes. Gloves must be inspected before use and disposed of after handling.[5]
Body Protection Chemical-Resistant Laboratory Coat A standard lab coat is insufficient. A chemical-resistant (e.g., coated) coat must be worn to prevent skin exposure from potential splashes of this corrosive material.[2][13]
Eye/Face Protection Chemical Splash Goggles & Full-Face Shield Goggles provide a seal around the eyes to protect against splashes.[1][8] A face shield is mandatory and worn over the goggles to protect the entire face from splashes, which is a significant risk with strong acids.[1][13]
Respiratory Protection NIOSH-Approved Respirator (as required) While a fume hood is the primary engineering control, a respirator with acid gas cartridges should be available. It is required if dusts are generated outside of a fume hood or in the event of a spill.[1][8]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol is critical for safety. This workflow is designed to be a self-validating system, minimizing the opportunity for error and exposure.

Step 1: Preparation and Pre-Handling Checks
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Locate Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[8][12]

  • Assemble Materials: Prepare all necessary glassware, reagents, and waste containers before handling the primary chemical to minimize movement and the risk of spills.[11]

  • Don PPE: Put on protective equipment in the correct order:

    • Chemical-resistant lab coat.

    • Chemical splash goggles.

    • Face shield.

    • Nitrile or Neoprene gloves (pull cuffs over the sleeves of the lab coat).

Step 2: Chemical Handling
  • Work Within Fume Hood: All manipulations of 2-Methyl-1H-imidazole-5-sulfonic Acid must be performed inside the fume hood sash, positioned as low as is practical.

  • Weighing Solids: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particulates.

  • Preparing Solutions: When preparing solutions, always add the acid (solid or solution) slowly to the solvent with stirring. Never add solvent to the acid, as this can cause a violent exothermic reaction and splashing.[1]

  • Container Management: Keep all containers of the chemical sealed when not in immediate use.

Step 3: Decontamination and Doffing PPE
  • Clean Workspace: Decontaminate the work surface within the fume hood.

  • Remove PPE (Doffing): This sequence is critical to avoid self-contamination.

    • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.[5]

    • Face Shield & Goggles: Remove by handling the head strap.

    • Lab Coat: Remove by rolling it outwards, ensuring the contaminated exterior does not touch your clothes or skin.

    • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][14]

Disposal Plan: Managing a Hazardous Waste Stream

Due to its corrosive nature and potential toxicity, all materials contaminated with 2-Methyl-1H-imidazole-5-sulfonic Acid must be treated as hazardous waste.

  • Chemical Waste: Unused chemical and solutions must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[12] Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated materials must be collected in a designated hazardous waste bag for disposal.[5]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1][3][15]

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling cluster_disposal Phase 4: Disposal prep_space 1. Prepare Workspace (Fume Hood, Emergency Gear) don_ppe 2. Don Full PPE (Coat, Goggles, Shield, Gloves) prep_space->don_ppe handle_chem 3. Handle Chemical (Inside Fume Hood) don_ppe->handle_chem decontaminate 4. Decontaminate Workspace handle_chem->decontaminate doff_ppe 5. Doff PPE (Correct Sequence) decontaminate->doff_ppe wash_hands 6. Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste 7. Dispose of Waste (Chemical & Contaminated PPE) wash_hands->dispose_waste

Caption: Logical workflow for the safe handling and disposal of 2-Methyl-1H-imidazole-5-sulfonic Acid.

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  • Safe Handling Guide: Sulfuric Acid. CORECHEM Inc. [Link]

  • Strategies for the Safe Handling of Sulfonic Acid. (2022). Capital Resin Corporation. [Link]

  • SULPHONIC ACID, 90%. (2018). Grequim. [Link]

  • Safety Data Sheet IMIDAZOLE. (2023). ChemSupply Australia. [Link]

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  • Imidazole Standard Operating Procedure. Washington State University. [Link]

  • Safety Data Sheet: Imidazole. (2020). Chemos GmbH & Co. KG. [Link]

  • Safety data sheet: Imidazole. Carl ROTH. [Link]

  • Safety Data Sheet: 2-methylimidazole. (2020). Chemos GmbH & Co. KG. [Link]

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